Teoc-MeLeu-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-4-methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO4Si/c1-10(2)9-11(12(15)16)14(3)13(17)18-7-8-19(4,5)6/h10-11H,7-9H2,1-6H3,(H,15,16)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZJODSUCSTOSW-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N(C)C(=O)OCC[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N(C)C(=O)OCC[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to N-Teoc-N-methyl-L-leucine (Teoc-MeLeu-OH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Teoc-N-methyl-L-leucine (Teoc-MeLeu-OH) is a synthetically modified amino acid derivative that serves as a valuable building block in the design and synthesis of novel peptides and peptidomimetics. This document provides a comprehensive technical overview of its chemical properties, synthesis, and applications, with a focus on its utility in drug discovery and development. The incorporation of N-methylated amino acids, such as this compound, into peptide chains can significantly enhance their therapeutic potential by improving proteolytic stability, increasing membrane permeability, and constraining peptide conformation. This guide details the chemical characteristics of this compound, provides a detailed experimental protocol for its synthesis, and outlines its application in solid-phase peptide synthesis (SPPS).
Introduction
This compound is the N-protected form of N-methyl-L-leucine, where the amino group is protected by a 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group. The N-methylation of amino acids is a key strategy in medicinal chemistry to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low oral bioavailability[1]. The Teoc protecting group offers the advantage of being stable under a range of chemical conditions while allowing for selective removal, making it a useful tool in complex peptide synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C13H27NO4Si | [2] |
| Molecular Weight | 289.44 g/mol | [2] |
| CAS Number | 2411590-92-4 | [3] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥99% | |
| Solubility | Soluble in DMSO | |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month |
Synthesis of this compound
The synthesis of this compound can be achieved through a one-pot reaction, providing a high-purity product in good yield. The following protocol is adapted from a patented method.
Experimental Protocol
Materials:
-
N-methyl-L-leucine hydrochloride
-
2-(Trimethylsilyl)ethoxycarbonylating reagent (e.g., Teoc-OSu, Teoc-Cl)
-
Base (e.g., sodium bicarbonate, triethylamine)
-
Polar solvent (e.g., Dioxane, Tetrahydrofuran)
-
Water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663)
-
Hydrochloric acid (for acidification)
Procedure:
-
In a reaction vessel, dissolve N-methyl-L-leucine hydrochloride in a mixture of a polar solvent and water.
-
Add the base to the solution to neutralize the hydrochloride and deprotonate the carboxylic acid.
-
To the resulting solution, add the 2-(trimethylsilyl)ethoxycarbonylating reagent.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Once the reaction is complete, acidify the mixture with hydrochloric acid to a pH of 2-3.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.
Expected Yield: >60% Chemical Purity: >99% Chiral Purity: >99%
Synthesis Workflow
References
Technical Guide: Molecular Weight of Teoc-MeLeu-OH
For: Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of the molecular properties of Teoc-MeLeu-OH, a leucine (B10760876) derivative. The primary focus is the determination and presentation of its molecular weight based on its chemical formula.
Molecular Weight and Chemical Formula
This compound is an amino acid derivative used in chemical synthesis. Its structure consists of an N-methyl-leucine (MeLeu) core, protected at the amine group by a 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) group.
The molecular weight is derived from its chemical formula, C13H27NO4Si.[1][2][3][4] Based on the summation of the atomic weights of its constituent elements, the molecular weight of this compound is 289.44 g/mol .[1]
Data Presentation: Elemental Composition
The following table summarizes the elemental composition of this compound and the calculation of its molecular weight. Standard atomic weights are used for this calculation.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 13 | 12.011 | 156.143 |
| Hydrogen | H | 27 | 1.008 | 27.216 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 4 | 15.999 | 63.996 |
| Silicon | Si | 1 | 28.085 | 28.085 |
| Total | Molecular Weight | 289.447 |
Note: The commonly cited molecular weight is 289.44 g/mol , representing a rounded value.
Visualization of Calculation Workflow
The logical process for determining the molecular weight from the chemical name is outlined in the diagram below.
Caption: Workflow for Molecular Weight Calculation.
Experimental Protocols
This section is not applicable to the current topic. The molecular weight of a pure chemical compound like this compound is a fundamental, calculated property derived from its established chemical formula and the standard atomic weights of its elements as defined by IUPAC. It does not require an experimental protocol for its determination in this context.
References
In-depth Technical Guide: Teoc-MeLeu-OH
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 2411590-92-4
This technical guide provides a comprehensive overview of Teoc-MeLeu-OH, a key building block in modern peptide synthesis and drug discovery. We will delve into its chemical properties, synthesis, and applications, with a focus on providing actionable data and protocols for laboratory use.
Core Properties
This compound, or N-(2-(Trimethylsilyl)ethoxycarbonyl)-N-methyl-L-leucine, is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The Teoc protecting group offers unique advantages in the synthesis of complex peptides.
| Property | Value | Reference |
| CAS Number | 2411590-92-4 | [1][2][3] |
| Molecular Formula | C13H27NO4Si | [1][2] |
| Molecular Weight | 289.44 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥97.0% |
The Teoc Protecting Group
The 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) group is a carbamate-based protecting group for amines. Its stability and specific cleavage conditions make it a valuable tool in orthogonal peptide synthesis strategies.
Key Features:
-
Stability: The Teoc group is stable to a wide range of conditions, including those used for the removal of other common protecting groups like Boc and Fmoc. It is resistant to hydrolysis and various nucleophilic attacks.
-
Cleavage: Deprotection is typically achieved by treatment with fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). The fluoride ion attacks the silicon atom, initiating a β-elimination and decarboxylation cascade to release the free amine.
The cleavage mechanism of the Teoc group is illustrated below:
Caption: Cleavage mechanism of the Teoc protecting group.
Role of N-Methylation in Peptide Drug Discovery
The N-methylation of amino acids, as seen in this compound, is a critical modification in the design of peptide-based therapeutics. This modification can significantly enhance the pharmacokinetic and pharmacodynamic properties of peptides.
Benefits of N-Methylation:
-
Increased Proteolytic Stability: The methyl group on the amide nitrogen sterically hinders the approach of proteases, leading to a longer in-vivo half-life.
-
Enhanced Membrane Permeability: N-methylation can improve a peptide's ability to cross cell membranes by reducing the number of hydrogen bond donors and increasing lipophilicity.
-
Conformational Control: The introduction of an N-methyl group can restrict the conformational flexibility of the peptide backbone, which can lead to higher receptor affinity and selectivity.
Synthesis and Experimental Protocols
General Workflow for SPPS using this compound
This workflow outlines the incorporation of a this compound residue into a peptide chain using a standard Fmoc-based solid-phase synthesis strategy.
Caption: General workflow for incorporating this compound in SPPS.
Experimental Details
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Washing solutions
Protocol for Coupling this compound:
-
Pre-activation: Dissolve this compound (3 eq.) and HBTU (2.9 eq.) in DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated this compound solution to the resin-bound peptide. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Washing: After the coupling reaction is complete (as monitored by a negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
Protocol for Teoc-Group Deprotection (Post-Synthesis):
-
Cleavage Cocktail: Prepare a solution of 1 M TBAF in THF.
-
Deprotection: Treat the resin-bound peptide with the TBAF solution for 2-4 hours at room temperature.
-
Washing: Wash the resin with THF, acetic acid (to neutralize excess TBAF), and DCM.
Conclusion
This compound is a valuable reagent for the synthesis of N-methylated peptides. The unique properties of the Teoc protecting group, combined with the therapeutic benefits of N-methylation, make this compound a significant asset for researchers and developers in the field of peptide chemistry and drug discovery. The provided workflows and protocols offer a starting point for the successful application of this compound in the laboratory.
References
An In-depth Technical Guide to the 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Protecting Group
The 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) group is a crucial amine-protecting group in modern organic synthesis, particularly valued in peptide synthesis and the preparation of complex molecules in drug development. Its unique stability profile and specific deprotection conditions offer a high degree of orthogonality, allowing for selective manipulation of functional groups within a molecule. This guide provides a comprehensive overview of the Teoc protecting group, including its properties, reaction mechanisms, quantitative data on its application, and detailed experimental protocols.
Core Properties and Stability
The Teoc group is a carbamate-based protecting group with the chemical structure Me₃SiCH₂CH₂O(CO)-. It is known for its high stability under a wide range of reaction conditions, a key advantage in multi-step synthetic strategies.
Key Stability Characteristics:
-
Acid Stability: The Teoc group is notably stable to a variety of acidic conditions under which other common protecting groups, such as the tert-butoxycarbonyl (Boc) group, are readily cleaved.[1][2] However, it can be removed with strong acids like trifluoroacetic acid (TFA).[1][3]
-
Base Stability: It is resistant to cleavage by most alkaline conditions.[1]
-
Reductive Stability: The Teoc group is stable to catalytic hydrogenation conditions (e.g., H₂/Pd), which are typically used to remove protecting groups like benzyloxycarbonyl (Cbz).
-
Orthogonality: This stability profile makes the Teoc group orthogonal to many other common amine protecting groups, including Boc, Cbz, 9-fluorenylmethyloxycarbonyl (Fmoc), and allyloxycarbonyl (Alloc). This orthogonality allows for the selective deprotection of other groups while the Teoc-protected amine remains intact.
Mechanism of Protection and Deprotection
The introduction and removal of the Teoc group proceed through well-defined reaction mechanisms.
Protection of Amines
The Teoc group is typically introduced by reacting an amine with a Teoc--donating reagent in the presence of a base. Commonly used reagents include N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu), 1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole (Teoc-OBt), 2-(Trimethylsilyl)ethyl 3-nitro-1H-1,2,4-triazole-1-carboxylate (Teoc-NT), and 2-(trimethylsilyl)ethyl chloroformate (Teoc-Cl). The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the Teoc reagent.
References
The Guardian of the Amine: An In-depth Technical Guide to the Stability of the Teoc Protecting Group
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision in the complex choreography of organic synthesis. The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group, a carbamate-based guardian of primary and secondary amines, has carved a niche for itself due to its unique stability profile. This technical guide provides a comprehensive analysis of the Teoc group's stability under a variety of chemical environments, offering quantitative data, detailed experimental protocols, and visual aids to inform its strategic application in complex synthetic endeavors.
The Teoc group is renowned for its general robustness towards a range of reaction conditions, particularly those involving acidic and basic reagents, as well as catalytic hydrogenation.[1][2] This stability allows for the selective deprotection of other common amine protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, in its presence.[2][3] However, the true utility of the Teoc group lies in its clean and efficient removal under specific, mild conditions using fluoride (B91410) ions.[1][4]
Orthogonality: A Key Advantage in Complex Syntheses
The Teoc protecting group's stability to common deprotection conditions for other carbamates makes it an excellent choice for orthogonal protection strategies in multi-step syntheses, particularly in peptide and natural product synthesis.[2][3] It is stable to the acidic conditions used to remove Boc groups and the basic conditions used to cleave Fmoc groups, allowing for the sequential deprotection of different functionalities within the same molecule.[3][5]
Quantitative Stability Data
While often described in qualitative terms, a deeper understanding of the Teoc group's stability requires a quantitative assessment. The following tables summarize the available data on the stability of the Teoc group under various conditions.
Table 1: Stability of the Teoc Protecting Group under Acidic Conditions
| Reagent/Condition | Concentration | Solvent | Temperature | Time | Stability/Extent of Cleavage | Reference(s) |
| Trifluoroacetic acid (TFA) | Neat | - | Room Temp | - | Can be cleaved, but generally more stable than Boc. | [2] |
| Trifluoroacetic acid (TFA) | 50% | Dichloromethane (B109758) (DCM) | Room Temp | 4 h | Prone to acidolysis; not fully orthogonal to Boc. | [6] |
| Trifluoroacetic acid (TFA) | 20% | Dichloromethane (DCM) | 0 °C | 45 min | Stable | [6] |
| Hydrochloric acid (HCl) | Various | - | - | - | Generally stable to non-aqueous HCl. | [2] |
Note: The stability of the Teoc group in the presence of TFA is concentration and time-dependent. While it is significantly more stable than the Boc group, prolonged exposure to strong TFA can lead to cleavage.
Table 2: Stability of the Teoc Protecting Group under Basic Conditions
| Reagent/Condition | Concentration | Solvent | Temperature | Time | Stability/Extent of Cleavage | Reference(s) |
| Piperidine | 20% | N,N-Dimethylformamide (DMF) | Room Temp | - | Stable | [7] |
| Sodium hydroxide (B78521) (NaOH) | 1 M | Tetrahydrofuran (B95107) (THF)/Methanol (MeOH) | Room Temp | - | Stable | [6] |
| Triethylamine (B128534) (TEA) | Various | - | - | - | Stable | [2] |
Table 3: Stability of the Teoc Protecting Group towards Other Reagents
| Reagent/Condition | Solvent | Temperature | Time | Stability/Extent of Cleavage | Reference(s) |
| Catalytic Hydrogenation (H₂, Pd/C) | Various | Room Temp | - | Stable | [1][6] |
| Tetrabutylammonium (B224687) fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temp | Minutes to hours | Cleaved | [1][8] |
| Hydrogen fluoride (HF) | - | - | - | Cleaved | [2] |
Mechanism of Protection and Deprotection
The introduction and removal of the Teoc group proceed through well-defined reaction pathways.
Teoc Protection of an Amine
The Teoc group is typically introduced by reacting an amine with a Teoc-donating reagent, such as 2-(trimethylsilyl)ethyl chloroformate (Teoc-Cl) or N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu), in the presence of a base.[4]
Fluoride-Mediated Deprotection of a Teoc-Protected Amine
The cleavage of the Teoc group is initiated by the attack of a fluoride ion on the silicon atom, which triggers a β-elimination reaction. This concerted process results in the formation of the free amine, carbon dioxide, ethene, and a stable trimethylsilyl (B98337) fluoride.[4]
Experimental Protocols
General Protocol for the Protection of an Amine with Teoc-OSu
-
Dissolve the amine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a base, such as triethylamine (1.1-1.5 equiv) or diisopropylethylamine (DIPEA).
-
Add N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) (1.05-1.2 equiv).
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water, dilute aqueous acid (e.g., 1 M HCl), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the Teoc-protected amine.[2]
General Protocol for the Deprotection of a Teoc-Protected Amine with TBAF
-
Dissolve the Teoc-protected amine (1.0 equiv) in a suitable solvent, typically anhydrous tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M solution, 1.1-1.5 equiv).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization to obtain the free amine.[2]
Experimental Workflow for Assessing Teoc Group Stability
A general workflow to quantitatively assess the stability of a Teoc-protected compound under specific conditions can be designed as follows. This protocol involves subjecting the protected compound to the conditions of interest, followed by a coupling reaction to quantify any deprotected amine.
Conclusion
The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group offers a valuable combination of stability and selective cleavage, making it an indispensable tool in modern organic synthesis. Its robustness towards a wide range of acidic and basic conditions, as well as catalytic hydrogenation, provides a high degree of orthogonality with other commonly used protecting groups. The mild and specific cleavage of the Teoc group using fluoride ions further enhances its utility, allowing for the deprotection of amines without affecting other sensitive functionalities. By understanding the quantitative stability of the Teoc group and employing well-defined experimental protocols, researchers can confidently integrate this protecting group into their synthetic strategies to achieve their molecular targets with greater efficiency and control.
References
- 1. Rapid Assessment of Protecting-Group Stability - ChemistryViews [chemistryviews.org]
- 2. Application of Teoc Protecting Group [en.highfine.com]
- 3. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 4. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Characterization of Teoc-MeLeu-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of N-(2-(Trimethylsilyl)ethoxycarbonyl)-N-methyl-L-leucine (Teoc-MeLeu-OH). This document details a representative synthetic protocol, summarizes key characterization data, and explores the compound's connection to the well-established mTOR signaling pathway.
Introduction
N-methylated amino acids are crucial components in peptide chemistry, often incorporated to enhance metabolic stability, improve cell permeability, and modulate the conformational properties of peptides. The protecting group strategy employed during peptide synthesis is therefore of paramount importance. The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group offers a unique set of properties, including stability to a wide range of acidic and basic conditions, while being readily cleavable under mild conditions using a source of fluoride (B91410) ions.[1][2][3] this compound serves as a valuable building block for the incorporation of N-methyl-L-leucine into peptide chains during solid-phase or solution-phase synthesis.
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a representative procedure can be outlined based on general methods for the Teoc protection of N-methylated amino acids. The synthesis involves the reaction of N-methyl-L-leucine with a Teoc-donating reagent in the presence of a base.
Representative Experimental Protocol
Materials:
-
N-methyl-L-leucine
-
N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
Dissolution: N-methyl-L-leucine is dissolved in an appropriate solvent such as a mixture of water and a miscible organic solvent like THF or dioxane.
-
Basification: A base, such as sodium bicarbonate or triethylamine, is added to the solution to deprotonate the amino group of N-methyl-L-leucine, making it nucleophilic.[2]
-
Addition of Teoc-OSu: A solution of Teoc-OSu in an organic solvent is added dropwise to the reaction mixture at room temperature.[2] Other Teoc reagents like Teoc-Cl or Teoc-OBt can also be used.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Work-up:
-
The reaction mixture is concentrated under reduced pressure to remove the organic solvent.
-
The aqueous residue is acidified to pH 2-3 with 1 M HCl.
-
The product is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, and filtered.
-
-
Purification: The crude product is concentrated, and the residue is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.
Synthesis Workflow
Characterization of this compound
The successful synthesis of this compound is confirmed through various analytical techniques. The following table summarizes the available quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₇NO₄Si | |
| Molecular Weight | 289.44 g/mol | |
| CAS Number | 2411590-92-4 | |
| Appearance | White to off-white solid | |
| Purity | 99.74% | |
| Solubility | DMSO: 100 mg/mL (345.49 mM) | |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month |
Further Characterization (Typical Methods):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule, showing characteristic peaks for the Teoc group, the N-methyl group, and the leucine (B10760876) side chain.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups, such as the carbamate (B1207046) carbonyl and the carboxylic acid.
-
Melting Point: The melting point is a crucial indicator of the purity of the solid compound.
-
Optical Rotation: The specific rotation is measured to confirm the enantiomeric purity of the L-amino acid derivative.
Biological Relevance and Signaling Pathways
While this compound is primarily a synthetic building block, upon deprotection, the resulting N-methyl-L-leucine can participate in biological processes. Leucine and its derivatives are known to be potent activators of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis in response to nutrient availability.
mTORC1 Signaling Pathway
The activation of mTORC1 by leucine is a complex process that involves the Rag GTPases and the Rheb GTPase. Leucine promotes the localization of mTORC1 to the lysosomal surface, where it can be activated by Rheb. Activated mTORC1 then phosphorylates downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in protein synthesis and cell growth.
The incorporation of N-methyl-L-leucine, released from this compound, into peptides could therefore be a strategy to create peptidomimetics that modulate the mTOR pathway with enhanced stability and bioavailability.
Conclusion
This compound is a valuable reagent for peptide synthesis, enabling the site-specific incorporation of N-methyl-L-leucine. While detailed synthetic and characterization data in the public domain is limited, this guide provides a framework for its preparation and analysis based on established chemical principles. The potential for the resulting N-methyl-L-leucine to interact with key cellular signaling pathways, such as mTOR, highlights its importance for researchers in drug discovery and development. Further studies are warranted to fully elucidate the specific biological activities of peptides containing this modified amino acid.
References
An In-depth Technical Guide to Teoc-MeLeu-OH: Solubility, Handling, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, handling procedures, and potential applications of Teoc-MeLeu-OH, a protected amino acid derivative increasingly utilized in peptide synthesis and drug discovery.
Core Properties of this compound
This compound, or N-Teoc-N-methyl-L-leucine, is a synthetic derivative of the essential amino acid L-leucine. The presence of the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group on the amino terminus makes it a valuable building block in solid-phase peptide synthesis (SPPS).
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C13H27NO4Si | [1] |
| Molecular Weight | 289.44 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 2411590-92-4 | [1] |
| Predicted Specific Gravity/Density | 1.015 ± 0.06 g/cm³ | [2] |
Solubility
The solubility of this compound is a critical parameter for its use in solution-phase reactions and for the preparation of stock solutions for SPPS. Quantitative solubility data is summarized in Table 2.
| Solvent | Solubility | Concentration (Molar) | Notes | Source |
| DMSO | 100 mg/mL | 345.49 mM | Ultrasonic assistance may be required. Use of hygroscopic DMSO can impact solubility; freshly opened solvent is recommended. |
Handling and Storage
Proper handling and storage of this compound are essential to maintain its integrity and ensure the safety of laboratory personnel.
Safety Precautions
This compound is classified as a chemical that may cause skin irritation, serious eye irritation, and respiratory irritation. It is also suspected of being harmful if swallowed. Therefore, appropriate personal protective equipment (PPE) should be worn at all times.
-
Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields.
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be necessary.
In case of exposure, follow these first-aid measures:
-
If inhaled: Move the person to fresh air.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.
Storage Conditions
Recommendations for the storage of this compound in both solid and solution form are provided in Table 3.
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent | -80°C | 6 months | |
| -20°C | 1 month |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions before storage.
Experimental Protocols
While specific protocols for this compound are not widely published, its application in solid-phase peptide synthesis (SPPS) would follow the general principles of Fmoc-based chemistry. The Teoc group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and can be cleaved under specific conditions using fluoride (B91410) ions.
General Protocol for Incorporation of this compound in SPPS
This protocol outlines the general steps for coupling this compound to a growing peptide chain on a solid support.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF or DCM for 30-60 minutes.
-
Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the peptide chain. Wash the resin thoroughly with DMF and DCM.
-
Activation of this compound: In a separate vessel, dissolve this compound and a coupling reagent (e.g., HBTU) in DMF. Add a base (e.g., DIPEA) to activate the carboxylic acid.
-
Coupling: Add the activated this compound solution to the resin. Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Washing: After the coupling reaction is complete, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF).
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Cleavage of the Teoc Protecting Group
The Teoc group is typically removed at the end of the synthesis or at a specific step where the N-terminal amine needs to be deprotected for further modification.
Reagents:
-
Tetrabutylammonium fluoride (TBAF) solution in a suitable solvent (e.g., THF or DMF)
Procedure:
-
Swell the Teoc-protected peptide-resin in the chosen solvent.
-
Treat the resin with the TBAF solution. The reaction time and temperature will need to be optimized depending on the specific peptide sequence and other protecting groups present.
-
Monitor the reaction for completeness using a suitable analytical technique (e.g., HPLC-MS).
-
Once the deprotection is complete, wash the resin thoroughly to remove the fluoride reagent and byproducts.
Analytical Methods
The purity and identity of this compound and peptides containing this residue can be assessed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly used to determine the purity of amino acid derivatives and peptides. A C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) is a typical setup.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of this compound and the final peptide product. Tandem mass spectrometry (MS/MS) can be employed for peptide sequencing.
Biological Role and Signaling Pathways
As a derivative of L-leucine, this compound is expected to be incorporated into peptides that may exhibit biological activity. Amino acids and their derivatives have been recognized for their potential to influence anabolic hormone secretion and prevent exercise-induced muscle damage. However, specific signaling pathways directly modulated by this compound or peptides containing it have not been extensively documented in publicly available literature.
The diagram below illustrates a generalized workflow for the synthesis and potential biological screening of a peptide containing this compound.
Caption: Workflow for Synthesis and Biological Evaluation of a this compound Containing Peptide.
The following diagram illustrates a hypothetical signaling pathway that could be influenced by a bioactive peptide containing this compound, based on the general understanding of anabolic processes.
References
An In-depth Technical Guide to N-methylated Amino Acids for Researchers, Scientists, and Drug Development Professionals
Introduction: N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen of a peptide, is a subtle yet powerful modification that significantly alters the physicochemical and biological properties of peptides.[1][2] This modification is found in a variety of natural products, including the immunosuppressant drug cyclosporine, and is increasingly utilized as a strategic tool in medicinal chemistry to enhance the therapeutic potential of peptide-based drugs.[3][4] For researchers and drug development professionals, understanding the multifaceted effects of N-methylation is crucial for the rational design of novel therapeutics with improved efficacy, stability, and bioavailability. This technical guide provides a comprehensive overview of N-methylated amino acids, covering their fundamental properties, biological significance, synthesis, and analytical characterization, with a focus on quantitative data and detailed experimental methodologies.
Physicochemical and Pharmacokinetic Impact of N-Methylation
The introduction of a methyl group onto the peptide backbone induces significant changes in a peptide's properties, primarily by removing a hydrogen bond donor and introducing steric hindrance. These alterations collectively contribute to an improved pharmacokinetic profile.
1.1. Enhanced Lipophilicity and Membrane Permeability:
N-methylation increases the lipophilicity of a peptide by replacing a polar N-H bond with a nonpolar N-CH₃ group. This increased lipophilicity can lead to improved passive diffusion across cellular membranes, a critical factor for the oral bioavailability of peptide drugs.[5]
1.2. Increased Proteolytic Stability:
The steric bulk of the N-methyl group shields the adjacent peptide bond from cleavage by proteases, leading to a significant increase in the peptide's half-life in biological fluids. This enhanced stability is a key advantage for developing longer-acting peptide therapeutics.
1.3. Conformational Control:
N-methylation restricts the conformational freedom of the peptide backbone by influencing the cis/trans isomerization of the amide bond and limiting the rotation around the N-Cα bond. This can lock the peptide into a bioactive conformation, leading to enhanced receptor binding affinity and selectivity.
Data Presentation: Quantitative Effects of N-Methylation
The following tables summarize the quantitative impact of N-methylation on key physicochemical and pharmacokinetic parameters.
| Peptide/Analog | Modification | logP | Solubility | Reference |
| Ac-X-OMe (various X) | N-methylated | Increased | Increased | |
| Cyclic Hexapeptide | Tri-N-methylated | Not specified | Not specified | |
| Glutathione Analog | N-methylated | Not specified | Not specified |
Table 1: Effect of N-Methylation on Physicochemical Properties.
| Peptide/Analog | Target Receptor | IC50 (nM) (Non-methylated) | IC50 (nM) (N-methylated) | Change in Affinity | Reference |
| Endothelin Receptor Antagonist | Endothelin Receptor | 40 | 10 | 4-fold increase | |
| Melanocortin Peptides | Melanocortin Receptors | Varied | Reduced Activity | Decrease | |
| Integrin Ligand | Integrin Subtypes | Unselective | Increased Selectivity | Increased Selectivity | |
| Tat Peptide Analog | HIV-1 TAR RNA | 1.8 x 10⁶ M⁻¹ (KA) | 39.0 x 10⁷ M⁻¹ (KA) at K51 | >3-fold increase |
Table 2: Effect of N-Methylation on Receptor Binding Affinity.
| Peptide/Analog | Matrix | Half-life (t½) (Non-methylated) | Half-life (t½) (N-methylated) | Fold Increase | Reference |
| Endothelin Receptor Antagonist | Rat Intestinal Perfusate | 10.6 min | 538 min | ~51 | |
| Glutathione Analog | In vivo (unspecified) | Not specified | 16.8-fold increase | 16.8 | |
| E. faecalis fsr quorum sensing modulating peptides | Not specified | Not specified | >6-fold increase | >6 | |
| Antimicrobial Peptides (TA4 and C10:0-A2 analogs) | Serum | 40% remaining (peptides) / 20% remaining (lipopeptides) after 1h | 65% remaining (peptides) / 50% remaining (lipopeptides) after 1h | Increased Stability |
Table 3: Effect of N-Methylation on Proteolytic Stability.
| Peptide/Analog | Modification | Oral Bioavailability (%) | Reference |
| Cyclic Hexapeptide | Tri-N-methylated | 28% in rat | |
| Veber-Hirschmann Peptide Analog | Tri-N-methylated | 10% | |
| Glutathione Analog | N-methylated | 16.1-fold increase |
Table 4: Effect of N-Methylation on Oral Bioavailability.
Biological Significance of N-Methylated Amino Acids
N-methylation is not only a synthetic tool but also a naturally occurring modification with profound biological implications.
2.1. Non-Ribosomal Peptide Synthesis:
Many bioactive natural products, such as the immunosuppressant cyclosporine A, are rich in N-methylated amino acids. These peptides are synthesized by large multienzyme complexes called non-ribosomal peptide synthetases (NRPSs). Within the NRPS machinery, specific N-methyltransferase (MT) domains catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the nitrogen atom of the amino acid precursor.
Caption: Biosynthesis of N-methylated peptides by NRPS.
2.2. Epigenetic Regulation:
In eukaryotes, N-methylation of histone proteins is a key epigenetic modification that regulates gene expression. Histone methyltransferases (HMTs) catalyze the transfer of methyl groups to lysine (B10760008) and arginine residues on histone tails. The methylation state (mono-, di-, or tri-methylation) determines whether gene transcription is activated or repressed by influencing chromatin structure and the recruitment of other regulatory proteins.
Caption: Histone methylation signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of N-methylated peptides.
3.1. Synthesis of Fmoc-N-methyl-amino Acids:
The synthesis of N-methylated amino acid building blocks is a prerequisite for their incorporation into peptides via standard solid-phase peptide synthesis (SPPS). A common method is the on-resin synthesis of Fmoc-N-methyl-amino acids.
Protocol: On-Resin Synthesis of Fmoc-N-methyl-amino Acids
-
Resin Swelling: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (B109758) (DCM).
-
Amino Acid Loading: Dissolve the Fmoc-protected amino acid in DCM and add diisopropylethylamine (DIEA). Add this solution to the resin and shake for 2 hours.
-
Capping: Cap any unreacted sites on the resin using a solution of DCM, methanol, and DIEA.
-
Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Sulfonylation: Treat the resin with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 4-dimethylaminopyridine (B28879) (DMAP) in N-methyl-2-pyrrolidone (NMP).
-
Methylation: Add a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP, followed by dimethyl sulfate.
-
Desulfonylation: Remove the o-NBS group with a solution of 2-mercaptoethanol (B42355) and DBU in NMP.
-
Cleavage: Cleave the N-methylated amino acid from the resin using a solution of 1% trifluoroacetic acid (TFA) in DCM.
-
Purification: Purify the Fmoc-N-methyl-amino acid using flash chromatography.
Caption: Workflow for on-resin synthesis of Fmoc-N-methyl-amino acids.
3.2. Solid-Phase Peptide Synthesis (SPPS) of N-methylated Peptides:
Incorporating N-methylated amino acids into a peptide sequence during SPPS requires optimized coupling conditions due to the increased steric hindrance of the N-methylated amine.
Protocol: Fmoc-SPPS of N-methylated Peptides
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide) in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the resin or the growing peptide chain with 20% piperidine in DMF.
-
Amino Acid Activation: Activate the incoming Fmoc-amino acid (either standard or N-methylated) with a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIEA in DMF.
-
Coupling: Add the activated amino acid solution to the resin and shake for 1-2 hours. For coupling to an N-methylated residue, a double coupling may be necessary.
-
Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/triisopropylsilane/water).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
3.3. Parallel Artificial Membrane Permeability Assay (PAMPA):
The PAMPA assay is a high-throughput in vitro method to predict the passive permeability of a compound across a lipid membrane, providing an indication of its potential for oral absorption.
Protocol: PAMPA Assay
-
Membrane Preparation: Coat the wells of a 96-well filter plate with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) and allow the solvent to evaporate, forming an artificial membrane.
-
Donor Solution Preparation: Dissolve the test peptide in a buffer at the desired pH to create the donor solution.
-
Acceptor Solution Preparation: Fill the wells of a 96-well acceptor plate with buffer.
-
Assay Assembly: Place the filter plate with the artificial membrane on top of the acceptor plate, creating a "sandwich". Add the donor solution to the wells of the filter plate.
-
Incubation: Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-16 hours).
-
Quantification: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the following equation: Pe (cm/s) = - (Vd * Va) / (Area * Time * (Vd + Va)) * ln(1 - [C]a / [C]equilibrium) where Vd and Va are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [C]a is the concentration in the acceptor well, and [C]equilibrium is the theoretical equilibrium concentration.
Caption: Experimental workflow for the PAMPA assay.
Conclusion
N-methylated amino acids are a versatile and powerful tool in the arsenal (B13267) of researchers and drug development professionals. Their ability to confer enhanced proteolytic stability, increased membrane permeability, and conformational rigidity makes them invaluable for the design of next-generation peptide therapeutics with improved pharmacokinetic profiles. Furthermore, a deeper understanding of the role of N-methylation in natural biological processes, such as non-ribosomal peptide synthesis and epigenetic regulation, continues to open new avenues for therapeutic intervention. The strategic application of the synthetic and analytical methods outlined in this guide will undoubtedly facilitate the development of innovative and effective peptide-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Teoc-MeLeu-OH: Synthesis, Suppliers, and Application in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-(2-(Trimethylsilyl)ethoxycarbonyl)-N-methyl-L-leucine (Teoc-MeLeu-OH), a valuable N-methylated amino acid derivative for peptide synthesis. This document covers its synthesis, commercially available sources and pricing, and general protocols for its incorporation into peptide chains. The information is intended to support researchers and professionals in drug development and peptide chemistry.
Introduction
N-methylation of amino acids is a critical modification in medicinal chemistry, often employed to enhance the pharmacokinetic properties of peptide-based therapeutics. This modification can improve metabolic stability against enzymatic degradation, increase cell permeability, and modulate the conformational properties of peptides, which can lead to enhanced biological activity and selectivity. This compound is an N-protected, N-methylated leucine (B10760876) derivative that utilizes the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group for the amine functionality. The Teoc group offers the advantage of being stable under a range of conditions used for other protecting groups like Boc and Fmoc, and it can be selectively removed under mild, fluoride-mediated conditions.
Suppliers and Pricing
Several chemical suppliers offer this compound for research purposes. The following table summarizes the available information on suppliers, catalog numbers, and pricing. Prices are subject to change and may vary based on the quantity and purity required.
| Supplier | Catalog Number | Purity | Quantity | Price (USD) | CAS Number |
| MedChemExpress | HY-23424 | 99.74% | 250 mg | $25 | 2411590-92-4 |
| GlpBio | GC68122 | >98% | 250 mg | inquire | 2411590-92-4 |
| Sapphire Bioscience | A23404-250 | Not Specified | 250 mg | inquire | 2411590-92-4 |
Synthesis of this compound
A general method for the synthesis of N-Teoc-N-methyl-L-leucine has been described in the patent literature (CN112876502A). The protocol involves the reaction of N-methyl-L-leucine hydrochloride with a Teoc-introducing reagent in the presence of a base.
Experimental Protocol: Synthesis of this compound
Materials:
-
N-methyl-L-leucine hydrochloride
-
2-(Trimethylsilyl)ethoxycarbonyl chloride (Teoc-Cl) or 1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole (Teoc-OBt)
-
Base (e.g., triethylamine, sodium bicarbonate)
-
Organic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Water
-
Saturated potassium hydrogen sulfate (B86663) solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography system)
Procedure:
-
Reaction Setup: Dissolve N-methyl-L-leucine hydrochloride in an appropriate organic solvent in a reaction flask.
-
Basification: Add the base to the solution to neutralize the hydrochloride and deprotonate the carboxylic acid. The amount of base should be in molar excess (typically 2-4 equivalents) relative to the N-methyl-L-leucine hydrochloride.
-
Introduction of Teoc Group: Slowly add the Teoc-introducing reagent (e.g., Teoc-Cl or Teoc-OBt), typically 1.1 to 1.5 molar equivalents, to the reaction mixture. Maintain the temperature between 20-25°C.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., thin-layer chromatography) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a saturated solution of potassium hydrogen sulfate.
-
Separate the organic phase.
-
Wash the organic phase with saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter the drying agent.
-
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by column chromatography to yield the final product with high chemical and chiral purity.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is designed for use in solid-phase peptide synthesis (SPPS), typically following the Fmoc/tBu strategy. The incorporation of N-methylated amino acids can be challenging due to steric hindrance. Therefore, optimized coupling conditions are often required.
Experimental Protocol: Incorporation of this compound in SPPS
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, 2,4,6-collidine)
-
DMF (peptide synthesis grade)
-
DCM (peptide synthesis grade)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF for Fmoc removal)
-
Cleavage cocktail (e.g., TFA-based)
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF.
-
Fmoc Deprotection (if applicable): Remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling of this compound:
-
Dissolve this compound (typically 2-4 equivalents relative to the resin loading) in DMF.
-
Add the coupling reagent (e.g., HATU, slightly less than 1 equivalent relative to the amino acid) and the base (e.g., DIPEA, 2 equivalents relative to the amino acid).
-
Allow the mixture to pre-activate for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours or overnight) at room temperature. The reaction can be monitored using a qualitative test for free amines (e.g., Kaiser test, which will be negative for the secondary amine after successful coupling).
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Continuation of Synthesis: Proceed with the next coupling cycle.
Deprotection of the Teoc Group
The Teoc group is stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal. It is typically cleaved using a fluoride (B91410) source.
Procedure:
-
Resin Preparation: Swell the Teoc-protected peptide-resin in a suitable solvent like THF or DMF.
-
Deprotection: Treat the resin with a solution of tetrabutylammonium (B224687) fluoride (TBAF) in the chosen solvent (e.g., 1M TBAF in THF). The reaction is typically carried out at room temperature and monitored by HPLC.
-
Washing: After complete deprotection, wash the resin thoroughly to remove the fluoride reagent and byproducts.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific studies in the public domain detailing the direct involvement of this compound-containing peptides in specific signaling pathways. However, the incorporation of N-methylated amino acids, such as N-methyl-leucine, into bioactive peptides is a well-established strategy to modulate their biological activity.
The introduction of an N-methyl group can:
-
Restrict Peptide Conformation: This can lock the peptide into a bioactive conformation, leading to higher receptor affinity and selectivity.
-
Increase Proteolytic Stability: The N-methylated amide bond is resistant to cleavage by many proteases, increasing the in vivo half-life of the peptide.
-
Enhance Membrane Permeability: The increased lipophilicity can improve the ability of the peptide to cross cell membranes and potentially the blood-brain barrier.
These improved properties can lead to enhanced efficacy in various signaling pathways targeted by the parent peptide. For instance, if the original peptide is an agonist or antagonist of a G-protein coupled receptor (GPCR), the N-methylated analog could exhibit altered potency or duration of action on the downstream signaling cascade (e.g., cAMP or Ca2+ pathways). Further research is required to elucidate the specific effects of incorporating this compound into particular peptide sequences and their resulting impact on cellular signaling.
Conclusion
This compound is a valuable building block for the synthesis of N-methylated peptides. Its Teoc protecting group provides orthogonality to standard Boc and Fmoc strategies, allowing for selective deprotection. While the incorporation of N-methylated amino acids can be challenging, optimized coupling protocols enable their successful integration into peptide chains. The resulting N-methylated peptides often exhibit improved pharmacokinetic and pharmacodynamic properties, making them attractive candidates for drug discovery and development. Further investigation into the biological activities of peptides containing this compound is warranted to fully explore their therapeutic potential.
Methodological & Application
Application Note: Solid-Phase Synthesis of N-Methylated Peptides Using Teoc-MeLeu-OH
An overview of a solid-phase peptide synthesis (SPPS) protocol utilizing Teoc-MeLeu-OH is provided below for researchers, scientists, and professionals in drug development. This document details the chemical properties, experimental procedures, and necessary diagrams to illustrate the workflow.
The incorporation of N-methylated amino acids, such as N-Teoc-N-methyl-L-leucine (this compound), into peptide sequences is a key strategy for enhancing therapeutic properties like enzymatic stability, oral bioavailability, and cell permeability. The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group offers an alternative to the more common Fmoc and Boc strategies for the temporary protection of the α-amino group. The Teoc group is notable for its unique cleavage condition using fluoride (B91410) ions, which allows for an orthogonal synthesis strategy in specific contexts. However, its sensitivity to acid requires careful consideration in planning the overall protection scheme.
Due to the steric hindrance of the N-methyl group, the coupling of this compound requires more potent activation reagents compared to their non-methylated counterparts. This protocol outlines the key considerations and procedures for the successful incorporation of this compound into a peptide sequence on a solid support.
Properties of this compound
| Property | Value |
| Chemical Name | N-[[2-(trimethylsilyl)ethoxy]carbonyl]-N-methyl-L-leucine |
| Abbreviation | This compound |
| CAS Number | 2411590-92-4 |
| Molecular Formula | C13H27NO4Si |
| Molecular Weight | 289.44 g/mol |
| Appearance | White to off-white solid |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months |
Experimental Protocols
This protocol assumes a manual solid-phase synthesis. Adjustments may be necessary for automated synthesizers.
Resin Selection and Preparation
-
Resin: Wang resin or 2-chlorotrityl chloride (2-CTC) resin are suitable for obtaining a C-terminal carboxylic acid. Rink Amide resin can be used for a C-terminal amide.
-
Procedure:
-
Place the desired amount of resin in a reaction vessel.
-
Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes, followed by dimethylformamide (DMF) for 1 hour.
-
Drain the solvent after swelling.
-
First Amino Acid Coupling (Loading)
This protocol describes the loading of the first amino acid onto 2-CTC resin.
-
Reagents:
-
Fmoc-protected amino acid (3 equivalents relative to resin loading capacity)
-
Diisopropylethylamine (DIEA) (9 equivalents)
-
Anhydrous DCM
-
-
Procedure:
-
Dissolve the Fmoc-amino acid in anhydrous DCM.
-
Add the solution to the swollen resin.
-
Immediately add DIEA to the mixture.
-
Agitate the mixture for 2 hours at room temperature.
-
To cap any remaining reactive sites, add a solution of DCM/Methanol/DIEA (80:15:5) and agitate for 30 minutes.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
-
Peptide Elongation Cycle: Incorporating this compound
This cycle consists of N-terminal deprotection of the resin-bound amino acid followed by the coupling of this compound.
A. N-Terminal Fmoc Deprotection (if applicable)
-
Reagents: 20% piperidine (B6355638) in DMF.
-
Procedure:
-
Treat the resin with a 20% piperidine/DMF solution for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with fresh 20% piperidine/DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.
-
B. This compound Coupling
Due to the steric hindrance of N-methylated amino acids, specific coupling reagents are recommended.
| Coupling Reagent | Equivalents (vs. Resin Capacity) | Base (Equivalents) | Activation Time | Coupling Time |
| HATU | 4 | DIEA (8) | 5 min | 1-4 hours |
| PyAOP | 4 | DIEA (8) | 5 min | 1-4 hours |
| PyBOP/HOAt | 4 | DIEA (8) | 5 min | 1-4 hours |
-
Procedure (using HATU):
-
In a separate vessel, dissolve this compound (4 eq.) and HATU (4 eq.) in DMF.
-
Add DIEA (8 eq.) to the solution and allow it to pre-activate for 5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-4 hours at room temperature.
-
Monitor the coupling completion using the Bromophenol Blue test, as the standard ninhydrin (B49086) test is not effective for N-methylated amines.
-
If the test is positive (blue/green resin beads), indicating incomplete coupling, drain the solution and repeat the coupling step with a freshly prepared activated solution.
-
Once the coupling is complete (yellow resin beads), wash the resin with DMF (5x) and DCM (3x).
-
C. N-Terminal Teoc Deprotection
-
Reagents: 1 M Tetrabutylammonium fluoride (TBAF) in DMF.
-
Procedure:
-
Treat the Teoc-protected peptide-resin with the 1 M TBAF/DMF solution.
-
Agitate the mixture at room temperature. The reaction time can range from 30 minutes to a few hours and should be optimized for the specific sequence.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove the deprotection reagents and byproducts.
-
Proceed to the next coupling cycle.
-
Final Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing any side-chain protecting groups. The choice of cleavage cocktail depends on the resin and the side-chain protecting groups used (typically acid-labile). The Teoc group is also susceptible to strong acids.
-
Reagents: Cleavage cocktail, e.g., TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5).
-
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin in a fume hood.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase HPLC.
-
Visualizations
This compound SPPS Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Teoc Protecting Group Cleavage Mechanism
Caption: Cleavage mechanism of the Teoc protecting group via β-elimination.
Orthogonality of Protecting Groups
Caption: Conceptual relationship of protecting group orthogonality.
Application Notes and Protocols for Teoc-N-methyl-leucine Coupling
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids, such as Teoc-N-methyl-leucine, into peptide sequences is a powerful strategy in medicinal chemistry. N-methylation can significantly enhance a peptide's therapeutic properties by increasing its metabolic stability, improving cell permeability, and constraining its conformation, which can lead to higher binding affinity and selectivity for its biological target.[1][2] However, the steric hindrance presented by the N-methyl group poses a considerable challenge during solid-phase peptide synthesis (SPPS), often leading to lower coupling efficiencies and an increased risk of side reactions.
These application notes provide detailed protocols and comparative data to guide researchers in the successful coupling of the sterically hindered amino acid, Teoc-N-methyl-leucine.
Challenges in Coupling Teoc-N-methyl-leucine
The primary obstacle in the acylation of N-methylated amino acids is the steric bulk surrounding the secondary amine, which significantly slows down the reaction rate compared to primary amines. This necessitates the use of highly reactive coupling reagents and optimized reaction conditions to achieve satisfactory yields. Incomplete couplings can lead to deletion sequences, while prolonged reaction times with standard reagents may increase the risk of epimerization of the activated amino acid.
Monitoring the coupling reaction is also critical. The commonly used ninhydrin (B49086) (Kaiser) test is not reliable for secondary amines like N-methylated residues, as it typically yields a false negative (a faint yellow or red-brown color instead of a distinct blue).[3] Alternative tests, such as the chloranil (B122849) test or the bromophenol blue test, are recommended for accurate monitoring of the coupling completion.[4][5]
Recommended Coupling Reagents and Conditions
For sterically hindered N-methylated amino acids like Teoc-N-methyl-leucine, the use of potent coupling reagents is crucial for achieving high coupling efficiency. Urionium/aminium salt-based reagents are generally preferred over carbodiimides for such challenging couplings.
| Coupling Reagent | Advantages | Disadvantages |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | - Highly reactive, often considered the reagent of choice for difficult couplings. - Can be used with hindered bases like collidine to minimize side reactions. | - Higher cost compared to other reagents. |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | - Effective and widely used. - More cost-effective than HATU. | - Can cause guanidinylation of the deprotected N-terminus as a side reaction. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | - Efficient coupling with minimal racemization. - Byproducts are less hazardous than those from some other phosphonium-based reagents. | - May be less effective than HATU for the most sterically demanding couplings. |
| PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) | - More reactive than PyBOP, making it suitable for very difficult couplings. | - Can be more expensive and generate corrosive byproducts. |
Illustrative Coupling Efficiencies for N-Methylated Amino Acids
| N-Protected Amino Acid | N-Methylated Amino Ester | Coupling Reagent | Reaction Time (h) | Yield (%) | Epimerization (%) |
| Z-Val-OH | H-MeVal-OMe | PyBroP | 16 | 93 | 0.5 |
| Z-Val-OH | H-MeVal-OMe | PyCloP | 16 | 94 | 0.5 |
| Z-Val-OH | H-MeVal-OMe | PyBOP | 72 | 58 | 18 |
| Fmoc-Val-OH | H-MeVal-OMe | PyBroP | 24 | 95 | 1.1 |
| Fmoc-Val-OH | H-MeVal-OMe | PyCloP | 24 | 96 | 1.0 |
| Fmoc-Val-OH | H-MeVal-OMe | PyBOP | 72 | 65 | 15 |
Data adapted from a study on the synthesis of dipeptides containing N-methylated valine. Conditions involved using the specified coupling reagent with DIEA in DCM.
Experimental Protocols
The following are generalized protocols for the solid-phase synthesis of peptides containing Teoc-N-methyl-leucine. These protocols are based on standard Fmoc/tBu chemistry.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Manual Coupling
This protocol outlines a single coupling cycle for incorporating Teoc-N-methyl-leucine into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Teoc-N-methyl-L-leucine
-
Coupling reagent (e.g., HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine (B6355638) in DMF
-
Chloranil or Bromophenol blue test reagents
-
Syringe or reaction vessel for manual synthesis
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Pre-activation of Teoc-N-methyl-leucine:
-
In a separate vial, dissolve Teoc-N-methyl-leucine (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the pre-activated Teoc-N-methyl-leucine solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or the reaction can be performed at a slightly elevated temperature (e.g., 40-50°C).
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and wash them thoroughly with DMF and then methanol.
-
Perform a chloranil or bromophenol blue test to check for the presence of free secondary amines. A negative test indicates complete coupling.
-
-
Recoupling (if necessary): If the coupling is incomplete, drain the resin and repeat steps 4 and 5 with a fresh solution of activated Teoc-N-methyl-leucine.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to prepare for the next cycle or final cleavage.
Protocol 2: Cleavage of the Peptide from the Resin and Teoc Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups. The Teoc group is stable to acidic conditions and will remain on the N-methylated leucine (B10760876) residue. A subsequent step is required for its removal.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (deionized)
-
Cold diethyl ether
-
Tetrabutylammonium fluoride (B91410) (TBAF) solution (1M in THF)
-
Centrifuge
Procedure:
-
Peptide Cleavage from Resin:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dried peptide-resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification of Teoc-protected Peptide (Optional): The crude peptide can be purified at this stage by reverse-phase HPLC (RP-HPLC) if desired.
-
Teoc Group Deprotection:
-
Dissolve the Teoc-protected peptide in a suitable solvent such as acetonitrile or DMF.
-
Add an excess of 1M TBAF in THF (e.g., 5-10 equivalents).
-
Stir the reaction at room temperature and monitor the progress by LC-MS. The deprotection is typically complete within 1-4 hours.
-
Once the deprotection is complete, the reaction mixture can be diluted with water and purified by RP-HPLC to obtain the final N-methylated peptide.
-
Visualizations
Experimental Workflow
Caption: Workflow for SPPS of a Teoc-N-methyl-leucine containing peptide.
Signaling Pathway Context
While specific signaling pathways involving Teoc-N-methyl-leucine are not documented in the provided search results, N-methylated amino acids are often incorporated into peptide drugs to enhance their stability and efficacy. For instance, peptide mimetics are designed to inhibit protein-protein interactions in signaling pathways. The following diagram illustrates a hypothetical scenario where a peptide containing N-methyl-leucine acts as an inhibitor of a signaling pathway, such as the one involving Connexin43, which has been targeted with N-methylated peptides.
Caption: Inhibition of a signaling pathway by an N-methyl-leucine peptide.
References
- 1. Synthesis and Biological Evaluation of Termini-Modified and Cyclic Variants of the Connexin43 Inhibitor Peptide5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. peptide.com [peptide.com]
Application Notes and Protocols for Teoc Deprotection using TBAF in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is a valuable amine protecting group in peptide synthesis, offering orthogonality with commonly used acid-labile (Boc) and base-labile (Fmoc) protecting groups.[1] Its stability to a wide range of acidic and basic conditions, as well as to catalytic hydrogenation, allows for selective deprotection strategies, which are crucial in the synthesis of complex peptides and modified protein structures.[1][2] Deprotection of the Teoc group is typically achieved through the use of fluoride (B91410) ion sources, with tetrabutylammonium (B224687) fluoride (TBAF) being one of the most common reagents for this purpose.[3]
These application notes provide a comprehensive overview of Teoc deprotection using TBAF in peptide synthesis, including detailed protocols for both solid-phase and solution-phase applications, a summary of quantitative data, and a discussion of potential side reactions.
Mechanism of Teoc Deprotection by TBAF
The deprotection of the Teoc group by TBAF proceeds via a fluoride-induced β-elimination mechanism. The fluoride ion attacks the silicon atom of the trimethylsilyl (B98337) group, leading to the formation of a transient pentacoordinate silicon species. This intermediate then undergoes fragmentation, resulting in the release of the unprotected amine, carbon dioxide, ethylene, and trimethylsilyl fluoride.[3]
Quantitative Data Summary
The efficiency of Teoc deprotection can be influenced by the choice of fluoride reagent, solvent, and reaction conditions. While extensive comparative studies are not widely available in a single source, the following table summarizes available quantitative data for Teoc deprotection using TBAF.
| Substrate | Deprotection Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |
| Teoc-protected amino acid derivative | TBAF (1.5 equiv) | Tetrahydrofuran (B95107) | Room temperature | 85 | [2] |
| Tpseoc-protected dipeptide (primary amine) | TBAF·3H₂O (3 equiv) | THF | Room temperature, 6 h | High | [2] |
| Tpseoc-protected dipeptide (secondary amine) | TBAF·3H₂O (3 equiv) | THF | Room temperature, 1.5 h | High | [2] |
Note: Tpseoc (2-(triphenylsilyl)ethoxycarbonyl) is an analogue of Teoc and its deprotection mechanism with TBAF is similar.[2] The data for Tpseoc provides insight into the general efficiency of TBAF-mediated deprotection of related silyl-based protecting groups.
Experimental Protocols
Protocol 1: On-Resin Teoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the steps for the selective deprotection of a Teoc-protected amino group on a peptide resin.
Materials:
-
Teoc-protected peptide-resin
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Washing solvents (DMF, DCM)
-
Solid-phase synthesis vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the Teoc-protected peptide-resin in anhydrous DMF for 1-2 hours in a solid-phase synthesis vessel.[4]
-
Washing: Wash the resin extensively with anhydrous DMF (3 x 1 min) and then with anhydrous DCM (3 x 1 min) to remove any residual water and prepare the resin for the deprotection step.
-
Deprotection:
-
Add the 1 M TBAF solution in anhydrous THF (typically 2-3 equivalents per equivalent of Teoc groups) to the resin.
-
Ensure the resin is fully submerged in the reagent solution.
-
Agitate the mixture gently under an inert atmosphere (e.g., nitrogen bubbling or orbital shaking) at room temperature.
-
The reaction time can vary from 1 to 6 hours.[2] Monitor the reaction progress using a qualitative test (e.g., Kaiser test on a small resin sample after washing) to detect the presence of the free amine.
-
-
Washing: After completion of the deprotection, drain the TBAF solution and wash the resin thoroughly with anhydrous THF (3 x 1 min) followed by anhydrous DMF (5 x 1 min) to remove all traces of the reagent and byproducts.
-
Proceed with Synthesis: The resin with the newly deprotected amino group is now ready for the next coupling step in the peptide synthesis sequence.
Protocol 2: Teoc Deprotection in Solution-Phase Peptide Synthesis
This protocol describes the deprotection of a Teoc-protected peptide in solution.
Materials:
-
Teoc-protected peptide
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in anhydrous tetrahydrofuran (THF)
-
Anhydrous THF
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Chromatography system for purification (e.g., flash chromatography or HPLC)
Procedure:
-
Dissolution: Dissolve the Teoc-protected peptide in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Deprotection:
-
Add the 1 M TBAF solution in THF (typically 1.5 to 3 equivalents) dropwise to the stirred peptide solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent such as ethyl acetate (B1210297) (3 times). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude deprotected peptide using a suitable chromatography method (e.g., flash column chromatography on silica (B1680970) gel or preparative reverse-phase HPLC) to obtain the pure product.
Potential Side Reactions and Mitigation Strategies
While TBAF is an effective reagent for Teoc deprotection, several potential side reactions should be considered, particularly in the context of complex peptide synthesis.
-
Influence of Water: The presence of water can significantly impact the efficiency of TBAF-mediated deprotection.[4][5] It is crucial to use anhydrous solvents and reagents to ensure complete and rapid removal of the Teoc group. Drying the TBAF solution over molecular sieves can be beneficial.[4][5]
-
Basicity of TBAF: TBAF is a basic reagent, which can promote side reactions such as:
-
Aspartimide Formation: In sequences containing aspartic acid, particularly Asp-Gly or Asp-Ser, the basicity of TBAF can catalyze the formation of aspartimide, leading to a mixture of α- and β-peptides upon ring-opening.[6] To mitigate this, minimizing the reaction time and using less basic fluoride sources could be considered.
-
Epimerization: For sensitive amino acid residues, prolonged exposure to basic conditions can lead to epimerization. Careful monitoring of the reaction time is essential.
-
-
Compatibility with Side-Chain Protecting Groups:
-
Arginine (Arg): The guanidinium (B1211019) group of arginine is typically protected with bulky, acid-labile groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl).[7][8] These groups are generally stable to the basic conditions of TBAF deprotection. However, the strong nucleophilicity of the guanidino group, if partially deprotected, could potentially lead to side reactions.
-
Cysteine (Cys): Cysteine side chains are often protected with groups like Trt (trityl) or Acm (acetamidomethyl).[9][10] The Trt group is acid-labile and generally stable to TBAF. The Acm group is also stable under these conditions. However, the free thiol group is susceptible to oxidation and other modifications, so careful handling is required if deprotection occurs.
-
Aspartic Acid (Asp) and Glutamic Acid (Glu): Side chains of Asp and Glu are commonly protected as tert-butyl (tBu) esters in Fmoc-based SPPS.[11] These are stable to the basic conditions of TBAF deprotection.
-
Visualizations
Caption: Mechanism of Teoc deprotection by TBAF.
References
- 1. Application of Teoc Protecting Group [en.highfine.com]
- 2. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. digital.csic.es [digital.csic.es]
- 11. peptide.com [peptide.com]
Orthogonal Protection Strategy with Teoc and Fmoc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis and the development of complex molecular architectures, the strategic use of protecting groups is paramount. An orthogonal protection strategy, which allows for the selective removal of one protecting group in the presence of others under distinct chemical conditions, is a cornerstone of modern synthetic chemistry. This document provides detailed application notes and protocols for the orthogonal use of the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups.
The Fmoc group, renowned for its lability to mild basic conditions, is a staple in solid-phase peptide synthesis (SPPS) for the temporary protection of α-amino groups.[1][2] Conversely, the Teoc group is stable to the basic conditions used for Fmoc removal, as well as to acidic conditions, but is selectively cleaved by fluoride (B91410) ions.[3][4][5] This mutual exclusivity in deprotection conditions makes the Teoc and Fmoc pairing an exemplary orthogonal system for the synthesis of complex peptides, modified peptides, and other multifaceted organic molecules.
Chemical Properties and Orthogonality
The orthogonality of the Teoc and Fmoc protecting groups stems from their distinct deprotection mechanisms.
-
Fmoc (9-fluorenylmethyloxycarbonyl): This protecting group is cleaved via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine (B6355638). The acidic proton at the C9 position of the fluorenyl ring is abstracted, leading to the elimination of dibenzofulvene and the release of the free amine along with carbon dioxide.
-
Teoc (2-(trimethylsilyl)ethoxycarbonyl): The Teoc group is removed through a fluoride ion-induced β-elimination. The fluoride ion attacks the silicon atom, which facilitates the elimination of ethylene (B1197577) and carbon dioxide, thereby liberating the protected amine.
This fundamental difference in cleavage pathways allows for the selective deprotection of either group without affecting the other, a critical requirement for sophisticated synthetic strategies.
Data Presentation: Deprotection Conditions
The following tables summarize the key quantitative data for the deprotection of Fmoc and Teoc groups.
Table 1: Fmoc Group Deprotection Conditions
| Reagent Composition | Solvent | Time | Efficacy | Reference |
| 20% Piperidine | DMF | 7 min | Standard | |
| 30% Piperidine | DMF | 10 min | Standard | |
| 55% Piperidine | DMF | 20 min | For difficult sequences | |
| 20% Piperidine | NMP | 18 min | Alternative solvent | |
| 20% 4-Methylpiperidine (4MP) | DMF | 10 min | Efficient | |
| 10% Piperazine (PZ) | 9:1 DMF/Ethanol | 10 min | Efficient |
Table 2: Teoc Group Deprotection Conditions
| Reagent | Solvent | Time | Yield | Reference |
| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temp until completion | 85% | |
| Tetrabutylammonium fluoride (TBAF) | THF | 10 min - 24 h | Variable | |
| Cesium fluoride (CsF) / TBAF | THF | 0 °C to Room Temp | Variable | |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 30 min | - |
Experimental Protocols
Protocol for Fmoc Group Removal in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard procedure for the removal of the N-terminal Fmoc group from a peptide resin.
Materials:
-
Fmoc-protected peptide resin
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF for washing
-
Dichloromethane (DCM) for washing
Procedure:
-
Swell the Fmoc-protected peptide resin in DMF for 1 hour.
-
Drain the DMF from the reaction vessel.
-
Add the 20% piperidine in DMF solution to the resin (e.g., 5 mL for a 0.1 mmol scale synthesis).
-
Agitate the mixture for 7 minutes at room temperature (e.g., by bubbling nitrogen gas).
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.
-
Drain the solution and wash the resin thoroughly with DMF (5 times).
-
Wash the resin with DCM (3 times) and proceed to the next coupling step.
Protocol for Teoc Group Removal
This protocol describes a general procedure for the cleavage of a Teoc protecting group from an amino compound in solution.
Materials:
-
Teoc-protected compound
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Ethyl acetate (B1210297) or other suitable organic solvent for extraction
Procedure:
-
Dissolve the Teoc-protected compound (1.0 equivalent) in anhydrous THF.
-
Add TBAF solution (1.5 equivalents) dropwise to the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
To the residue, add ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the deprotected amine.
Visualizations
Orthogonal Deprotection Workflow
The following diagram illustrates the logical workflow of the orthogonal deprotection strategy using Fmoc and Teoc.
Caption: Orthogonal deprotection workflow for Fmoc and Teoc groups.
Deprotection Mechanisms
The following diagrams illustrate the chemical mechanisms for the deprotection of Fmoc and Teoc groups.
Caption: Mechanism of base-induced Fmoc deprotection.
Caption: Mechanism of fluoride-induced Teoc deprotection.
Applications in Research and Drug Development
The orthogonal nature of the Teoc/Fmoc protecting group pair is highly advantageous in several areas:
-
Synthesis of Branched and Cyclic Peptides: The selective deprotection of side-chain amino functions protected with Teoc allows for on-resin branching or cyclization while the N-terminus remains Fmoc-protected.
-
Preparation of Peptide Conjugates: Teoc can protect an amino group intended for post-synthetic modification (e.g., attachment of a fluorescent label, PEGylation, or a small molecule drug) after the main peptide chain has been assembled using Fmoc chemistry.
-
Fragment Condensation: Fully protected peptide fragments can be synthesized using Fmoc-SPPS with a Teoc-protected N-terminal amino acid. After cleavage from the resin, these fragments can be coupled in solution.
-
Synthesis of Complex Natural Products: The mild and highly selective cleavage of both groups is beneficial in the total synthesis of complex molecules bearing multiple functional groups.
Conclusion
The orthogonal protection strategy employing Teoc and Fmoc offers a robust and versatile platform for the synthesis of complex peptides and organic molecules. The distinct cleavage conditions—base-lability for Fmoc and fluoride-lability for Teoc—provide chemists with precise control over the synthetic route. The protocols and data presented herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively implement this powerful orthogonal strategy in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. Application of Teoc Protecting Group [en.highfine.com]
- 4. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
Application Notes and Protocols for the Incorporation of N-Methylated Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of N-methylated amino acids into peptide-based therapeutics is a powerful tool for enhancing their pharmacological properties. N-methylation can improve metabolic stability, increase cell permeability, and constrain peptide conformation, often leading to enhanced potency and oral bioavailability. However, the synthesis of peptides containing N-methylated residues presents significant challenges, primarily due to the steric hindrance at the secondary amine, which can result in low coupling efficiencies.
This document provides a comprehensive guide to the incorporation of N-methylated amino acids, with a focus on the well-established 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy. While other protecting groups like tert-butyloxycarbonyl (Boc) and 2-(p-toluenesulfonyl)ethoxycarbonyl (Teoc) exist, the Fmoc/tBu approach is the most widely documented and versatile for this application. A discussion of the Teoc protecting group is included to provide a broader context of available methodologies.
Data Presentation
Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids in Fmoc-SPPS
| Coupling Reagent | Description | Reported Efficiency for N-Methylated Residues | Reference |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Guanidinium-based coupling reagent. | High to very high. Often the reagent of choice. | [1][2] |
| HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) | Guanidinium-based coupling reagent. | Moderate to high. Generally less effective than HATU for hindered couplings. | [2] |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium-based coupling reagent. | High. Often used with HOAt. | [2] |
| PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) | Phosphonium-based coupling reagent. | Very high. Considered one of the most effective for sterically hindered couplings. | [3] |
| PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) | Phosphonium-based coupling reagent. | High. Effective but can be more expensive. | [1][2] |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Uronium-based coupling reagent with low racemization. | High. | N/A |
Table 2: General Properties of N-Terminal Protecting Groups
| Protecting Group | Structure | Cleavage Conditions | Orthogonality to Side-Chain Protecting Groups |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fluorenyl-based | Base-labile (e.g., 20% piperidine (B6355638) in DMF) | Orthogonal to acid-labile groups (e.g., Boc, tBu, Trt) |
| Boc (tert-Butoxycarbonyl) | Carbonyl-based | Acid-labile (e.g., TFA) | Not fully orthogonal to acid-labile side-chain protecting groups |
| Teoc (2-(p-toluenesulfonyl)ethoxycarbonyl) | Silyl-based | Fluoride-labile (e.g., TBAF in THF) or strong acid (TFA) | Potentially orthogonal to both acid- and base-labile groups |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-N-Methyl-Amino Acids
This protocol is based on the widely used method of reductive methylation.
Materials:
-
Fmoc-amino acid
-
Paraformaldehyde
-
Sodium borohydride (B1222165) (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Oxazolidinone Formation:
-
Suspend the Fmoc-amino acid (1 equivalent) and paraformaldehyde (5 equivalents) in anhydrous THF.
-
Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
-
Reductive Cleavage:
-
Dissolve the crude oxazolidinone in a mixture of THF and water (4:1).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (3 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of 1 M HCl at 0°C until the pH is acidic.
-
Extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure Fmoc-N-methyl-amino acid.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing an N-Methylated Amino Acid (Fmoc/tBu Strategy)
This protocol describes the manual synthesis of a model peptide on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-protected N-methylated amino acid
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HATU
-
N,N-Diisopropylethylamine (DIEA)
-
Acetic anhydride
-
Pyridine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DDT) (if Cys is present)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling:
-
Place the Rink Amide resin in a fritted syringe or reaction vessel.
-
Wash the resin with DMF (3x), DCM (3x), and finally DMF (3x).
-
Swell the resin in DMF for at least 30 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Kaiser Test (for primary amines):
-
Take a small sample of resin beads and wash with ethanol.
-
Add a few drops each of phenol (B47542) in ethanol, potassium cyanide in pyridine, and ninhydrin (B49086) in ethanol.
-
Heat at 100°C for 2-5 minutes.
-
A blue color indicates the presence of a free primary amine.
-
-
Coupling of Standard Fmoc-Amino Acids:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Perform a Kaiser test. If positive, repeat the coupling.
-
-
Coupling of Fmoc-N-Methylated Amino Acid:
-
In a separate vial, pre-activate the Fmoc-N-methylated amino acid (3 equivalents) with HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 4-6 hours at room temperature. A longer coupling time is necessary due to steric hindrance.[2]
-
Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Bromophenol Blue Test (for secondary amines):
-
Take a small sample of resin beads and wash with methanol.
-
Add a few drops of 0.1% bromophenol blue in DMF.
-
A blue or green color indicates incomplete coupling, while a yellow or orange color suggests the coupling is complete.[1]
-
-
Capping (Optional):
-
If the coupling of the N-methylated amino acid is incomplete after a second attempt, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride/pyridine/DMF (1:2:7) for 30 minutes.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Repeat Cycles:
-
Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DCM (5x) and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water). If the peptide contains Trp, add 2.5% DDT.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity.
-
Visualization of Workflows and Relationships
Caption: General workflow for Fmoc-SPPS of N-methylated peptides.
Caption: Chemical transformations in a single SPPS cycle.
Application Notes on Teoc Protection
The 2-(p-toluenesulfonyl)ethoxycarbonyl (Teoc) protecting group is a carbamate-type protecting group that offers an alternative to the more common Fmoc and Boc groups.[4]
General Characteristics:
-
Stability: The Teoc group is stable to a wide range of conditions, including acidic and basic conditions used for Boc and Fmoc removal, respectively. It is also stable to catalytic hydrogenation.[4]
-
Deprotection: The Teoc group is typically removed by fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF) in an organic solvent like THF.[4] The mechanism involves a β-elimination reaction. It can also be cleaved by strong acids like TFA, though this is less common for orthogonal strategies.[5]
Synthesis of Teoc-Protected Amino Acids: Teoc-protected amino acids can be synthesized by reacting the amino acid with a Teoc-introducing reagent, such as Teoc-OSu (N-[2-(p-toluenesulfonyl)ethoxycarbonyloxy]succinimide) or Teoc-OBt, in the presence of a base like triethylamine (B128534) or under Schotten-Baumann conditions.[5] A reported synthesis of a Teoc-protected amino acid derivative achieved a yield of 92%.[5]
Potential for Orthogonal SPPS: The fluoride lability of the Teoc group makes it an attractive candidate for a three-dimensional orthogonal protection strategy in SPPS, alongside acid-labile (e.g., tBu) and base-labile (Fmoc) protecting groups. This would allow for selective deprotection of different parts of a complex peptide on the solid support.
Challenges and Lack of Established Protocols: Despite its potential, the use of Teoc protection for the incorporation of N-methylated amino acids in SPPS is not well-documented in the scientific literature. A major hurdle is the development of a reliable on-resin deprotection protocol that efficiently removes the Teoc group with TBAF without causing premature cleavage of the peptide from the resin or other side reactions. While protocols for TBAF-mediated desilylation in solution are available, their direct translation to the solid phase with quantitative yields and high purity is not straightforward and requires significant optimization.
Due to the lack of detailed and validated protocols for the on-resin deprotection of Teoc-protected N-methylated amino acids, the Fmoc-based strategy remains the recommended and most reliable method for the synthesis of these challenging peptides. Further research is needed to fully explore and validate the use of Teoc protection in this context.
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 2. peptide.com [peptide.com]
- 3. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Application of Teoc Protecting Group [en.highfine.com]
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Teoc-MeLeu-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of cyclic peptides is a cornerstone of modern drug discovery and development. Cyclization offers a powerful strategy to enhance the metabolic stability, receptor affinity, and bioavailability of peptide-based therapeutics by constraining their conformational flexibility. The incorporation of N-methylated amino acids, such as N-methylleucine (MeLeu), can further improve pharmacokinetic properties by increasing resistance to enzymatic degradation and enhancing membrane permeability.[1][2][3]
This document provides detailed application notes and protocols for the synthesis of cyclic peptides incorporating Teoc-protected N-methylleucine (Teoc-MeLeu-OH). The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group is a carbamate-type protecting group for amines that is stable under a variety of conditions used in peptide synthesis but can be selectively removed using fluoride (B91410) ions.[4][5] This orthogonality makes it a valuable tool in the synthesis of complex peptides.
These protocols are intended to serve as a comprehensive guide for researchers, providing both theoretical background and practical, step-by-step instructions for the synthesis, purification, and characterization of cyclic peptides containing this compound.
Data Presentation
The following table summarizes illustrative quantitative data for the synthesis of a model cyclic peptide incorporating this compound. Please note that these values are representative and actual results may vary depending on the specific peptide sequence and experimental conditions.
| Step | Parameter | Result |
| Resin Loading | Loading efficiency of the first amino acid | 0.5 mmol/g |
| Peptide Elongation | Average coupling yield per cycle (Fmoc-amino acids) | >99% |
| Coupling yield for this compound | ~98% | |
| Teoc Deprotection | Deprotection efficiency | >95% |
| On-Resin Cyclization | Cyclization yield | 75% |
| Cleavage and Purification | Crude peptide purity (by HPLC) | 65% |
| Final peptide purity (after preparative HPLC) | >98% | |
| Overall isolated yield | 15% |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol describes the assembly of the linear peptide on a solid support using Fmoc/tBu chemistry, including the incorporation of this compound.
Materials:
-
Rink Amide resin or 2-Chlorotrityl chloride resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU, HOBt, or HATU
-
N,N'-Diisopropylethylamine (DIPEA)
-
20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours in the synthesis vessel.
-
First Amino Acid Coupling:
-
If using Rink Amide resin, remove the Fmoc group with 20% piperidine in DMF (2 x 10 min).
-
Couple the first Fmoc-protected amino acid (3 eq.) using a coupling reagent like HBTU (3 eq.) and DIPEA (6 eq.) in DMF. Agitate for 2 hours.
-
-
Peptide Chain Elongation (Fmoc Cycles):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash the resin with DMF (5x) and DCM (3x).
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Add to the resin and agitate for 2 hours.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Repeat these steps for each amino acid in the sequence.
-
-
Incorporation of this compound:
-
After Fmoc deprotection of the preceding amino acid, couple this compound (3 eq.) using HBTU (3 eq.) and DIPEA (6 eq.) in DMF. Agitate for 2-4 hours. The increased steric hindrance of the N-methyl group may require a longer coupling time or a more potent coupling reagent like HATU.
-
-
Final Fmoc Deprotection: After coupling the last amino acid, remove the final Fmoc group with 20% piperidine in DMF (2 x 10 min). Wash the resin extensively with DMF and DCM.
Protocol 2: On-Resin Cyclization
This protocol describes the cyclization of the peptide while it is still attached to the solid support.
Materials:
-
Resin-bound linear peptide with N-terminal and C-terminal protecting groups removed (side-chain protecting groups remain)
-
Cyclization reagent: HBTU, HATU, or PyBOP
-
DIPEA
-
DMF
Procedure:
-
Teoc Deprotection:
-
Swell the resin-bound peptide in DCM.
-
Prepare a 1 M solution of tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF).
-
Treat the resin with the TBAF solution (5 eq.) in DCM for 1-2 hours. Monitor the deprotection by a suitable method (e.g., a small-scale cleavage and mass spectrometry).
-
Wash the resin thoroughly with DCM, DMF, and isopropanol (B130326) to remove fluoride salts.
-
-
Cyclization:
-
Swell the deprotected peptide-resin in a large volume of DMF to ensure high dilution (typically 0.5 to 1 mM concentration with respect to the peptide).
-
Add the cyclization reagent (e.g., HATU, 3 eq.) and DIPEA (6 eq.).
-
Agitate the reaction mixture at room temperature for 12-24 hours.
-
Monitor the cyclization by cleaving a small amount of resin and analyzing the product by HPLC and mass spectrometry.
-
Protocol 3: Cleavage, Deprotection, and Purification
This protocol details the final cleavage of the cyclic peptide from the resin, removal of side-chain protecting groups, and purification.
Materials:
-
Resin-bound cyclic peptide
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Acetonitrile (ACN)
-
Water
-
Preparative and analytical High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Resin Preparation: Wash the resin with DCM and dry it under vacuum.
-
Cleavage and Deprotection:
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of ACN/water.
-
Purify the cyclic peptide by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
-
Characterization: Confirm the identity and purity of the final cyclic peptide by analytical HPLC and mass spectrometry.
Mandatory Visualizations
Experimental Workflow for Cyclic Peptide Synthesis using this compound
Caption: Workflow for the synthesis of a cyclic peptide using this compound.
Signaling Pathway Inhibition by a Cyclic Peptide
Caption: A cyclic peptide acting as an antagonist to inhibit receptor signaling.
References
Application Notes and Protocols for Teoc-MeLeu-OH in Microwave-Assisted Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids, such as N-[2-(trimethylsilyl)ethoxycarbonyl]-N-methyl-L-leucine (Teoc-MeLeu-OH), into peptide sequences is a critical strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and oral bioavailability. However, the steric hindrance posed by the N-methyl group presents significant challenges in solid-phase peptide synthesis (SPPS), often leading to incomplete couplings and low yields. Microwave-assisted SPPS has emerged as a powerful technique to overcome these hurdles by accelerating reaction rates and improving coupling efficiencies.[1][2] This document provides detailed application notes and protocols for the efficient incorporation of this compound into peptide chains using microwave irradiation.
Key Advantages of Microwave-Assisted SPPS for this compound Incorporation
Microwave energy offers rapid and uniform heating of the reaction mixture, which significantly enhances the kinetics of both the coupling and deprotection steps in SPPS.[3] This leads to:
-
Reduced Reaction Times: Coupling reactions that could take hours at room temperature can often be completed in minutes.[4]
-
Improved Coupling Efficiency: Microwave irradiation helps to overcome the steric hindrance of N-methylated amino acids, driving the coupling reaction towards completion and resulting in higher purity of the final peptide.[2][5]
-
Minimized Side Reactions: Optimized microwave protocols can help reduce side reactions like racemization, which can be a concern at elevated temperatures.[6]
Data Presentation: Performance of Microwave-Assisted Coupling for N-Methylated Amino Acids
While specific data for this compound is not extensively published, the following tables summarize representative data for the microwave-assisted coupling of other sterically hindered and N-methylated amino acids, which can serve as a valuable reference.
Table 1: Comparison of Coupling Conditions for N-Methylated Alanine ((N-Me)-A)
| Peptide Sequence Fragment | Coupling Method | Coupling Reagent | Temperature (°C) | Time (min) | Crude Purity (%) | Reference |
| VQ(N-Me-A)(N-Me-A)IDYING | Microwave | DIC/Oxyma Pure | 75 | 5 | 86 | [1][2] |
| VQ(N-Me-A)(N-Me-A)IDYING | Conventional | Not specified | RT | Not specified | <10 | [2] |
Table 2: Efficacy of Different Coupling Reagents in Microwave-Assisted SPPS
| Peptide Junction | Coupling Reagent | Temperature (°C) | Time (min) | Product Yield (%) | Reference |
| Aib-enkephalin | COMU | 80 | 6 | 92 | [4] |
| Aib-enkephalin | HATU | 80 | 6 | 79 | [4] |
| Aib-enkephalin | HBTU | 80 | 6 | 23 | [4] |
(Note: Aib (α-aminoisobutyric acid) is another sterically hindered amino acid.)
Experimental Protocols
The following are detailed protocols for the incorporation of this compound in microwave-assisted SPPS. These protocols are based on optimized methods for sterically hindered amino acids and are intended for use with an automated microwave peptide synthesizer.[7]
Protocol 1: General Microwave-Assisted Coupling of this compound
This protocol outlines a standard cycle for coupling this compound to a growing peptide chain on a solid support.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
Coupling reagent solution: 0.5 M N,N'-Diisopropylcarbodiimide (DIC) and 0.5 M Oxyma Pure in Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Anhydrous DMF for washing
-
Microwave peptide synthesizer
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF in the reaction vessel of the microwave synthesizer.
-
Fmoc-Deprotection:
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Apply microwave irradiation at 90°C for 2.5 to 3 minutes.[7]
-
Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
-
This compound Coupling:
-
Prepare the coupling solution by pre-activating this compound. In a separate vial, mix:
-
This compound (5-fold molar excess over resin capacity)
-
DIC (5-fold molar excess)
-
Oxyma Pure (5-fold molar excess)
-
DMF to dissolve
-
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Apply microwave irradiation at a controlled temperature of 75-90°C for 5-10 minutes.[7] The optimal temperature and time should be determined empirically for the specific sequence.
-
Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
-
Monitoring and Repetition:
-
Perform a Kaiser test to check for the presence of free primary amines. For N-methylated residues, a chloranil (B122849) test is more appropriate to detect secondary amines.
-
If the coupling is incomplete (positive test), repeat the coupling step ("double coupling") with fresh reagents.[7]
-
-
Capping (Optional): To block any unreacted N-terminal amines, treat the resin with an acetic anhydride/Diisopropylethylamine (DIPEA)/DMF solution.
Protocol 2: Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of the Teoc and other side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the resin in a reaction vessel.
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage cocktail.
-
Dry the purified peptide under vacuum.
Visualizations
Workflow for Microwave-Assisted SPPS of this compound
The following diagram illustrates the key steps in a single cycle of incorporating this compound using microwave-assisted SPPS.
Caption: Microwave-assisted SPPS cycle for this compound.
Logical Relationship of Microwave SPPS Parameters
This diagram shows the interplay of key parameters in optimizing microwave-assisted SPPS for sterically hindered amino acids.
Caption: Key parameter relationships in microwave SPPS.
References
- 1. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: A Comparative Analysis of On-Resin N-Methylation and the Use of Pre-formed N-Methylated Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation of peptides is a crucial chemical modification in drug discovery and development, offering a pathway to enhance the pharmacological properties of peptide-based therapeutics. The introduction of a methyl group on the backbone amide nitrogen can significantly improve metabolic stability, increase membrane permeability, and modulate conformation, which in turn can lead to enhanced binding affinity and selectivity for biological targets.[1][2][3] This document provides a detailed comparison of two primary strategies for introducing N-methylation into peptides: on-resin N-methylation and the use of pre-formed N-methylated amino acid building blocks, with a specific focus on Teoc-MeLeu-OH. Detailed experimental protocols, comparative data, and workflow diagrams are presented to guide researchers in selecting the most appropriate method for their specific application.
On-Resin N-Methylation Strategies
On-resin N-methylation involves the modification of the peptide backbone directly on the solid support during solid-phase peptide synthesis (SPPS). This approach offers the flexibility to introduce N-methylation at various positions without the need to synthesize custom N-methylated amino acids beforehand. Several methods for on-resin N-methylation have been developed, each with its own set of advantages and limitations.
Direct Alkylation
This method involves the direct methylation of the backbone amide using a methylating agent, such as methyl iodide (MeI) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in the presence of a strong, non-nucleophilic base.
-
Advantages:
-
Procedurally straightforward.
-
Can be efficient for certain amino acid residues.
-
-
Disadvantages:
-
Risk of side-chain methylation, particularly for residues like Cys and His.
-
Can require harsh basic conditions that may not be compatible with all peptide sequences or protecting group strategies.
-
Coupling of the subsequent amino acid onto the sterically hindered N-methylated amine can be challenging.[1][3]
-
Fukuyama-Mitsunobu Reaction
This two-step method involves the activation of the backbone amide with a 2-nitrobenzenesulfonyl (o-NBS) group, followed by methylation.
-
Advantages:
-
Generally high yielding and applicable to a wide range of amino acids.
-
Milder conditions compared to some direct alkylation methods.
-
-
Disadvantages:
-
Requires additional steps for the introduction and removal of the o-NBS protecting group.
-
The removal of the o-NBS group can sometimes be challenging.
-
Reductive Amination
This technique is primarily used for the N-methylation of the N-terminal amino acid. It involves the reaction of the free N-terminal amine with an aldehyde (e.g., formaldehyde) to form an imine, which is then reduced to the corresponding N-methyl amine.
-
Advantages:
-
Specific for the N-terminus.
-
Generally proceeds under mild conditions.
-
-
Disadvantages:
-
Limited to the N-terminal position.
-
Using Pre-formed N-Methylated Amino Acids
An alternative to on-resin modification is the use of pre-synthesized N-methylated amino acid monomers. These building blocks are incorporated into the peptide sequence using standard SPPS procedures. A variety of N-methylated amino acids are commercially available with different protecting groups, such as Fmoc and Teoc (2-(trimethylsilyl)ethoxycarbonyl).
Fmoc-N-Methyl-Amino Acids (e.g., Fmoc-N-Me-Leu-OH)
Fmoc-protected N-methylated amino acids are widely used in Fmoc-based SPPS.
-
Advantages:
-
Avoids on-resin side reactions associated with methylation.
-
Potentially higher overall yield and purity for certain sequences.
-
-
Disadvantages:
-
Coupling of the subsequent amino acid onto the N-methylated residue remains a challenge due to steric hindrance.
-
Commercially available Fmoc-N-methylated amino acids can be expensive.
-
Requires the synthesis of custom building blocks if the desired N-methylated amino acid is not commercially available.
-
Teoc-N-Methyl-Amino Acids (e.g., this compound)
The Teoc (2-(trimethylsilyl)ethoxycarbonyl) protecting group offers an alternative to the more common Fmoc and Boc groups. It is stable to a range of conditions used in SPPS but can be selectively cleaved using fluoride (B91410) ions.
-
Advantages:
-
Provides an orthogonal protecting group strategy, allowing for selective deprotection in the presence of acid-labile (Boc) and base-labile (Fmoc) groups.
-
Can be useful in the synthesis of complex peptides where multiple orthogonal protecting groups are required.
-
-
Disadvantages:
-
Limited commercial availability of Teoc-protected N-methylated amino acids.
-
Specific coupling protocols and comparative efficiency data are not widely reported in the scientific literature, making optimization necessary.
-
Deprotection requires the use of fluoride reagents (e.g., TBAF), which may not be compatible with all solid supports or peptide sequences.
-
Data Presentation: Comparison of N-Methylation Strategies
| Parameter | On-Resin N-Methylation (Direct Alkylation) | Use of Pre-formed Fmoc-N-Me-Leu-OH | Use of Pre-formed this compound |
| Workflow Complexity | Additional on-resin reaction steps required. | Standard SPPS coupling cycles. | Standard SPPS coupling cycles with a specific deprotection step. |
| Flexibility | High; methylation site can be chosen during synthesis. | Low; requires pre-synthesized building blocks. | Low; requires pre-synthesized building blocks. |
| Potential Side Reactions | Side-chain alkylation, over-methylation. | Risk of diketopiperazine formation at the dipeptide stage. | Potential for side reactions during fluoride-mediated deprotection. |
| Coupling Efficiency | Subsequent coupling onto the N-methylated amine is often difficult and may require optimization (e.g., microwave assistance, stronger coupling reagents). | Coupling of the N-methylated amino acid and the subsequent residue can be challenging due to steric hindrance, often requiring extended coupling times or microwave heating. | Coupling efficiency is expected to be similar to other N-methylated amino acids, likely requiring optimization. Specific data is not readily available. |
| Crude Purity | Variable, dependent on the efficiency of methylation and subsequent couplings. | Generally high, but dependent on the efficiency of the challenging coupling steps. | Data not readily available in the literature. |
| Overall Yield | Can be lower due to the additional reaction steps and difficult couplings. | Can be higher than on-resin methods if coupling challenges are overcome. | Data not readily available in the literature. |
Experimental Protocols
Protocol 1: On-Resin N-Methylation via Direct Alkylation
This protocol describes a general procedure for the direct N-methylation of a peptide on a solid support.
Materials:
-
Peptide-resin
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium tert-butoxide (LiOtBu)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Methyl iodide (CH₃I)
-
N,N-Dimethylformamide (DMF) for washing
-
Dichloromethane (DCM) for washing
Procedure:
-
Resin Swelling: Swell the peptide-resin in anhydrous THF for 30 minutes.
-
Deprotonation: Add a solution of LiOtBu in THF (e.g., 1 M, 10 equivalents) to the resin and shake for 10 minutes.
-
Washing: Wash the resin thoroughly with anhydrous THF to remove excess base.
-
Methylation: Add a solution of methyl iodide in DMSO (e.g., 2 M, 20 equivalents) to the resin and shake for 1-2 hours.
-
Washing: Wash the resin extensively with DMSO, followed by DMF and DCM.
-
Confirmation: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the methylation.
Protocol 2: Coupling of Pre-formed Fmoc-N-Me-Leu-OH
This protocol outlines the coupling of Fmoc-N-Me-Leu-OH during standard Fmoc-SPPS.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-N-Me-Leu-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Activation: In a separate vessel, dissolve Fmoc-N-Me-Leu-OH (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the Fmoc-deprotected peptide-resin.
-
Reaction: Shake the reaction vessel for 2-4 hours. For difficult couplings, microwave irradiation (e.g., 20 minutes at 75°C) can be employed to improve efficiency.
-
Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test (which will be negative for the secondary amine) or the chloranil (B122849) test.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM.
Protocol 3: Conceptual Protocol for the Use of this compound in SPPS
Materials:
-
Fmoc- or Boc-deprotected peptide-resin
-
This compound
-
Appropriate coupling reagents (e.g., HATU, HBTU) and base (e.g., DIPEA)
-
Tetrabutylammonium fluoride (TBAF) solution in THF (for deprotection)
-
DMF and DCM for washing
Coupling Procedure (Conceptual):
-
Follow a similar coupling procedure as outlined in Protocol 2, using a potent coupling reagent like HATU to overcome the steric hindrance of the N-methyl group. Extended coupling times or microwave assistance may be necessary.
Teoc Deprotection Procedure (Conceptual):
-
After coupling, wash the resin thoroughly with DMF and DCM.
-
Swell the resin in anhydrous THF.
-
Add a solution of TBAF in THF (e.g., 1 M, 5-10 equivalents) to the resin.
-
Shake the reaction vessel for 1-2 hours, monitoring the deprotection.
-
Wash the resin extensively with THF, DMF, and DCM to remove fluoride salts and byproducts.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
The Teoc Protecting Group in the Synthesis of Difficult Peptide Sequences: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides, particularly those containing sterically hindered or aggregation-prone sequences, presents a significant challenge in medicinal chemistry and drug development. These "difficult sequences" often lead to incomplete reactions, low yields, and purification challenges. The incorporation of N-methylated amino acids, such as N-methyl-L-leucine (MeLeu), further complicates synthesis due to the increased steric hindrance at the N-terminus, which can dramatically slow down coupling reactions.
While a variety of protecting groups and coupling strategies have been developed to address these issues, there is a continuous search for orthogonal protecting groups that offer robust protection and mild deprotection conditions. The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is a carbamate-based protecting group for amines that offers unique properties for peptide synthesis. This document provides an overview of the Teoc protecting group and its potential application in the synthesis of challenging peptides, including those containing N-methylated residues like MeLeu.
The Teoc Protecting Group: A Unique Tool for Peptide Synthesis
The Teoc group provides an orthogonal protection strategy to the commonly used Boc and Fmoc groups in solid-phase peptide synthesis (SPPS).[1][2]
Key Properties of the Teoc Group:
-
Stability: The Teoc group is stable to a wide range of conditions, including those used for the removal of other protecting groups like Boc (acidic conditions) and Fmoc (basic conditions).[2][3] It is also stable to catalytic hydrogenation.[3]
-
Orthogonality: Its unique deprotection condition (fluoride ions) makes it fully orthogonal to most other protecting groups used in peptide synthesis, allowing for selective deprotection.
-
Deprotection Mechanism: The Teoc group is cleaved by fluoride (B91410) ions (e.g., from tetrabutylammonium (B224687) fluoride - TBAF) through a β-elimination mechanism. This process is mild and highly selective.
Application in Difficult Sequences
The stability and orthogonality of the Teoc group make it a potentially valuable tool for synthesizing difficult peptide sequences. For example, it could be used to protect a specific amino group in a complex peptide while other manipulations are performed, or to introduce a solubilizing moiety that is later removed under mild conditions.
In the context of N-methylated amino acids like MeLeu, a Teoc-protected N-methyl-amino acid could offer an alternative to the more common Fmoc-protected derivatives, especially in synthetic strategies that require avoiding basic conditions for Fmoc removal at certain steps.
Experimental Protocols
Protocol 1: Introduction of the Teoc Protecting Group on an Amino Acid
This protocol describes a general method for the protection of an amino acid with the Teoc group using N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu).
Materials:
-
Amino acid (e.g., N-methyl-L-leucine)
-
Teoc-OSu
-
Sodium bicarbonate
-
Dioxane
-
Water
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.
-
Add a solution of Teoc-OSu (1.1 equivalents) in dioxane dropwise to the amino acid solution with vigorous stirring at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the Teoc-protected amino acid.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using a Teoc-protected Amino Acid
This protocol outlines a general workflow for incorporating a Teoc-protected amino acid into a peptide sequence on a solid support.
Materials:
-
Pre-loaded resin (e.g., Wang resin, Rink amide resin)
-
Teoc-protected amino acid (e.g., Teoc-MeLeu-OH)
-
Fmoc-protected amino acids
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Solvents: DMF, DCM
-
Deprotection reagent for Fmoc: 20% piperidine (B6355638) in DMF
-
Deprotection reagent for Teoc: 1 M TBAF in THF
-
SPPS reaction vessel
-
Shaker
General SPPS Workflow:
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 3: Deprotection of the Teoc Group
Procedure:
-
Swell the Teoc-protected peptide-resin in THF.
-
Treat the resin with a solution of 1 M TBAF in THF for 2-4 hours at room temperature.
-
Wash the resin thoroughly with THF, DMF, and DCM.
-
The deprotected amine is now ready for the next coupling step.
Challenges and Strategies for Synthesizing Peptides with N-Methylated Amino Acids
The synthesis of peptides containing N-methylated amino acids is notoriously difficult due to the steric hindrance of the N-methyl group, which significantly slows down the coupling reaction.
Challenges:
-
Slow coupling kinetics: The N-methyl group sterically hinders the approach of the activated amino acid.
-
Incomplete couplings: This can lead to deletion sequences, which are difficult to separate from the target peptide.
-
Aggregation: N-methylated peptides can sometimes have a higher tendency to aggregate.
Strategies to Overcome these Challenges:
-
Choice of Coupling Reagent: Using highly efficient coupling reagents is crucial. Phosphonium-based reagents like PyAOP and PyBOP, or aminium-based reagents like HATU, are often more effective than carbodiimide-based reagents for coupling N-methylated amino acids.
-
Longer Coupling Times: Extended reaction times (e.g., 2-4 hours or even overnight) may be necessary to ensure complete coupling.
-
Double Coupling: Performing the coupling reaction twice with a fresh portion of activated amino acid can help to drive the reaction to completion.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the coupling of sterically hindered amino acids.
Data Presentation
The choice of coupling reagent is critical when dealing with sterically hindered N-methylated amino acids. The following table provides an illustrative comparison of the relative efficiency of different coupling reagents for this purpose. (Note: This data is generalized and not specific to this compound).
| Coupling Reagent | Typical Coupling Time for N-Me-AA | Relative Efficiency | Notes |
| HBTU/DIPEA | 2 - 4 hours | Moderate | Can be less effective for very hindered couplings. |
| HATU/DIPEA | 1 - 2 hours | High | Generally very effective for N-methylated amino acids. |
| PyAOP/DIPEA | 1 - 2 hours | Very High | Especially effective for coupling N-methyl amino acids. |
| PyBOP/DIPEA | 1 - 2 hours | High | Similar to PyAOP in efficiency. |
| DIC/HOBt | 4 - 12 hours | Low to Moderate | Generally slower and less efficient for N-methylated residues. |
Visualizations
Mechanism of Teoc Deprotection
Caption: Mechanism of Teoc group deprotection by fluoride ions.
Decision Tree for Coupling Difficult N-Methylated Amino Acids
Caption: Decision tree for optimizing the coupling of N-methylated amino acids.
Conclusion
The Teoc protecting group offers a valuable orthogonal strategy in peptide synthesis due to its stability and unique fluoride-mediated deprotection. While specific data on this compound is lacking, the principles of Teoc chemistry, combined with established methods for synthesizing difficult N-methylated peptide sequences, provide a strong foundation for researchers to explore its potential. The use of high-efficiency coupling reagents like HATU or PyAOP, along with careful monitoring of reaction completion, are key to successfully incorporating sterically hindered residues like N-methylleucine into peptide chains. Further research into the application of Teoc-protected N-methylated amino acids could open new avenues for the synthesis of complex and therapeutically relevant peptides.
References
- 1. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Teoc Protecting Group [en.highfine.com]
- 3. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
Troubleshooting & Optimization
Technical Support Center: Teoc-MeLeu-OH Coupling Efficiency
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address low coupling efficiency encountered when using Teoc-MeLeu-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling efficiency with this compound?
A: Low coupling efficiency with this compound is most commonly attributed to significant steric hindrance. This hindrance arises from two sources: the bulky 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group on the amine and the N-methyl group on the leucine (B10760876) backbone.[1][2] This combined steric bulk impedes the approach of the activated amino acid to the free amine on the growing peptide chain, slowing down the rate of amide bond formation.[1]
Q2: Are standard coupling reagents like DIC/HOBt sufficient for this compound?
A: While Diisopropylcarbodiimide (DIC) with an additive like 1-Hydroxybenzotriazole (HOBt) is a common and effective coupling method for many standard amino acids, it is often insufficient for sterically hindered residues like this compound.[3][4] The reactivity of the active ester formed may not be high enough to overcome the significant steric barrier, leading to incomplete reactions. More potent coupling reagents are generally required.
Q3: What are the recommended coupling reagents for this compound?
A: For sterically demanding couplings, including those involving N-methylated amino acids, more powerful uronium or phosphonium (B103445) salt-based reagents are recommended. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are known to be more effective in these situations. These reagents form highly reactive acylating species that can significantly improve coupling yields.
Q4: How can I monitor the completion of the coupling reaction?
A: Standard monitoring methods like the ninhydrin (B49086) (Kaiser) test are not effective for N-methylated amino acids because they rely on the presence of a primary amine. For N-methylated residues, a qualitative method such as the bromophenol blue test is a suitable alternative. A color change from blue/green to yellow indicates that the coupling reaction is complete.
Q5: Can I "double couple" this compound if the first coupling is incomplete?
A: Yes, performing a second coupling (a "recouple") is a common strategy to improve the yield for difficult residues. If a monitoring test indicates an incomplete reaction, you can simply repeat the coupling step with a fresh solution of activated this compound before proceeding to the deprotection of the next amino acid.
Q6: Are there other ways to optimize the coupling conditions?
A: Besides choosing a more potent coupling reagent, you can optimize the reaction by:
-
Increasing Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) to ensure completion.
-
Elevating Temperature: In some cases, gentle heating or the use of microwave-assisted peptide synthesis can significantly accelerate slow coupling reactions. However, this should be done with caution to minimize the risk of racemization.
-
Solvent Choice: Ensure good swelling of the resin. N,N-Dimethylformamide (DMF) is a standard solvent, but in some cases, N-Methyl-2-pyrrolidone (NMP) may be more effective.
Data Presentation: Coupling Condition Comparison
The following table summarizes typical outcomes when coupling this compound under different conditions. These are representative values to illustrate the impact of reagent choice and reaction conditions on coupling efficiency.
| Coupling Reagent | Base | Solvent | Time (h) | Temperature (°C) | Estimated Coupling Efficiency (%) |
| DIC / HOBt | DIPEA | DMF | 2 | 25 | 60-75 |
| HBTU / HOBt | DIPEA | DMF | 2 | 25 | 80-90 |
| HATU / HOAt | DIPEA | DMF | 2 | 25 | >95 |
| HCTU | DIPEA | DMF | 2 | 25 | >95 |
| PyBOP | DIPEA | DMF | 2 | 25 | >90 |
| HATU / HOAt | DIPEA | DMF | 0.25 | 75 (Microwave) | >98 |
Efficiency data is illustrative and can vary based on the specific peptide sequence and solid support used.
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol describes a robust method for coupling this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
This compound (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Peptide-resin with a deprotected N-terminal amine
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel. Drain the DMF.
-
Activation Mixture Preparation: In a separate vial, dissolve this compound and HATU in DMF.
-
Add DIPEA to the mixture.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.
-
Coupling Reaction: Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF, and perform the bromophenol blue test to check for completion.
-
Washing: Once the reaction is complete (beads turn yellow), drain the reaction solution. Wash the resin thoroughly with DMF (3 times) to remove excess reagents and byproducts.
Mandatory Visualization
Troubleshooting Workflow for Low Coupling Efficiency
The following diagram outlines a logical workflow for troubleshooting low coupling efficiency when working with this compound.
References
Technical Support Center: Troubleshooting Incomplete Teoc Deprotection with TBAF
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) deprotection of amines using tetrabutylammonium (B224687) fluoride (B91410) (TBAF).
Troubleshooting Guide
Incomplete Teoc deprotection is a common challenge that can lead to low yields and complex product mixtures. This guide provides a systematic approach to identifying and resolving the root causes of this issue.
Question: My Teoc deprotection with TBAF is incomplete. What are the potential causes and how can I troubleshoot it?
Answer:
Incomplete Teoc deprotection can stem from several factors, ranging from reagent quality to reaction conditions and substrate-specific issues. Below is a step-by-step troubleshooting guide to help you diagnose and solve the problem.
Step 1: Verify the Quality and Handling of TBAF
TBAF is hygroscopic and can degrade over time, leading to reduced reactivity.
-
Issue: The TBAF solution may have absorbed water, or the reagent may have decomposed.
-
Troubleshooting:
-
Use a fresh bottle of TBAF or a recently prepared solution.
-
Anhydrous TBAF solutions can absorb moisture and lose reactivity[1]. If you suspect water contamination, consider using anhydrous TBAF, although it is more basic and can cause other side reactions.
-
Store TBAF solutions under an inert atmosphere (e.g., argon or nitrogen) and in a refrigerator. Allow the bottle to warm to room temperature before opening to prevent condensation[1].
-
Step 2: Optimize Reaction Conditions
The choice of solvent, temperature, and reaction time can significantly impact the efficiency of the deprotection.
-
Issue: Suboptimal reaction parameters may lead to a sluggish or stalled reaction.
-
Troubleshooting:
-
Solvent: Tetrahydrofuran (THF) is the most common solvent for TBAF-mediated deprotections. Polar aprotic solvents like DMF and DMSO can also be used and may enhance the reactivity of TBAF[2].
-
Temperature: Most Teoc deprotections are carried out at room temperature[3]. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be attempted, but be mindful of potential side reactions with base-sensitive substrates.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, extending the reaction time may be necessary. Some deprotections can take up to 24 hours to reach completion[4].
-
Concentration: Ensure that the concentration of the substrate and TBAF is appropriate. A typical starting point is a 0.1 M solution of the substrate in the chosen solvent.
-
Step 3: Evaluate the Substrate
The structure of the molecule undergoing deprotection can influence the reaction's success.
-
Issue: Steric hindrance around the Teoc-protected amine or the presence of other reactive functional groups can interfere with the deprotection.
-
Troubleshooting:
-
Steric Hindrance: If the Teoc group is in a sterically congested environment, a higher temperature or a longer reaction time may be required.
-
Base-Sensitive Groups: TBAF is basic and can promote side reactions such as deacylation or elimination if your substrate contains sensitive functional groups. In such cases, buffering the reaction with a mild acid like acetic acid might be necessary, or consider using a less basic fluoride source.
-
Step 4: Consider Alternative Fluoride Reagents
If optimizing the reaction with TBAF is unsuccessful, other fluoride sources may provide better results.
-
Issue: TBAF may not be the optimal reagent for your specific substrate.
-
Troubleshooting:
-
TEAF (Tetraethylammonium Fluoride) or TMAF (Tetramethylammonium Fluoride): These reagents are also effective for Teoc deprotection and can sometimes be easier to remove during workup compared to TBAF.
-
Ammonium Fluoride (NH₄F): A milder and less basic alternative that can be used in methanol (B129727). The workup is often cleaner as the excess reagent is easier to remove.
-
Potassium Fluoride (KF): Can be used in wet THF, sometimes with the addition of a crown ether like 18-crown-6 (B118740) to enhance its solubility and reactivity.
-
Frequently Asked Questions (FAQs)
Q1: How can I remove the tetrabutylammonium salts from my reaction mixture after deprotection?
A1: The removal of tetrabutylammonium byproducts is a frequent challenge. Here are a few strategies:
-
Aqueous Workup: Standard aqueous extraction can be effective, but can be tedious and may not be suitable for water-soluble products. Washing the organic layer with a saturated solution of NH₄Cl can help in removing the TBA salts.
-
Non-Aqueous Workup: For water-sensitive or highly polar compounds, a non-aqueous workup is preferable. This can be achieved by adding a sulfonic acid resin (e.g., DOWEX 50WX8-400) and calcium carbonate to the reaction mixture. The resin captures the tetrabutylammonium cation, and the calcium carbonate neutralizes the liberated HF.
-
Precipitation: In some cases, the product can be precipitated from the reaction mixture, leaving the TBA salts in solution.
Q2: Can TBAF cause any side reactions?
A2: Yes, the basic nature of TBAF can lead to unintended reactions. The fluoride ion is a mild base, and TBAF solutions can be significantly basic, especially if anhydrous. Potential side reactions include:
-
Epimerization: Of stereocenters alpha to carbonyl groups.
-
Elimination reactions: If your substrate has a suitable leaving group.
-
Hydrolysis: Of esters or other base-labile functional groups.
-
Michael additions: To α,β-unsaturated systems.
If you observe such side products, consider using a less basic fluoride source like NH₄F or buffering the reaction.
Q3: Is there an alternative to fluoride-based deprotection for the Teoc group?
A3: While fluoride-mediated cleavage is the most common method, trifluoroacetic acid (TFA) can also be used to deprotect the Teoc group, although it is less common. This method might be advantageous if your substrate is sensitive to basic conditions but stable in strong acid.
Data Presentation
The following tables summarize typical reaction conditions and provide a comparison of different fluoride sources for Teoc deprotection.
Table 1: Typical Reaction Conditions for Teoc Deprotection with TBAF
| Parameter | Condition | Notes |
| TBAF Equivalents | 1.1 - 10 equivalents | The number of equivalents depends on the substrate and the number of silyl (B83357) groups. An excess is generally used. |
| Solvent | THF, CH₂Cl₂, ACN, DMF | THF is the most common solvent. |
| Temperature | 0 °C to Room Temperature | Can be gently heated if the reaction is slow. |
| Reaction Time | <10 min to 24 hours | Highly substrate-dependent. |
| Concentration | ~0.1 M | A common starting concentration. |
Table 2: Comparison of Common Fluoride Reagents for Teoc Deprotection
| Reagent | Common Conditions | Advantages | Disadvantages |
| TBAF | 1 M in THF, RT | Highly effective, good solubility in organic solvents. | Difficult to remove byproducts, basicity can cause side reactions. |
| TEAF/TMAF | Similar to TBAF | Byproducts can be easier to remove than TBAF's. | Less commonly used than TBAF. |
| NH₄F | Methanol, RT | Milder, cleaner workup. | May be less reactive than TBAF. |
| KF/18-crown-6 | Wet THF, RT | Inexpensive, mild. | Low solubility without a crown ether. |
| HF-Pyridine | THF or CH₂Cl₂, 0°C to RT | Powerful deprotecting agent. | Highly toxic and corrosive. |
Experimental Protocols
Protocol 1: General Procedure for Teoc Deprotection using TBAF
-
Dissolve the Teoc-protected compound (1.0 equiv.) in anhydrous THF to make a 0.1 M solution under an inert atmosphere.
-
Add a 1 M solution of TBAF in THF (1.5 equiv.) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Non-Aqueous Workup for TBAF-mediated Deprotection
-
Following the completion of the deprotection reaction as described in Protocol 1 (step 3), add calcium carbonate (powder, excess) and a sulfonic acid resin (e.g., DOWEX 50WX8-400, excess) to the reaction mixture.
-
Stir the suspension at room temperature for 1 hour.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with an appropriate solvent (e.g., methanol or ethyl acetate).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify as needed.
Mandatory Visualization
Caption: General workflow for Teoc deprotection with TBAF.
Caption: Troubleshooting decision tree for incomplete Teoc deprotection.
References
Technical Support Center: Teoc-MeLeu-OH Incorporation
This guide provides troubleshooting advice and frequently asked questions regarding the incorporation of Teoc-MeLeu-OH in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and professionals in drug development who may encounter specific challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is an N-α-protected N-methylated leucine (B10760876) derivative. The N-methyl group can enhance the metabolic stability and cell permeability of a peptide. The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group is used to temporarily block the amine during coupling.
Q2: What are the main challenges when incorporating this compound?
The primary challenges stem from the steric hindrance caused by the N-methyl group, which can lead to slow and incomplete coupling reactions. Additionally, peptides rich in N-methylated amino acids may exhibit aggregation and show complex purification profiles.[1][2]
Q3: How is the Teoc group removed?
The Teoc group is stable under most acidic and basic conditions used in standard Fmoc- or Boc-based SPPS.[3][4] It is specifically cleaved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF).[3] This orthogonality allows for selective deprotection strategies.
Q4: Can I use standard coupling reagents for this compound?
Standard coupling reagents like HBTU and HCTU may be less effective for coupling sterically hindered N-methylated amino acids.[1] More potent activating agents are generally recommended to achieve high coupling efficiency.
Troubleshooting Guide
Issue 1: Incomplete or Low-Yield Coupling of this compound
Symptoms:
-
Positive bromophenol blue test after coupling, indicating free amines.[1]
-
Presence of deletion sequences (peptide lacking the MeLeu residue) in the final product upon mass spectrometry analysis.
Possible Causes:
-
Steric Hindrance: The N-methyl group on the leucine and the bulky Teoc group create significant steric hindrance, slowing down the coupling reaction.
-
Inefficient Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the steric barrier.
-
Peptide Aggregation: The growing peptide chain on the resin may aggregate, preventing access of the activated amino acid.[5]
Solutions:
-
Optimize Coupling Reagents and Conditions:
-
Perform a Double Coupling: If a single coupling is incomplete, repeat the coupling step with a fresh solution of activated this compound.
-
Monitor the Coupling Reaction: Use a qualitative test like the bromophenol blue test to confirm the completion of the coupling, as ninhydrin (B49086) is not effective for secondary amines.[1]
Table 1: Recommended Coupling Reagents for this compound
| Coupling Reagent | Recommended Equivalents (Amino Acid:Reagent:Base) | Solvent | Coupling Time | Notes |
| HATU/DIEA | 4 : 4 : 8 | DMF or NMP | 1-4 hours | A highly effective choice for sterically hindered couplings.[1] |
| PyAOP/DIEA | 4 : 4 : 8 | DMF or NMP | 1-4 hours | Another potent reagent for N-methylated amino acids.[2] |
| PyBOP/HOAt/DIEA | 4 : 4 : 8 | DMF or NMP | 2-6 hours | The addition of HOAt enhances coupling efficiency.[2] |
Issue 2: Side Reactions During Final Cleavage
Symptoms:
-
Presence of unexpected byproducts in the crude peptide, detected by HPLC and mass spectrometry.
-
Fragmentation of the peptide backbone.
Possible Causes:
-
Acid-Mediated Fragmentation: Peptides containing consecutive N-methylated amino acids can be susceptible to fragmentation during final cleavage with strong acids like trifluoroacetic acid (TFA).[2]
-
Diketopiperazine Formation: If the N-terminal dipeptide sequence includes an N-methylated amino acid, it may be prone to cyclization and cleavage from the resin, especially under basic conditions.[2]
Solutions:
-
Optimize Cleavage Conditions:
-
Reduce the TFA cleavage time to the minimum required for complete removal of side-chain protecting groups.[2]
-
Consider using a milder cleavage cocktail if compatible with the resin and other protecting groups.
-
-
Resin Selection: For sequences prone to diketopiperazine formation, using a sterically hindered resin like 2-chlorotrityl chloride resin can suppress this side reaction.[6]
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of this compound
-
Swell the resin-bound peptide in DMF or NMP for 30 minutes.
-
In a separate vessel, dissolve 4 equivalents of this compound and 4 equivalents of HATU in DMF or NMP.
-
Add 8 equivalents of diisopropylethylamine (DIEA) to the amino acid/HATU solution and pre-activate for 5 minutes at room temperature.[1]
-
Drain the solvent from the resin and add the activated amino acid solution.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Take a small sample of the resin and perform a bromophenol blue test to check for completion. A yellow color indicates complete coupling, while a blue or green color suggests incomplete coupling.[1]
-
If the coupling is incomplete, drain the solution and repeat steps 4-6 (double coupling).
-
Once coupling is complete, wash the resin thoroughly with DMF, followed by DCM, and proceed to the next deprotection step.
Visualizations
Diagram 1: Troubleshooting Workflow for Incomplete Coupling
Caption: Troubleshooting workflow for incomplete coupling of this compound.
Diagram 2: Logical Relationships in this compound Incorporation
Caption: Key challenges and solutions for this compound incorporation.
References
- 1. peptide.com [peptide.com]
- 2. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Application of Teoc Protecting Group [en.highfine.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
Technical Support Center: Aggregation Issues with N-methylated Peptides
This technical support center is designed for researchers, scientists, and drug development professionals encountering aggregation issues with N-methylated peptides. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my N-methylated peptide aggregating?
A1: Peptide aggregation is a multifaceted issue. For N-methylated peptides, several factors can contribute to this problem:
-
Hydrophobic Interactions: The addition of a methyl group to the peptide backbone can heighten its hydrophobicity, encouraging the peptide to self-associate to reduce its interaction with water-based solvents.[1]
-
Disruption of Secondary Structure: While N-methylation can interrupt the hydrogen bonds necessary for the formation of β-sheets, a common feature of amyloid fibrils, it can also trigger conformational changes that leave hydrophobic residues exposed, thus promoting aggregation.[1]
-
Solvent and pH Conditions: The solubility and charge state of your peptide are significantly influenced by the solvent and the pH of the solution, which in turn affects its tendency to aggregate.[1]
-
Peptide Concentration: At higher concentrations, the chances of intermolecular interactions that lead to aggregation increase.[1]
-
Temperature: Increased temperatures can accelerate aggregation by boosting molecular motion and hydrophobic interactions.[1]
-
Ionic Strength: The salt concentration in the solution can alter the electrostatic interactions between peptide molecules, thereby impacting aggregation.
Q2: How can I detect and characterize the aggregation of my N-methylated peptide?
A2: A variety of analytical methods can be employed to identify and characterize peptide aggregation. The best method for you will depend on the characteristics of the aggregates and the specific information you need to obtain.
-
Dynamic Light Scattering (DLS): This is a quick, non-invasive method for ascertaining the size distribution of particles in a solution and is particularly sensitive to the presence of large aggregates.
-
Size Exclusion Chromatography (SEC): This chromatographic technique separates molecules by size, allowing for the quantification of monomers, oligomers, and larger aggregates.
-
Thioflavin T (ThT) Assay: This fluorescence-based assay is used to spot amyloid-like fibrils, a frequent type of peptide aggregate.
-
Transmission Electron Microscopy (TEM): A high-resolution imaging method that enables direct visualization of the morphology of aggregates, such as fibrils and amorphous aggregates.
Q3: Can N-methylation also be used as a strategy to prevent aggregation?
A3: Yes, paradoxically, N-methylation is frequently used as a tactic to hinder peptide aggregation. By substituting a backbone amide proton with a methyl group, N-methylation disrupts the hydrogen bonding essential for the formation of β-sheet structures, which are hallmarks of many amyloid fibrils. This can result in enhanced solubility and a decreased propensity for aggregation. N-methylation can also improve metabolic stability by protecting peptide bonds from enzymatic degradation and enhance membrane permeability by diminishing the peptide's capacity for hydrogen bonding.
Troubleshooting Guides
Problem 1: Peptide precipitates immediately upon dissolution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility in Aqueous Buffer | Attempt to dissolve the peptide in a small quantity of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer to reach the desired concentration. | The peptide dissolves in the organic solvent and stays in solution after the aqueous buffer is added. |
| Incorrect pH | Adjust the pH of the buffer. Acidic peptides may require a basic buffer, while basic peptides may need an acidic one. | The peptide dissolves as the pH nears a point where it is suitably charged for solubility. |
| High Peptide Concentration | Dissolve the peptide at a lower concentration. | The peptide dissolves at a lower concentration, suggesting the initial concentration was beyond its solubility limit. |
Problem 2: Gradual aggregation or gel formation is observed over time.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Subtle Conformational Changes Leading to Aggregation | Test various buffer conditions (pH, ionic strength) to identify a condition that keeps the peptide in its monomeric form. | The peptide remains soluble and does not aggregate over time in the optimized buffer. |
| Hydrophobic Interactions | Introduce excipients such as non-ionic detergents (e.g., Tween 20, Triton X-100) or sugars (e.g., sucrose, trehalose) to the solution to reduce hydrophobic interactions. | The rate of aggregation is significantly slowed or stopped. |
| Temperature-Induced Aggregation | Store the peptide solution at a lower temperature (e.g., 4°C or -20°C) to decelerate the aggregation process. | The peptide solution remains stable for a longer duration at a lower temperature. |
Troubleshooting Workflow for N-Methylated Peptide Aggregation
Quantitative Data on N-Methylated Peptide Aggregation
The following tables provide a summary of quantitative data from the literature on the effects of N-methylation on peptide aggregation.
Table 1: Effect of N-Methylation on the Aggregation of α-Synuclein (71-82) Peptide Fragment
| Peptide Sequence | Modification | Hydrodynamic Radius (nm) after 2 weeks | ThT Fluorescence (% of control) | Reference |
| VTGVTA | Unmodified | ~100 | 100% | |
| mVTGVTA | N-methylated Val | No significant increase | Reduced | |
| VTGmVTA | N-methylated Val | No significant increase | Reduced | |
| VAQKTV | Unmodified | ~1000 | 100% | |
| VmAQKTV | N-methylated Val | No significant increase | Reduced | |
| VAQKTmV | N-methylated Val | No significant increase | Significantly Reduced |
Table 2: Inhibition of Aβ (1-40) Aggregation by N-methylated Peptides
| Inhibitor Peptide | Modification | ThT Fluorescence (% of Aβ alone) | Reference |
| SEN001 | Ac-L(NMe)VFF-NH2 | ~75% | |
| SEN002 | Ac-LV(NMe)FF-NH2 | ~60% | |
| SEN003 | Ac-LVF(NMe)F-NH2 | ~50% | |
| SEN004 | Ac-LVFF(NMe)-NH2 | ~80% | |
| SEN304 | D-[(chGly)-(Tyr)-(chGly)-(chGly)-(mLeu)]-NH2 | <10% |
Detailed Experimental Protocols
Thioflavin T (ThT) Assay Protocol
This protocol is for monitoring the formation of amyloid-like fibrils.
Materials:
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered through a 0.2 µm filter).
-
Peptide stock solution.
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
96-well black, clear-bottom microplate.
Procedure:
-
Prepare the peptide samples at the desired concentrations in the assay buffer. Include a buffer-only control.
-
Add ThT from the stock solution to each well to a final concentration of 10-25 µM.
-
Incubate the plate at a specific temperature (e.g., 37°C), with or without shaking, depending on the experimental design.
-
Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.
-
Plot the fluorescence intensity against time to observe the aggregation kinetics.
Dynamic Light Scattering (DLS) Protocol
This protocol provides a general workflow for analyzing peptide aggregation using DLS.
Materials:
-
Peptide solution.
-
Low-volume cuvette.
-
DLS instrument.
Procedure:
-
Filter the peptide solution through a low-protein-binding 0.02 µm or 0.1 µm filter to remove any dust or extraneous particles.
-
Carefully pipette the filtered sample into a clean, dust-free cuvette, avoiding the introduction of air bubbles.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Set the instrument parameters, including the solvent viscosity and refractive index.
-
Acquire the scattering data. Typically, multiple measurements are averaged to obtain a reliable size distribution.
-
Analyze the data to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI), which indicates the width of the size distribution. An increase in Rh and PDI over time is indicative of aggregation.
Size Exclusion Chromatography (SEC) Protocol
This protocol provides a general workflow for analyzing peptide aggregation using SEC.
Materials:
-
Peptide solution.
-
SEC column appropriate for the molecular weight range of the peptide and its potential aggregates.
-
HPLC or UPLC system with a UV detector.
-
Mobile phase (e.g., phosphate-buffered saline with a suitable organic modifier if necessary).
Procedure:
-
Prepare the mobile phase and ensure it is degassed.
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Prepare the peptide sample by dissolving it in the mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
Inject a specific volume of the prepared peptide sample onto the column.
-
Run the isocratic mobile phase at a constant flow rate.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Analyze the resulting chromatogram. Larger molecules (aggregates) will elute earlier than smaller molecules (monomers).
-
Quantify the relative amounts of monomer and different aggregate species by integrating the peak areas.
References
Technical Support Center: Optimizing Coupling for Teoc-MeLeu-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the coupling of Teoc-MeLeu-OH, a sterically hindered N-methylated amino acid. Due to the inherent challenges associated with such residues, this guide offers strategies to enhance coupling efficiency and minimize side reactions.
Troubleshooting Guide
Issue: Low Coupling Efficiency or Incomplete Reaction
Low coupling efficiency is a common challenge when working with sterically hindered amino acids like this compound.[1][2] If you observe a positive Kaiser test after the coupling step, indicating unreacted free amines, or if mass spectrometry of the crude product shows a significant amount of the deletion sequence, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution | Explanation |
| Steric Hindrance | 1. Switch to a more powerful coupling reagent: Onium salt-based reagents like HATU, HCTU, or PyAOP are generally more effective for hindered couplings.[1][3] 2. Increase reaction time: Extend the coupling duration (e.g., from 2 hours to 4 hours or even overnight).[2] 3. Elevate the temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. However, this may also increase the risk of racemization. | The bulky nature of this compound can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain, slowing down the reaction. More potent reagents and more forceful conditions can improve yields. |
| Suboptimal Reagent Choice | 1. Use HATU or HCTU: These reagents form highly reactive OAt-esters, which are more effective than the OBt-esters formed by HBTU for difficult couplings. 2. Consider DIC with an additive like Oxyma Pure: The DIC/Oxyma combination is a robust and safer alternative to HOBt-based reagents and has shown high efficiency. | The choice of coupling reagent is critical. For N-methylated amino acids, reagents like PyAOP and PyBrOP have also been reported to be highly effective. |
| Peptide Aggregation | 1. Change the solvent: N-Methylpyrrolidone (NMP) can be a better solvent than Dimethylformamide (DMF) for sequences prone to aggregation. 2. Incorporate backbone-modifying dipeptides: Pseudoprolines can disrupt secondary structures that lead to aggregation. | On-resin aggregation can block reactive sites, leading to incomplete deprotection and coupling steps. |
| Insufficient Reagent Equivalents | 1. Increase the equivalents of amino acid and coupling reagents: Using a higher excess (e.g., 3-5 equivalents) can drive the reaction to completion. 2. Perform a double coupling: After the initial coupling, drain the reagents and repeat the coupling step with a fresh solution of activated this compound. | For difficult couplings, a higher concentration of reactants can improve the reaction kinetics. A second coupling ensures that any remaining free amines are acylated. |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for this compound?
A1: There is no single "best" reagent, as the optimal choice can depend on the specific peptide sequence. However, for sterically hindered and N-methylated amino acids like this compound, uronium/aminium salt reagents are generally preferred. HATU is often recommended due to its high reactivity and speed, which can lead to higher purity products with less epimerization compared to HBTU. PyAOP is particularly effective for coupling N-methyl amino acids. The combination of DIC/Oxyma Pure is also an excellent choice, offering high coupling efficiency and a better safety profile than reagents based on the potentially explosive HOBt.
Q2: How can I monitor the completion of the coupling reaction?
A2: The Kaiser test is a common method for detecting free primary amines on the peptide-resin. A blue or purple color indicates an incomplete coupling. However, the Kaiser test does not work for secondary amines, such as the N-terminus after coupling to proline or an N-methylated amino acid like this compound. In these cases, a chloranil (B122849) test or a small-scale cleavage and mass spectrometry analysis of an aliquot of the resin would be necessary to confirm coupling completion.
Q3: Is a double coupling always necessary for this compound?
A3: Not necessarily, but it is a highly recommended strategy, especially for challenging sequences. If a single, prolonged coupling does not lead to completion, a double coupling with fresh reagents is often more effective. This approach ensures a high concentration of the activated species reacts with the remaining free amines.
Q4: Can I use carbodiimide (B86325) reagents like DCC or DIC alone for this coupling?
A4: Using carbodiimides like DCC or DIC without an additive is generally not recommended for Fmoc-based solid-phase peptide synthesis (SPPS). These reagents can cause side reactions, including dehydration and significant racemization. The addition of a nucleophilic additive like HOBt or, more preferably, Oxyma Pure is crucial to form an active ester intermediate that minimizes these side reactions. For SPPS, DIC is preferred over DCC because its urea (B33335) byproduct is soluble and can be washed away, whereas the byproduct of DCC is insoluble and can clog the resin.
Q5: What is the role of the base (e.g., DIEA) in the coupling reaction?
A5: A non-nucleophilic base like diisopropylethylamine (DIEA) is required to deprotonate the protonated amine of the incoming amino acid salt and to neutralize any acidic species generated during the reaction, ensuring the N-terminal amine of the peptide-resin remains a free nucleophile. The amount of base used is critical; typically, 2 equivalents relative to the amino acid are sufficient. An excess of base can promote side reactions, including racemization.
Comparison of Recommended Coupling Reagents
| Reagent/Cocktail | Class | Advantages | Disadvantages |
| HATU/DIEA | Uronium/Aminium Salt | High coupling efficiency, fast reactions, lower risk of epimerization compared to HBTU. Particularly effective for hindered amino acids. | More expensive than carbodiimides. Can react with unprotected N-terminus if used in large excess. |
| HCTU/DIEA | Uronium/Aminium Salt | Similar efficiency to HATU, but often more cost-effective. Reported to be less allergenic. | Can still cause side reactions if not used properly. |
| PyAOP/DIEA | Phosphonium Salt | Highly effective for coupling N-methyl amino acids and for cyclization. Byproducts are less hazardous than those from BOP. | More expensive than many other reagents. |
| DIC/Oxyma Pure | Carbodiimide + Additive | High efficiency, minimal racemization, and enhanced safety profile as Oxyma is not explosive like HOBt/HOAt. The urea byproduct of DIC is soluble. | Reaction kinetics may be slightly slower than with top-tier uronium salts. |
| COMU/DIEA | Uronium Salt | Oxyma-based reagent with high reactivity, similar to HATU, but with the improved safety profile of Oxyma. | Can be more expensive. |
Experimental Protocols
Protocol 1: Standard Coupling using HATU
This protocol is recommended as a starting point for coupling this compound.
-
Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and wash the resin thoroughly with DMF.
-
Activation Mixture: In a separate vessel, dissolve 3-5 equivalents of this compound and 3-5 equivalents of HATU in DMF.
-
Coupling: Add 6-10 equivalents of DIEA to the activation mixture and immediately add it to the deprotected peptide-resin.
-
Reaction: Allow the coupling to proceed for 2-4 hours at room temperature.
-
Monitoring: Perform a chloranil test to check for the presence of secondary amines. If the test is positive (indicating incomplete coupling), proceed with a second coupling.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Double Coupling using DIC/Oxyma Pure
This protocol is a robust alternative, particularly when optimizing for safety and cost.
-
Resin Preparation: Follow step 1 from the HATU protocol.
-
First Coupling:
-
In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of Oxyma Pure in DMF.
-
Add this solution to the resin, followed by 3 equivalents of DIC.
-
Allow the reaction to proceed for 2 hours.
-
Drain the reaction vessel and wash the resin with DMF.
-
-
Second Coupling: Repeat the coupling step with a fresh solution of this compound, Oxyma Pure, and DIC for another 2 hours.
-
Washing and Capping:
-
Wash the resin thoroughly with DMF and DCM.
-
To ensure no deletion sequences are propagated, it is advisable to cap any unreacted amines using a solution of acetic anhydride (B1165640) and pyridine (B92270) (or DIEA) in DMF for 30 minutes.
-
Visualizations
Caption: General experimental workflow for coupling this compound.
References
preventing racemization of Teoc-N-methylated amino acids
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on preventing racemization of 2-(p-toluenesulfonyl)ethoxycarbonyl (Teoc) protected N-methylated amino acids during peptide synthesis.
Troubleshooting Guide
If you are experiencing unexpected diastereomeric impurities in your peptide product, consult the guide below for common causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of epimerization detected after coupling a Teoc-N-methylated amino acid. | 1. Inappropriate Coupling Reagent: Carbodiimide reagents (e.g., DCC, DIC) used without additives are known to cause significant racemization.[1][2] 2. Strong or Sterically Unhindered Base: Tertiary amines with low steric hindrance (e.g., triethylamine) can readily abstract the α-proton of the activated amino acid, leading to racemization.[3] 3. Prolonged Activation Time: Allowing the Teoc-N-methylated amino acid to remain in its activated state for an extended period before coupling increases the opportunity for racemization. 4. High Temperature: Elevated temperatures accelerate the rate of both coupling and racemization, but can disproportionately increase the latter.[4] | 1. Change Coupling Reagent: Switch to a modern uronium/aminium or phosphonium (B103445) salt-based reagent known for low racemization, such as HATU, HCTU, HBTU, or PyBOP, especially in combination with an additive like HOAt or Oxyma.[5] 2. Use a Hindered Base: Replace triethylamine (B128534) with a sterically hindered base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine to minimize α-proton abstraction. 3. Use In-Situ Activation: Add the coupling reagent to the mixture of the Teoc-N-methylated amino acid and the amine component without a pre-activation step. If pre-activation is necessary, keep the time to a minimum (e.g., < 5 minutes). 4. Reduce Temperature: Perform the coupling at a lower temperature (e.g., 0 °C or room temperature) to suppress the rate of racemization. |
| Racemization levels vary significantly between different N-methylated amino acids. | 1. Steric Hindrance: The coupling of a sterically hindered N-methylated amino acid (e.g., Teoc-N-Me-Val) is slower, allowing more time for the activated intermediate to racemize before the desired reaction occurs. 2. Side Chain Effects: Amino acid side chains that are electron-withdrawing can increase the acidity of the α-proton, making it more susceptible to abstraction and subsequent racemization. | 1. Use a More Potent Coupling Reagent: For particularly hindered couplings, a highly active reagent like HATU or COMU can accelerate the reaction, outcompeting the rate of racemization. Microwave-assisted synthesis can also dramatically reduce reaction times for difficult couplings. 2. Optimize Conditions Empirically: For problematic residues, perform small-scale test couplings with different reagents, bases, and solvents to identify the optimal conditions. |
| Product purity is low, with multiple unidentified peaks in HPLC. | 1. Slow Coupling Kinetics: The steric bulk of the N-methyl group can drastically slow down coupling reactions, leading to incomplete reactions. 2. Side Reactions: Besides racemization, other side reactions like diketopiperazine formation can occur, especially with dipeptides containing an N-terminal N-methyl amino acid. 3. Teoc Group Instability: While generally stable, the Teoc group can be sensitive to certain conditions not typically used in peptide coupling, such as strong acids or fluoride (B91410) ions. | 1. Increase Reagent Equivalents & Time: For difficult couplings, increase the equivalents of the amino acid and coupling reagents (e.g., from 3 eq. to 5 eq.) and extend the reaction time. Monitor the reaction progress using a qualitative test like the ninhydrin (B49086) test. 2. Check Sequence: Analyze the peptide sequence for potential side reactions and adjust the synthesis strategy accordingly. 3. Confirm Reagent Compatibility: Ensure that reagents used in other steps of your synthesis (e.g., deprotection of other groups) are compatible with the Teoc protecting group. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing racemization issues.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a specific concern for N-methylated amino acids?
A1: Racemization (or epimerization in molecules with multiple chiral centers) is the loss of stereochemical integrity at the α-carbon of an amino acid, converting a pure L- or D-enantiomer into a mixture. This is a critical issue in drug development, as different stereoisomers can have vastly different biological activities and safety profiles.
The process is particularly concerning for N-methylated amino acids for two main reasons:
-
Steric Hindrance: The N-methyl group adds steric bulk, which significantly slows down the rate of peptide bond formation.
-
Extended Intermediate Lifetime: The key mechanism for racemization involves the activation of the carboxyl group, which makes the α-proton acidic and susceptible to removal by a base. Because the desired coupling reaction is slow, the activated intermediate exists for a longer period, providing a greater window of opportunity for this base-catalyzed proton abstraction and subsequent racemization to occur.
Q2: What is the primary mechanism of racemization for urethane-protected amino acids like Teoc-N-methyl-AA?
A2: For amino acids protected with a urethane-type group (like Teoc, Fmoc, or Boc), the primary racemization pathway during coupling is believed to proceed through a planar oxazolonium intermediate. The activated carboxyl group is attacked intramolecularly by the carbonyl oxygen of the Teoc protecting group. Abstraction of the α-proton by a base then forms a neutral, achiral oxazole (B20620) intermediate, which can be reprotonated from either face, leading to racemization.
Q3: Which coupling reagents and additives are recommended to minimize racemization?
A3: The choice of coupling reagent is one of the most critical factors in preventing racemization. Modern onium salt-based reagents are highly recommended over older carbodiimides for coupling sterically hindered N-methylated amino acids. Additives form active esters that are less prone to racemization than the intermediates formed by coupling reagents alone.
| Reagent Class | Recommended Reagents | Additive | Key Advantages |
| Aminium/Uronium | HATU, HCTU, HBTU, COMU | (HOAt or Oxyma is often incorporated into the reagent structure) | High reactivity, fast coupling kinetics, and proven efficacy in suppressing racemization, especially for N-methylated residues. |
| Phosphonium | PyBOP, PyAOP | HOAt | Very effective for sterically hindered couplings. |
| Carbodiimide | DIC (N,N'-Diisopropylcarbodiimide) | Oxyma, HOAt, 6-Cl-HOBt | Less expensive option, but the use of an additive is mandatory to suppress racemization. DIC is preferred over DCC as the urea (B33335) byproduct is soluble. |
Q4: How do bases and solvents affect racemization?
A4:
-
Bases: The base is required to neutralize protonated amines and facilitate the coupling reaction. However, it is also the culprit in abstracting the α-proton. The choice of base is a trade-off between reactivity and minimizing racemization.
-
Recommended: Sterically hindered bases like DIEA (DIPEA) or the even weaker base 2,4,6-collidine are preferred as their bulkiness disfavors the abstraction of the α-proton.
-
Avoid: Less hindered bases like triethylamine (TEA) and N-methylmorpholine (NMM) are generally associated with higher levels of racemization.
-
-
Solvents: Polar aprotic solvents like DMF and NMP are common in peptide synthesis. However, they can promote racemization more than less polar solvents. In some cases, using a solvent mixture like CH₂Cl₂/DMF may reduce racemization.
Q5: How can I detect and quantify the level of racemization in my final product?
A5: Detecting and quantifying the level of diastereomeric impurity is crucial. The most common methods involve chromatographic separation of the isomers.
-
Peptide-Level Analysis (Non-destructive):
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method using a chiral stationary phase to separate the desired peptide from its diastereomers. Method development can be complex but provides accurate quantification.
-
-
Amino Acid-Level Analysis (Destructive):
-
GC-MS or HPLC after Hydrolysis and Derivatization: The peptide is first hydrolyzed back to its constituent amino acids. To distinguish between racemization that occurred during synthesis versus during hydrolysis, the hydrolysis is performed in deuterated acid (e.g., 6N DCl in D₂O). The resulting amino acids are then derivatized with a chiral reagent (e.g., Marfey's reagent) and analyzed. The presence of the D-isomer without deuterium (B1214612) incorporation indicates racemization occurred during synthesis.
-
| Method | Principle | Detection Limit | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | ~1 µg/mL | High resolution, direct analysis of the final product. | Can require extensive method development. |
| GC-MS (after hydrolysis) | Separation of derivatized enantiomers on a chiral column. | < 0.1% | Highly sensitive and can pinpoint which residue racemized. Corrects for hydrolysis-induced racemization. | Destructive, multi-step sample preparation. |
Recommended Experimental Protocol
This protocol details a low-racemization method for coupling a Teoc-N-methylated amino acid to a resin-bound peptide using HATU.
Materials
-
Resin-bound peptide with a free N-terminal amine
-
Teoc-N-methyl-amino acid (3.0 eq.)
-
HATU (2.9 eq.)
-
N,N-Diisopropylethylamine (DIEA) (6.0 eq.)
-
N,N-Dimethylformamide (DMF)
Protocol Workflow
References
Technical Support Center: Coupling Consecutive N-Methylated Residues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of peptides containing consecutive N-methylated residues.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions involving consecutive N-methylated amino acids so challenging?
A1: The primary challenge stems from significant steric hindrance. The methyl group on the amide nitrogen of the N-terminal residue, combined with the bulk of the incoming N-methylated amino acid, sterically impedes the approach of the activated carboxyl group.[1][2] This drastically slows down the reaction kinetics, often leading to incomplete coupling and the formation of deletion sequences.[1][2]
Q2: My standard coupling reagents, like HBTU and HCTU, are giving poor yields. Why is this and what should I use instead?
A2: Standard uronium-based coupling reagents such as HBTU and HCTU are often not potent enough to overcome the severe steric hindrance and low reactivity of N-methylated amines.[3][4] For these challenging couplings, more powerful phosphonium-based reagents (like PyAOP and PyBroP) or specialized aminium/uronium reagents (like HATU and COMU) are recommended to achieve higher yields.[3][5][6][7]
Q3: How can I monitor the completion of a coupling reaction with an N-methylated amine? The ninhydrin (B49086) test is not working.
A3: The standard ninhydrin test is ineffective for secondary amines, such as N-methylated residues, as it does not produce the characteristic color change.[4] A reliable alternative is the bromophenol blue test.[2][3][4] A yellow color indicates a complete reaction (no free amine), while a blue or green color signifies an incomplete coupling, indicating that a recoupling step is necessary.[2][4]
Q4: What are the common side reactions observed when synthesizing peptides with consecutive N-methylated residues?
A4: Besides incomplete coupling, several side reactions can occur:
-
Diketopiperazine (DKP) formation: This is common in Fmoc-SPPS, especially with N-alkylated peptides. Using a 2-chlorotrityl chloride resin can help minimize DKP formation.[3]
-
Racemization: The activation of the carboxylic acid can lead to a loss of stereochemistry. Using additives like HOAt or a stepwise coupling strategy can suppress this.[3]
-
Fragmentation: During the final acidic cleavage (e.g., with TFA), peptide bonds between consecutive N-methylated residues can be susceptible to fragmentation. Optimizing the cleavage time is crucial to minimize this.[3][7]
Q5: Is it possible to use microwave energy to improve these difficult couplings?
A5: Yes, microwave-assisted peptide synthesis can be highly effective for sterically demanding couplings, including the acylation of an N-methylated N-terminus.[1][8] Microwave irradiation can dramatically shorten reaction times and drive the reaction towards completion.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of consecutive N-methylated residues.
| Problem | Possible Cause | Recommended Solution | Citation |
| Low final peptide yield with deletion sequences. | Incomplete coupling reaction due to steric hindrance. | 1. Perform a double or even triple coupling to drive the reaction to completion. 2. Switch to a more potent coupling reagent (see Table 1). 3. Increase the reaction time. | [2][3] |
| Bromophenol blue test remains blue or green after coupling. | Presence of unreacted free amine. | 1. Immediately perform a recoupling step with fresh reagents. 2. Ensure adequate pre-activation time for the amino acid and coupling reagent. | [2][4] |
| Multiple peaks on HPLC analysis of the crude product. | Presence of deletion sequences, diastereomers from racemization, or byproducts from fragmentation. | 1. For deletion sequences, see "Low final peptide yield". 2. For racemization, minimize pre-activation times and consider additives like HOAt. 3. For fragmentation, reduce the final TFA cleavage time. | [2][3][7] |
| Formation of a cyclic dipeptide (DKP). | The N-terminal protected dipeptide sequence is susceptible to cyclization and cleavage from the resin. | Use a sterically hindered resin, such as 2-chlorotrityl chloride resin, to suppress DKP formation. | [3] |
Data Presentation: Coupling Reagent Performance
The choice of coupling reagent is critical for successfully coupling consecutive N-methylated residues. The table below provides a general comparison of commonly used reagents for these sterically demanding reactions.
Table 1: Comparison of Common Coupling Reagents for N-Methylated Residues
| Reagent | Reagent Type | Typical Equivalents (Reagent/AA) | Typical Reaction Time | Performance Notes | Citation |
| HBTU/HCTU | Aminium/Uronium | 4-5 | > 2 hours | Often less effective; can lead to incomplete coupling. | [3][4] |
| HATU | Aminium/Uronium | 4 | 1-2 hours | Highly efficient and commonly recommended for difficult couplings. | [1][4] |
| PyBOP | Phosphonium | 4 | 1-2 hours | Good performance, often used with an additive like HOAt. | [7] |
| PyAOP | Phosphonium | 4 | 1-2 hours | Highly effective, especially for coupling two N-methylated residues. | [5][7] |
| PyBroP | Phosphonium | 2 | 1 hour | Very powerful reagent, particularly useful for the most sterically hindered couplings. | [1][6] |
| COMU | Uronium | 4 | 1-2 hours | A newer, highly efficient reagent with safety advantages over HOBt/HOAt-containing reagents. | [6] |
Note: Equivalents and times are starting points and may require optimization based on the specific peptide sequence.
Experimental Protocols
Protocol 1: HATU-Mediated Coupling on Solid Phase
This protocol is a robust method for coupling an Fmoc-protected amino acid onto an N-methylated amine on a solid support.[1][4]
-
Resin Preparation: Swell the peptide resin (containing the N-terminal N-methyl amino acid) in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes.
-
Amino Acid Activation (Pre-activation):
-
Coupling Reaction:
-
Drain the solvent from the swelled resin.
-
Add the pre-activated amino acid solution to the resin.
-
Shake the reaction vessel at room temperature for 1 to 2 hours.[1]
-
-
Monitoring and Completion:
-
Take a small sample of resin beads, wash them with DMF and then Methanol (B129727).
-
Perform the Bromophenol Blue test (see Protocol 3). A yellow color indicates completion.[2]
-
-
Post-Coupling Wash:
Protocol 2: Microwave-Assisted HCTU Coupling
This protocol utilizes microwave energy to accelerate the coupling reaction.[1]
-
Resin Preparation: Swell the resin in NMP in a microwave-safe peptide synthesis vessel.
-
Reagent Addition:
-
Drain the solvent.
-
Add a solution of the Fmoc-amino acid (5 eq.) and HCTU (5 eq.) in NMP to the resin.
-
Add DIEA (10 eq.).
-
-
Microwave Reaction:
-
Perform the microwave irradiation according to the instrument's standard protocols for difficult couplings (e.g., 20W for 10-30 minutes at a maximum temperature of 75°C).
-
-
Post-Coupling Wash & Check:
-
Drain and wash the resin extensively with NMP.
-
Perform the Bromophenol Blue test to confirm completion. If necessary, repeat the microwave coupling step.[1]
-
Protocol 3: Bromophenol Blue Test for Reaction Monitoring
This qualitative test is used to detect the presence of unreacted (free) secondary amines on the resin.[4]
-
Sample Preparation: Collect a small sample of resin beads (10-20) from the reaction vessel.
-
Washing: Wash the beads thoroughly with several volumes of DMF and then methanol to remove any residual base (e.g., DIEA).
-
Test: Add 1-2 drops of Bromophenol Blue solution (0.1% w/v in DMF) to the washed beads.
-
Observation:
-
Yellow Beads/Solution: Indicates a complete coupling (no free amine).
-
Blue or Green Beads/Solution: Indicates an incomplete coupling (free amine is present).
-
Visualizations
Caption: Standard workflow for HATU-mediated solid-phase coupling of an N-methylated amino acid.
Caption: Troubleshooting logic for incomplete coupling of N-methylated residues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Purification of Crude Peptides Containing Teoc-MeLeu-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude peptides containing N-alpha-(2-(p-toluenesulfonyl)ethoxycarbonyl)-N-methyl-L-leucine (Teoc-MeLeu-OH).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying peptides containing the this compound residue?
A1: The primary challenges stem from the physicochemical properties imparted by the this compound group:
-
Increased Hydrophobicity: The Teoc protecting group is large and hydrophobic, which can lead to poor solubility in aqueous mobile phases, strong retention on reverse-phase chromatography columns, and an increased tendency for peptide aggregation.[1][2]
-
Steric Hindrance: The bulky nature of the Teoc group, combined with the N-methylation of the leucine (B10760876) residue, can influence the peptide's conformation. This may lead to peak broadening or the appearance of multiple conformers during chromatography.[3][4][5]
-
Potential for Aggregation: Hydrophobic peptides, especially those with N-methylation, have a higher propensity to aggregate, which can result in low recovery, poor peak shape, and even precipitation during the purification process.[1][2][6]
Q2: Is the Teoc protecting group stable during standard reverse-phase HPLC purification conditions?
A2: Yes, the Teoc group is generally stable under the acidic conditions typically used in reverse-phase HPLC (RP-HPLC), such as mobile phases containing 0.1% trifluoroacetic acid (TFA).[7][8] It is designed to be stable to acids and most alkalis and is typically cleaved by fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF).[7][8] Therefore, cleavage of the Teoc group during purification with standard TFA/acetonitrile (B52724)/water mobile phases is not a common issue.
Q3: What are common impurities encountered when synthesizing peptides with this compound?
A3: Besides residual solvents and reagents, common synthesis-related impurities include:
-
Deletion sequences: Resulting from incomplete coupling or deprotection steps.
-
Truncated peptides: Peptides that have been prematurely capped or have failed to extend.
-
Peptides with incompletely removed side-chain protecting groups.
-
Diastereomeric impurities: Arising from racemization during amino acid activation and coupling.
-
By-products from the cleavage of other protecting groups.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound containing peptides.
Problem 1: Poor Solubility of the Crude Peptide
Symptoms:
-
The crude peptide does not fully dissolve in the initial mobile phase (e.g., high aqueous content).
-
Precipitation is observed upon injection into the HPLC system.
Possible Causes:
-
High hydrophobicity of the this compound containing peptide.
-
Peptide aggregation.
Solutions:
| Strategy | Detailed Recommendation |
| Use a Stronger Injection Solvent | Dissolve the crude peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326) before diluting with the initial mobile phase.[1] This helps to break up aggregates and ensure complete dissolution. |
| Optimize the Initial Mobile Phase | Start with a higher percentage of organic solvent in your initial mobile phase to improve solubility. |
| Sonication | Gently sonicate the sample in the chosen solvent to aid dissolution. |
Problem 2: Poor Chromatographic Peak Shape (Tailing or Broadening)
Symptoms:
-
Asymmetric peaks with a "tail" extending from the main peak.
-
Unusually wide peaks, leading to poor resolution.
Possible Causes:
-
Secondary Interactions: The peptide may interact with free silanol (B1196071) groups on the silica-based column, causing tailing.[1]
-
Peptide Aggregation: Aggregation on the column can lead to broad and tailing peaks.[1]
-
Slow Mass Transfer: The bulky this compound group may hinder efficient interaction with the stationary phase.
-
Low Acid Concentration: Insufficient ion-pairing agent (e.g., TFA) can result in poor peak shape.[1]
Solutions:
| Strategy | Detailed Recommendation |
| Optimize Mobile Phase Additive | Ensure a sufficient concentration of an ion-pairing agent like TFA (typically 0.1%) to mask silanol interactions and improve peak shape.[1] |
| Adjust Gradient Slope | A shallower gradient can often improve peak sharpness by allowing more time for the peptide to interact with the stationary phase and elute in a narrower band.[1] |
| Increase Column Temperature | Elevating the column temperature (e.g., 40-60 °C) can improve peak shape by reducing mobile phase viscosity, increasing peptide solubility, and minimizing secondary interactions.[1] |
| Choose an Appropriate Column | Consider a column with a different stationary phase, such as one with end-capping to block silanol groups, or a polymer-based column. For highly hydrophobic peptides, a C8 or C4 column may provide better peak shape than a C18 column.[9][10][11] |
| Optimize Flow Rate | A lower flow rate can sometimes improve peak shape, but be mindful of increasing run times.[1] |
Problem 3: Low Recovery of the Purified Peptide
Symptoms:
-
The amount of purified peptide obtained is significantly lower than expected based on the crude material.
Possible Causes:
-
Irreversible Adsorption: The hydrophobic peptide may irreversibly bind to the column or other parts of the HPLC system.[1]
-
Aggregation and Precipitation: The peptide may aggregate and precipitate out of solution during the purification process.[1][6]
-
Poor Solubility in Collected Fractions: The peptide may precipitate in the collection tubes as the organic solvent concentration changes.
Solutions:
| Strategy | Detailed Recommendation |
| Optimize Sample Solubility | As with the initial dissolution, ensure the peptide remains soluble throughout the chromatographic run. Using co-solvents like isopropanol in the mobile phase can help.[1] |
| Increase Column Temperature | Higher temperatures can enhance the solubility of hydrophobic peptides, leading to improved recovery.[1] |
| Passivate the HPLC System | To minimize adsorption to metallic surfaces, consider passivating the HPLC system with a strong acid or using a biocompatible (PEEK) HPLC system.[1] |
| Modify Fraction Collection | If precipitation is observed in the collection tubes, consider adding a small amount of a strong organic solvent (like acetonitrile or isopropanol) to the tubes before collection. |
Experimental Protocols
General Protocol for RP-HPLC Purification of a this compound Containing Peptide
This protocol provides a starting point for developing a purification method. Optimization will likely be required based on the specific properties of your peptide.
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of a suitable solvent. For highly hydrophobic peptides, start with DMSO, then dilute with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Column:
-
Chromatographic Method:
-
Scouting Run: Perform an initial analytical run with a broad linear gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of the target peptide.[1]
-
Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution point of the peptide. For example, if the peptide elutes at 40% B, a gradient of 30% to 50% B over 40 minutes may provide better resolution.
-
Flow Rate: Start with a standard flow rate for your column size and adjust as needed to optimize peak shape and resolution.
-
Detection: Monitor the elution at 210-220 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with the desired purity.
-
-
Post-Purification Processing:
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
-
Data Presentation
Table 1: Recommended Starting Parameters for RP-HPLC Purification
| Parameter | Recommendation for this compound Peptides | Rationale |
| Column Stationary Phase | C8 or C18 | C18 offers higher retention for general peptides, while C8 may be better for very hydrophobic peptides to reduce retention time and improve peak shape.[10][11] |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water | Provides an acidic environment to protonate silanol groups and acts as an ion-pairing agent.[1] |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile (ACN) | ACN is a common organic modifier with low viscosity. Isopropanol can be added or substituted for very hydrophobic peptides. |
| Gradient Slope | 0.5-1.0% B per column volume | A shallower gradient generally provides better resolution for complex mixtures.[12][13] |
| Column Temperature | 30-60 °C | Increased temperature can improve solubility, reduce viscosity, and enhance peak shape for hydrophobic peptides.[1] |
| Loading Capacity | 1-10 mg crude peptide per cm of column diameter | This is a general guideline and depends on the purity of the crude material and the resolution from impurities.[14][15] |
Visualizations
Caption: Experimental workflow for the purification of this compound containing peptides.
Caption: Troubleshooting logic for common HPLC purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. nestgrp.com [nestgrp.com]
- 3. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Application of Teoc Protecting Group [en.highfine.com]
- 8. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 9. uhplcs.com [uhplcs.com]
- 10. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 11. teledynelabs.com [teledynelabs.com]
- 12. hplc.eu [hplc.eu]
- 13. biotage.com [biotage.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Teoc-Based Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying byproducts in Teoc-based peptide synthesis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, helping you identify potential byproducts based on analytical data.
Q1: My HPLC chromatogram shows a major impurity peak close to my main product. How do I begin to identify it?
A1: An unexpected peak in your HPLC chromatogram indicates the presence of an impurity. The first step is to analyze this peak using mass spectrometry (MS) to determine its molecular weight.[1][2][3] A systematic approach will help you characterize the unknown species.
-
Step 1: Determine the Mass Difference: Compare the mass of the impurity with the expected mass of your target peptide. This mass difference is a critical clue to the nature of the modification or byproduct.
-
Step 2: Consult Common Byproduct Tables: Refer to the tables below to see if the observed mass shift corresponds to a known common byproduct in peptide synthesis.
-
Step 3: Consider Teoc-Specific Byproducts: Pay special attention to mass additions that could correspond to incomplete deprotection of the Teoc group or modifications from the cleavage reagents.
-
Step 4: Perform Tandem MS (MS/MS): To pinpoint the location of the modification, fragment the impurity ion in the mass spectrometer (MS/MS). The fragmentation pattern can reveal which amino acid residue has been modified.[4]
Q2: My mass spectrometry results show a peak with a mass of +144 Da compared to my expected peptide. What is this byproduct?
A2: A mass addition of +144 Da strongly suggests incomplete removal of the N-terminal Teoc (2-(trimethylsilyl)ethoxycarbonyl) protecting group. The molecular weight of the Teoc group is 144.2 g/mol .
-
Cause: This typically occurs due to insufficient deprotection time, low reagent concentration, or degradation of the deprotection reagent (e.g., TBAF).
-
Confirmation:
-
HPLC: The Teoc-protected peptide is significantly more hydrophobic than the unprotected peptide and will have a longer retention time on a reverse-phase HPLC column.
-
MS/MS Analysis: Fragmentation will show the +144 Da modification specifically on the N-terminal amino acid.
-
-
Solution:
-
Optimize the deprotection step by increasing the reaction time or using fresh deprotection reagent.
-
Consider re-treating the crude peptide with the deprotection reagent to remove the residual Teoc group.
-
Q3: I've observed a mass addition of +72 Da in my peptide sample. What could be the cause?
A3: A +72 Da adduct is a less common byproduct but can occur under certain conditions. One plausible source is the attachment of a fragment of the Teoc group or a related silyl (B83357) moiety, potentially from a side reaction during cleavage. Another possibility, though less direct, could be a modification from a scavenger or another molecule in the synthesis cocktail that coincidentally has this mass.
-
Proposed Mechanism: During fluoride-mediated cleavage, an intermediate could potentially react with a nucleophilic side chain on the peptide before the full β-elimination and decarboxylation is complete.
-
Identification:
-
High-Resolution MS: Obtain a high-resolution mass spectrum to determine the exact elemental composition of the +72 Da adduct.
-
MS/MS Fragmentation: Isolate and fragment the ion to determine the site of modification. Nucleophilic residues like Lysine, Cysteine, or Serine are potential targets.
-
NMR Spectroscopy: For a definitive structural elucidation, isolation of the byproduct followed by NMR analysis may be necessary.
-
Q4: My synthesis involves TFA for final cleavage and side-chain deprotection. What are some common byproducts I should look for?
A4: When using Trifluoroacetic acid (TFA), several well-documented side reactions can occur, leading to various byproducts. These are not specific to the Teoc group itself but to the cleavage conditions.[5]
-
t-Butylation (+56 Da): Reactive t-butyl cations, generated from Boc or t-butyl side-chain protecting groups, can attach to nucleophilic residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys).
-
Trifluoroacetylation (+96 Da): The peptide's N-terminus or the side chains of Serine (Ser) and Threonine (Thr) can be acylated by TFA.
-
Oxidation of Methionine (+16 Da): The sulfur atom in Methionine is susceptible to oxidation, forming methionine sulfoxide.
Mitigation: These side reactions are typically suppressed by using a "cleavage cocktail" containing scavengers like triisopropylsilane (B1312306) (TIS), water, and dithiothreitol (B142953) (DTT).
Data Presentation: Common Byproducts in Peptide Synthesis
The following tables summarize common byproducts, their mass shifts, and typical causes. This allows for quick reference during data analysis.
| Byproduct Type | Description | Mass Shift (Da) | Potential Cause |
| Teoc-Related | Incomplete removal of the N-terminal Teoc group. | +144.2 | Inefficient deprotection (time, reagent). |
| Deletion | Missing one amino acid residue from the sequence. | -(Mass of AA) | Incomplete coupling or deprotection in a cycle. |
| Truncation | Peptide synthesis terminated prematurely. | Varies | Significant aggregation; major coupling failure. |
| t-Butylation | Addition of a tert-butyl group. | +56.1 | Scavenger-sensitive side reaction during TFA cleavage. |
| Oxidation | Addition of an oxygen atom, common for Met or Cys. | +16.0 | Exposure to oxidizing agents or air. |
| Incomplete Side-Chain Deprotection | Residual protecting groups (e.g., Trt, Pbf, tBu). | Varies (+242, +252, +56) | Inefficient final cleavage/deprotection. |
Mandatory Visualization
Experimental Workflow for Byproduct Identification
The following diagram illustrates a logical workflow for identifying an unknown impurity observed during peptide analysis.
Caption: A logical workflow for the identification and troubleshooting of peptide synthesis byproducts.
Proposed Formation of a +72 Da Adduct
This diagram illustrates a hypothetical pathway for the formation of a +72 Da silyl-related adduct during fluoride-mediated Teoc deprotection.
Caption: Hypothetical pathway for a +72 Da adduct formation during Teoc deprotection.
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Analysis of Crude Peptides
This protocol is for analyzing the purity of the crude peptide product after cleavage and precipitation.
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient for analytical HPLC is a linear increase of Mobile Phase B from 5% to 65% over 30 minutes. The exact gradient should be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor UV absorbance at 214 nm or 220 nm, which are characteristic wavelengths for the peptide bond.
-
Sample Preparation: Dissolve a small amount of the crude peptide in Mobile Phase A or a water/acetonitrile mixture. Ensure the sample is fully dissolved to prevent column blockage.
-
Injection Volume: 10-20 µL.
-
Analysis: Integrate the peak areas to estimate the relative purity of the main product and identify impurity peaks for further investigation.
Protocol 2: Mass Spectrometry for Byproduct Identification
This protocol outlines the general steps for identifying byproducts using Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Sample Preparation: The sample can be directly from the collected HPLC fraction or a solution of the crude peptide. The concentration should be in the low micromolar to nanomolar range.
-
Instrumentation: Use an ESI-MS system, which can be coupled directly to an HPLC (LC-MS).
-
Ionization Mode: Use positive ion mode, as peptides readily accept protons.
-
Full Scan MS:
-
Acquire a full scan mass spectrum to identify the molecular weights of all species in the sample.
-
The instrument will detect the mass-to-charge ratio (m/z). Since peptides can be multiply charged, you will need to deconvolute the spectrum to determine the neutral molecular weight.
-
-
Byproduct Identification:
-
Compare the observed masses with the expected mass of your peptide.
-
Calculate the mass difference for any unknown peaks to hypothesize the identity of the byproduct using the tables above.
-
-
Tandem MS (MS/MS) for Confirmation:
-
Set the mass spectrometer to isolate the m/z of the suspected byproduct ion.
-
Fragment the isolated ion using collision-induced dissociation (CID).
-
Analyze the resulting fragment ions (b- and y-ions) to confirm the peptide sequence and locate the site of modification.
-
Frequently Asked Questions (FAQs)
Q1: What is the Teoc protecting group and why is it used? A1: The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is a carbamate-based protecting group for amines. It is stable to a wide range of chemical conditions, including those used for the removal of Fmoc and Boc groups, making it valuable in orthogonal synthesis strategies where specific protecting groups need to be removed without affecting others.
Q2: How is the Teoc group typically removed? A2: The Teoc group is most commonly cleaved using a source of fluoride ions, such as tetrabutylammonium (B224687) fluoride (TBAF), in an organic solvent like THF or DMF. The fluoride ion attacks the silicon atom, initiating a β-elimination reaction that releases the free amine, carbon dioxide, ethylene, and a trimethylsilyl (B98337) fluoride byproduct. It can also be removed by strong acids like TFA.
Q3: Can the basicity of TBAF cause side reactions during Teoc deprotection? A3: Yes, while TBAF is primarily used as a fluoride source, commercial solutions can be basic. This basicity can potentially lead to side reactions common in basic conditions, such as aspartimide formation, especially if the deprotection step is prolonged. It is advisable to use buffered or less basic conditions if such side reactions are a concern.
Q4: Is it possible to have both incomplete Teoc deprotection and a deletion sequence in the same synthesis? A4: Yes, it is possible. These are two independent types of errors. A deletion sequence arises from an incomplete coupling or deprotection step during one of the synthesis cycles. Incomplete final deprotection of the Teoc group is a separate issue related to the final cleavage step. Analyzing the crude product by LC-MS is essential to identify and quantify these different byproducts.
Q5: How can I improve the yield and purity of my Teoc-based peptide synthesis? A5: To improve synthesis outcomes:
-
Ensure High Coupling Efficiency: Use proven coupling reagents and perform a ninhydrin (B49086) (Kaiser) test to confirm the completion of each coupling step.
-
Optimize Deprotection: Ensure complete removal of the Teoc group by using fresh reagents and adequate reaction times.
-
Use Scavengers: During final TFA cleavage, always use a scavenger cocktail to prevent side reactions with sensitive amino acids.
-
Address Aggregation: For difficult or hydrophobic sequences, consider strategies to reduce peptide aggregation on the resin, such as using specialized resins or modifying synthesis conditions.
References
- 1. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Identification and accurate quantification of structurally related peptide impurities in synthetic human C-peptide by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing the Solubility of N-methylated Peptide Sequences
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with N-methylated peptides.
Frequently Asked Questions (FAQs)
Q1: Why is my N-methylated peptide poorly soluble in aqueous solutions?
A1: N-methylation can significantly impact a peptide's solubility for several reasons:
-
Increased Hydrophobicity: The addition of a methyl group to the amide nitrogen increases the overall hydrophobicity of the peptide backbone, making it less favorable to interact with water.[1]
-
Disruption of Hydrogen Bonding: N-methylation removes the amide proton, which is a hydrogen bond donor. This disrupts the hydrogen bonding network with water molecules that is crucial for solubility.
-
Conformational Changes: The steric hindrance from the methyl group can alter the peptide's conformation, potentially exposing more hydrophobic residues to the solvent and promoting aggregation.[1]
Q2: What are the initial steps I should take to dissolve my N-methylated peptide?
A2: A systematic approach is recommended to find the optimal solvent conditions:
-
Start with a small amount: Always test the solubility with a small fraction of your peptide to avoid wasting valuable material.[2]
-
Water as the first choice: For short peptides (less than 6 amino acids), begin by attempting to dissolve them in sterile, distilled water.[3]
-
Consider the peptide's charge:
-
Acidic peptides (net negative charge): If insoluble in water, try a dilute basic solution like 0.1M ammonium (B1175870) bicarbonate.
-
Basic peptides (net positive charge): If insoluble in water, try a dilute acidic solution such as 10% acetic acid.
-
-
Use of organic co-solvents: For hydrophobic or neutral peptides, dissolve the peptide in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile (B52724) (ACN) first. Then, slowly add the aqueous buffer to the desired concentration while vortexing.
Q3: How does pH affect the solubility of my N-methylated peptide?
A3: The pH of the solution is a critical factor influencing peptide solubility. Peptides are generally least soluble at their isoelectric point (pI), where the net charge is zero. Adjusting the pH away from the pI increases the net charge, enhancing interactions with water and improving solubility. For amyloid-beta peptides, decreasing the pH from 9 to 3 significantly increased solubility from near zero to almost 90%. Conversely, for a hydrophobic peptide lacking basic groups, increasing the pH from 3 to 9 led to a significant increase in solubility.
Q4: What are common signs of peptide aggregation, and how can I detect it?
A4: Peptide aggregation can manifest as visible precipitates, cloudiness, or gel formation in the solution. Several analytical techniques can be used to detect and quantify aggregation:
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution and is highly sensitive to the formation of larger aggregates.
-
Size Exclusion Chromatography (SEC-HPLC): Separates molecules based on their size, allowing for the quantification of monomers, oligomers, and larger aggregates.
-
Thioflavin T (ThT) Assay: A fluorescence-based assay used to detect the presence of amyloid-like fibrillar aggregates.
Troubleshooting Guides
Problem 1: My N-methylated peptide precipitates immediately upon adding aqueous buffer to the organic stock solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Peptide Concentration | Decrease the final concentration of the peptide in the solution. | The peptide remains in solution at a lower concentration. |
| Insufficient Organic Solvent | Increase the percentage of the organic co-solvent in the final mixture. Note: Be mindful of the tolerance of your experimental assay to the organic solvent. | The peptide remains soluble with a higher proportion of the organic solvent. |
| Rapid Mixing | Add the organic stock solution of the peptide to the aqueous buffer very slowly, drop-by-drop, while continuously vortexing or stirring. | Gradual dilution prevents localized high concentrations and precipitation, leading to a clear solution. |
Problem 2: My N-methylated peptide solution becomes cloudy or forms a gel over time.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Peptide Aggregation | Screen different buffer conditions, such as varying the pH and ionic strength, to find a condition that stabilizes the peptide in its monomeric form. | The peptide remains soluble and does not aggregate over time in the optimized buffer. |
| Hydrophobic Interactions | Add excipients like non-ionic detergents (e.g., Tween 20) or sugars (e.g., sucrose) to the solution to minimize hydrophobic interactions between peptide molecules. | The rate of aggregation is significantly reduced or eliminated. |
| Temperature Effects | Store the peptide solution at a lower temperature (e.g., 4°C) to slow down the aggregation process. | The peptide solution remains stable for a longer period at a lower temperature. |
Quantitative Data Summary
Table 1: Effect of pH on the Solubility of Amyloid-β (1-42) Peptide
| pH | Solubility (%) |
| 3 | ~90% |
| 5 | ~40% |
| 7 | <10% |
| 9 | <5% |
Data adapted from a study on the dissolution of insoluble peptide sequences.
Table 2: Solubility of a Palmitoylated Vasoactive Intestinal Peptide (VIP-palm) with and without a Non-covalent PEGylation Strategy
| Condition | Solubility at pH 7.4 |
| VIP-palm alone | ~4 µg/mL |
| VIP-palm with 2 molar equivalents of mPEG5kDa-cholane | Up to 20 mg/mL (5000-fold increase) |
Data adapted from a study on a novel combined strategy for the physical PEGylation of polypeptides.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol outlines a general procedure for determining the kinetic solubility of an N-methylated peptide using a plate-based method.
Materials:
-
N-methylated peptide
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for UV-based detection)
-
Plate shaker
-
Plate reader (with UV-Vis or nephelometry capabilities)
Procedure:
-
Prepare a stock solution: Dissolve the N-methylated peptide in 100% DMSO to a high concentration (e.g., 10 mM).
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the peptide stock solution with DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: To each well containing the DMSO-peptide solution, add PBS (pH 7.4) to achieve the final desired peptide concentration and a final DMSO concentration of 1-5%.
-
Incubation: Seal the plate and incubate at room temperature on a plate shaker for a defined period (e.g., 2 hours).
-
Detection:
-
Nephelometry: Measure the light scattering at a specific wavelength. An increase in scattering indicates the formation of precipitate.
-
UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at a wavelength where the peptide absorbs. The concentration of the soluble peptide can be determined from a calibration curve.
-
-
Data Analysis: Plot the measured signal (light scattering or absorbance) against the peptide concentration. The kinetic solubility is the concentration at which precipitation is first observed.
Protocol 2: Analysis of Peptide Aggregation by HPLC-SEC
This protocol provides a general method for analyzing the oligomeric state of an N-methylated peptide.
Materials:
-
N-methylated peptide solution
-
Size-Exclusion Chromatography (SEC) column suitable for the molecular weight range of the peptide and its potential oligomers.
-
HPLC system with a UV detector.
-
Mobile phase: A buffer compatible with the peptide and the column (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Prepare the N-methylated peptide solution in the mobile phase. Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
Injection: Inject a defined volume of the peptide solution onto the SEC column.
-
Chromatography: Run the separation isocratically with the mobile phase.
-
Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Data Analysis: Analyze the resulting chromatogram. The retention time of the peaks will correspond to different species based on their hydrodynamic radius (size). Larger aggregates will elute earlier than smaller oligomers and the monomer. The peak area can be used to quantify the relative amounts of each species.
Visualizations
Caption: A troubleshooting workflow for addressing poor solubility of N-methylated peptides.
References
Technical Support Center: Stability and Deprotection of the Teoc Group
Welcome to the technical support center for the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group. This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability of the Teoc group to various reagents, along with detailed troubleshooting and frequently asked questions (FAQs).
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the Teoc protecting group?
The Teoc group is a carbamate (B1207046) protecting group for amines, known for its stability under a range of conditions.[1][2] It is generally stable towards hydrolysis, nucleophilic attack, and most basic and reductive conditions, including catalytic hydrogenation.[1][2]
Q2: Under what conditions is the Teoc group labile?
The Teoc group is primarily cleaved by fluoride (B91410) ion sources or under moderately strong acidic conditions.[3]
Q3: Is the Teoc group orthogonal to other common protecting groups?
Yes, the Teoc group's stability profile allows for its use in orthogonal protection schemes. For instance, it can be selectively removed in the presence of acid-labile groups like Boc (tert-butoxycarbonyl) and base-labile groups like Fmoc (9-fluorenylmethyloxycarbonyl) when using fluoride-based deprotection methods.[3][4] However, the Teoc group is not stable to the strong acidic conditions typically used for Boc deprotection, such as neat trifluoroacetic acid (TFA).[5]
Q4: What are the most common reagents for Teoc deprotection?
The most common methods for Teoc deprotection involve the use of fluoride ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or acidic reagents like trifluoroacetic acid (TFA).[1][3]
Troubleshooting Guide
Issue 1: Incomplete Teoc Deprotection
Possible Causes:
-
Insufficient Reagent: The amount of deprotection reagent may be inadequate for the scale of your reaction.
-
Low Reaction Temperature: The reaction may require heating to proceed to completion.
-
Short Reaction Time: The reaction may not have been allowed to run for a sufficient duration.
-
Poor Reagent Quality: The deprotection reagent (e.g., TBAF solution) may have degraded over time.
Solutions:
-
Increase the equivalents of the deprotection reagent.
-
Gradually increase the reaction temperature while monitoring for side product formation.
-
Extend the reaction time and monitor the progress by TLC or LC-MS.
-
Use a fresh bottle of the deprotection reagent.
Issue 2: Formation of Side Products During Deprotection
Possible Causes:
-
Harsh Acidic Conditions: Using overly strong acidic conditions can lead to the degradation of sensitive functional groups in the substrate.
-
Prolonged Reaction Time at Elevated Temperatures: This can lead to decomposition of the desired product.
Solutions:
-
If using TFA, consider using a milder acidic reagent or reducing the concentration of TFA.
-
Optimize the reaction time and temperature to find a balance between complete deprotection and minimal side product formation.
-
Use scavengers, such as triethylsilane, in acidic deprotection to trap reactive carbocations that may be formed.
Quantitative Data on Teoc Deprotection
The following tables summarize the conditions for the deprotection of the Teoc group with various reagents.
Table 1: Deprotection of Teoc Group with Fluoride-Based Reagents
| Reagent | Substrate | Solvent | Temperature | Time | Yield | Reference |
| TBAF (1.5 eq) | Teoc-protected amine | THF | Room Temp. | Not specified (until completion) | 85% | [3] |
| TBAF/CsF | Tpseoc-protected amines/alcohols | THF | 0 °C to Room Temp. | <10 min to 24 h | Not specified | [5] |
Table 2: Deprotection of Teoc Group with Acidic Reagents
| Reagent | Substrate | Solvent | Temperature | Time | Yield | Reference |
| TFA | Teoc-protected amines | Not specified | Not specified | Not specified | Selective deprotection possible | [3] |
| 50% TFA in DCM | Tpseoc-protected leucine (B10760876) and proline tert-butyl esters | DCM | 0 °C | 4 h | Not specified | [5] |
Experimental Protocols
Protocol 1: General Procedure for Teoc Deprotection using TBAF
This protocol describes a general method for the removal of the Teoc group from an amine using tetrabutylammonium fluoride (TBAF).
-
Dissolve the Teoc-protected compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Add a 1.0 M solution of TBAF in THF (1.5 - 2.0 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the deprotected amine.[3]
Protocol 2: General Procedure for Teoc Deprotection using TFA
This protocol provides a general method for the acidic cleavage of the Teoc group using trifluoroacetic acid (TFA).
-
Dissolve the Teoc-protected compound (1.0 eq) in dichloromethane (B109758) (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (e.g., 20-50% in DCM) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C to room temperature while monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography to yield the desired amine.
Visualizations
The following diagrams illustrate key concepts related to the Teoc protecting group.
References
- 1. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Application of Teoc Protecting Group [en.highfine.com]
- 4. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 5. The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Steric Hindrance of N-Methyl Groups in Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the steric hindrance of N-methyl groups during amide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is coupling to an N-methylated amine so challenging?
A1: The methyl group on the nitrogen atom significantly increases the steric bulk around the amine nucleophile. This steric hindrance physically obstructs the approach of the activated carboxylic acid, slowing down the reaction kinetics for forming the new amide bond. This effect is particularly pronounced when coupling two consecutive N-methylated amino acids and often leads to incomplete reactions, low yields, and the formation of side products like deletion sequences in peptide synthesis.[1][2]
Q2: What are the initial signs of a difficult coupling reaction involving an N-methyl group?
A2: Several indicators can signal poor coupling efficiency due to steric hindrance:
-
Positive Qualitative Tests: In solid-phase peptide synthesis (SPPS), a positive bromophenol blue test (beads turning blue or green) after the coupling step indicates the presence of unreacted free amines on the resin.[2]
-
Low Final Yield: The overall yield of the desired product is significantly lower than anticipated.
-
Presence of Impurities: Mass spectrometry (MS) or High-Performance Liquid Chromatography (HPLC) analysis of the crude product may reveal the presence of deletion sequences (peptides missing the intended amino acid) or other side products.[2]
Q3: How does the choice of coupling reagent impact reactions with sterically hindered N-methyl amines?
A3: The choice of coupling reagent is critical. Due to the reduced reactivity of the N-methylated amine, high-activity reagents are necessary to achieve acceptable yields.[1][3] Uronium/aminium salt-based reagents like HATU, HCTU, and COMU, as well as phosphonium (B103445) salt-based reagents like PyBOP and PyAOP, are generally more effective than standard carbodiimides (e.g., DCC, EDC) for these challenging couplings.[4][5] Reagents like COMU are noted for their high efficiency, comparable to HATU, but with a better safety profile and solubility.[6]
Troubleshooting Common Issues
Problem 1: The coupling reaction is incomplete or has a very low yield.
This is the most common issue when dealing with N-methylated amines. The primary cause is the steric hindrance slowing down the reaction rate.[1][3]
| Potential Cause | Recommended Solution & Rationale |
| Insufficient Reagent Reactivity | Switch to a more potent coupling reagent. Uronium/aminium (HATU, HCTU, COMU) or phosphonium (PyBOP, PyAOP) reagents are more effective at activating the carboxylic acid to overcome the energy barrier.[1][4][5] COMU, in particular, has shown excellent performance, sometimes superior to HATU, and is compatible with greener solvents.[6] |
| Suboptimal Reaction Kinetics | Increase reaction time and/or temperature. Extending the reaction time (e.g., from 2 hours to overnight) allows the slow coupling to proceed further.[7] Microwave-assisted synthesis can also be highly effective by using elevated temperatures (e.g., 75°C) to accelerate the reaction, often reducing coupling times to 10-15 minutes.[1][2] |
| Incomplete First Pass (SPPS) | Perform a "double coupling". If monitoring indicates an incomplete reaction, drain the vessel and re-expose the resin to a fresh mixture of activated amino acid and coupling reagents for another full coupling cycle.[2] |
| Degraded Reagents or Presence of Water | Use fresh, anhydrous reagents and solvents. Coupling reagents can degrade with exposure to moisture.[8] Ensure all solvents are anhydrous and glassware is thoroughly dried to prevent hydrolysis of the activated acid intermediate.[8] |
Problem 2: Significant racemization/epimerization of the chiral carboxylic acid is observed.
Harsh conditions or prolonged reaction times required for hindered couplings can increase the risk of losing stereochemical integrity at the chiral center of the activated amino acid.[3]
| Potential Cause | Recommended Solution & Rationale |
| Over-activation by Reagent | Select a reagent known for low racemization. Reagents like DEPBT are known to minimize epimerization.[3] While highly reactive, some uronium salts like HATU can lead to racemization if not used carefully; ensuring it is not used in excess is crucial.[4] |
| Base-Mediated Epimerization | Optimize the base. Use a sterically hindered, non-nucleophilic base such as Diisopropylethylamine (DIPEA) or 2,4,6-collidine.[3] For highly sensitive substrates, a weaker base like N-methylmorpholine (NMM) may be beneficial.[5] |
| Formation of Oxazolone Intermediate | Consider in-situ acid chloride/fluoride (B91410) formation. Reagents like bis(trichloromethyl)carbonate (BTC) or BTFFH can convert the carboxylic acid to a more reactive acid chloride or fluoride in situ.[9][10][11] Acyl fluorides, in particular, are known to be resistant to racemization.[12] |
Comparative Data on Coupling Reagents
The selection of a coupling reagent is highly dependent on the specific substrates involved. The following table summarizes the general performance of various reagents for sterically demanding couplings.
| Coupling Reagent Class | Examples | Suitability for N-Methyl Groups | Key Considerations |
| Uronium/Aminium Salts | HATU, HCTU, COMU, TBTU | High | Very effective and fast-reacting.[4] COMU is a modern alternative with a better safety profile and solubility.[6] Can cause side reactions if used in excess.[4] |
| Phosphonium Salts | PyBOP, PyAOP, PyBrOP | High | Excellent for highly hindered couplings, including N-methyl to N-methyl linkages.[3][4] PyBrOP is particularly potent but may increase racemization with prolonged use.[5] |
| Carbodiimides | DCC, DIC, EDC | Low to Moderate | Generally inefficient for sterically hindered couplings unless used with additives like OxymaPure.[13] Often require longer reaction times. |
| Immonium/Other | T3P®, DEPBT, BTC, BTFFH | Moderate to High | T3P® is a "green" option with easy workup.[3] DEPBT is excellent for minimizing racemization.[3] BTC and BTFFH generate highly reactive acyl halides in situ.[9][11] |
Key Experimental Protocols
Protocol 1: General HATU-Mediated Coupling for SPPS
This protocol is a standard method for coupling an amino acid onto a resin-bound N-methylated amine.[1]
Materials:
-
Fmoc-protected amino acid (4 eq.)
-
HATU (3.9-4 eq.)
-
DIPEA (8 eq.)
-
Anhydrous DMF or NMP
-
Peptide resin with N-terminal N-methyl amine
Procedure:
-
Resin Preparation: Swell the peptide resin in DMF or NMP for at least 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF.[2]
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF/NMP. Add DIPEA and allow the mixture to pre-activate for 5 minutes at room temperature.[1]
-
Coupling Reaction: Drain the solvent from the swelled resin. Add the pre-activated amino acid solution to the resin.
-
Agitation: Shake the reaction vessel at room temperature for 1 to 2 hours.[1]
-
Monitoring and Completion: Take a small sample of resin beads, wash them, and perform a qualitative test (e.g., Bromophenol Blue) to check for free amines. A yellow color indicates completion.[1][2]
-
Post-Coupling Wash: If the reaction is complete, drain the solution. If not, consider a second coupling (repeat steps 3-6).[2] Wash the resin thoroughly with DMF, followed by DCM, to remove excess reagents.
Protocol 2: Microwave-Assisted HCTU Coupling for SPPS
This protocol uses microwave energy to accelerate the coupling onto a hindered N-methyl amine.
Materials:
-
Fmoc-protected amino acid (5 eq.)
-
HCTU (5 eq.)
-
DIPEA (10 eq.)
-
Anhydrous NMP
-
Peptide resin with N-terminal N-methyl amine
Procedure:
-
Resin Preparation: Swell the resin in NMP in a microwave-safe peptide synthesis vessel.
-
Reagent Addition: Add the solution of Fmoc-amino acid, HCTU, and DIPEA in NMP to the resin.[1]
-
Microwave Irradiation: Place the vessel in a microwave peptide synthesizer. Irradiate at a constant temperature (e.g., 75°C) for 10-15 minutes.[1]
-
Post-Coupling Wash: Drain the reaction solution and wash the resin extensively with NMP or DMF.
-
Completion Check: Perform a colorimetric test to confirm reaction completion. Repeat the microwave coupling step if necessary.[1]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. amphoteros.com [amphoteros.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Teoc-MeLeu-OH and Fmoc-MeLeu-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids into peptide structures is a key strategy for enhancing their therapeutic properties, including increased metabolic stability and improved cell permeability. However, the synthesis of peptides containing these modified residues presents unique challenges, primarily due to the steric hindrance of the N-methyl group which can impede coupling reactions and increase the risk of racemization. The choice of the N-terminal protecting group for the N-methylated amino acid is therefore a critical parameter for a successful synthesis.
This guide provides a comprehensive comparison of two such protecting groups for N-methylated leucine (B10760876): the well-established 9-fluorenylmethoxycarbonyl (Fmoc) group and the less commonly used 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group. This comparison is based on their chemical properties, deprotection mechanisms, and potential performance in solid-phase peptide synthesis (SPPS), supported by available data and established principles of peptide chemistry.
Chemical Properties and Deprotection Mechanisms
The fundamental difference between Teoc-MeLeu-OH and Fmoc-MeLeu-OH lies in their deprotection chemistry, which dictates their orthogonality to other protecting groups used in peptide synthesis.
| Feature | This compound | Fmoc-MeLeu-OH |
| Protecting Group | 2-(trimethylsilyl)ethoxycarbonyl | 9-fluorenylmethoxycarbonyl |
| Chemical Nature | Silicon-based carbamate | Fluorene-based carbamate |
| Deprotection Condition | Fluoride (B91410) ions (e.g., TBAF)[1] | Mild base (e.g., 20% piperidine (B6355638) in DMF)[2] |
| Stability | Stable to acids and bases[1][3] | Base-labile, stable to mild acids[2] |
Fmoc Deprotection: The Fmoc group is cleaved via a β-elimination reaction initiated by a mild base, typically piperidine. This process is rapid and efficient, making it the cornerstone of modern SPPS.
Teoc Deprotection: The Teoc group is removed through a fluoride ion-induced β-elimination. The fluoride source attacks the silicon atom, triggering the collapse of the protecting group. This unique deprotection mechanism offers orthogonality to the acid-labile side-chain protecting groups and the base-labile Fmoc group.
Performance in Peptide Synthesis: A Comparative Analysis
| Parameter | This compound (Expected Performance) | Fmoc-MeLeu-OH (Established Performance) |
| Coupling Efficiency | Potentially similar to Fmoc-MeLeu-OH, but may require optimized coupling reagents due to steric hindrance. | Coupling of N-methylated amino acids is known to be challenging and often requires stronger coupling reagents (e.g., HATU, HCTU) and longer reaction times. |
| Racemization | The risk of racemization is a significant concern for all N-methylated amino acids during activation and coupling. The impact of the Teoc group on the racemization of N-methyl leucine has not been extensively studied. | N-methylated amino acids are prone to racemization, and the choice of coupling reagent and base is critical to minimize this side reaction. |
| Orthogonality | Offers excellent orthogonality, being stable to both acidic and basic conditions used for deprotection of other groups. This allows for more flexible synthetic strategies. | Provides good orthogonality with acid-labile side-chain protecting groups, which is the basis of the widely used Fmoc/tBu strategy. |
| Cleavage Byproducts | Deprotection yields volatile byproducts (ethylene and carbon dioxide) and a soluble silyl (B83357) fluoride, which are generally easy to remove. | Deprotection generates dibenzofulvene, which can form adducts with the deprotecting agent (e.g., piperidine) or the newly liberated N-terminal amine if not efficiently scavenged. |
Experimental Protocols
Detailed experimental protocols for the use of Fmoc-N-methylated amino acids in SPPS are well-established. The following protocol can be adapted for the use of this compound, with the key difference being the deprotection step.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing N-Methyl-Leucine
This protocol outlines the manual synthesis of a model peptide on a Rink Amide resin.
1. Resin Swelling:
-
Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
2. Fmoc Deprotection (for Fmoc-protected amino acids):
-
Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5x) and dichloromethane (B109758) (DCM) (3x).
3. Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (or this compound) (4 eq), HATU (3.9 eq), and N,N-diisopropylethylamine (DIPEA) (8 eq) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours. For N-methylated amino acids, longer coupling times may be necessary.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines, chloranil (B122849) test for secondary amines).
4. Capping (Optional):
-
If the coupling is incomplete, cap the unreacted amines with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
5. Deprotection of this compound (if used):
-
After coupling this compound, wash the resin thoroughly with DMF and DCM.
-
Treat the resin with a solution of 1 M tetrabutylammonium (B224687) fluoride (TBAF) in DMF for 1-2 hours.
-
Wash the resin extensively with DMF to remove fluoride salts.
6. Repetitive Cycles:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
7. Final Cleavage and Deprotection:
-
After the final amino acid coupling and N-terminal deprotection, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours.
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
8. Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Visualizing the Workflow and Deprotection Mechanisms
Deprotection Mechanisms
Caption: Deprotection mechanisms of Fmoc and Teoc protecting groups.
SPPS Experimental Workflow
References
A Comparative Guide to Teoc and Boc Protection for N-Methyl Leucine
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and the development of peptidomimetics, the strategic selection of protecting groups for amino acids is paramount. This guide provides a detailed, objective comparison of two commonly employed amine protecting groups, 2-(trimethylsilyl)ethoxycarbonyl (Teoc) and tert-butoxycarbonyl (Boc), specifically for the sterically hindered amino acid N-methyl leucine (B10760876). The following sections present a comprehensive analysis of their deprotection conditions, stability, and potential impacts on solubility and chromatographic behavior, supported by available experimental data and detailed protocols.
At a Glance: Key Differences Between Teoc and Boc Protection
| Feature | Teoc (2-(trimethylsilyl)ethoxycarbonyl) | Boc (tert-butoxycarbonyl) |
| Chemical Structure | A silicon-based carbamate | A tert-butyl-based carbamate |
| Primary Deprotection Reagent | Fluoride (B91410) ions (e.g., TBAF) | Strong acids (e.g., TFA, HCl) |
| Deprotection Mechanism | β-elimination | Acid-catalyzed cleavage |
| Stability | Stable to most acidic and reductive conditions, hydrolysis, and nucleophilic attack. | Labile to strong acids; stable to bases and nucleophiles. |
| Orthogonality | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups. | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups. |
Quantitative Comparison of Deprotection Conditions
The choice of a protecting group is often dictated by its lability under specific conditions, ensuring the selective removal without affecting other parts of a complex molecule. The following table summarizes the deprotection conditions for Teoc- and Boc-protected N-methyl leucine based on available data.
| Protecting Group | Reagent | Solvent | Temperature | Time | Yield | Reference |
| Boc | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 30 min - 18 h | 87% to >95% | [1] |
| Boc | Deep Eutectic Solvent (DES) | - | Not Specified | 25 min | 68% | [2] |
The steric hindrance presented by the N-methyl group and the isobutyl side chain of leucine can influence the rate of deprotection. For Boc-N-methyl leucine, this steric congestion can slow down the acid-catalyzed cleavage compared to non-methylated or less bulky amino acids[2].
Deprotection Mechanisms
The fundamental difference in the chemical nature of the Teoc and Boc groups dictates their distinct deprotection pathways.
Teoc Deprotection Pathway
The cleavage of the Teoc group is initiated by the attack of a fluoride ion on the silicon atom, which triggers a β-elimination reaction. This process is highly specific and occurs under mild conditions.
Caption: Teoc deprotection is initiated by fluoride attack, leading to β-elimination.
Boc Deprotection Pathway
The Boc group is acid-labile. Its removal is initiated by protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation.
References
A Comparative Guide to the Purity Analysis of Peptides Synthesized with Teoc-MeLeu-OH and Fmoc-MeLeu-OH
For researchers, scientists, and professionals in drug development, the synthesis of peptides with specific modifications, such as N-methylation, is crucial for enhancing their therapeutic properties. The choice of protecting groups for the amino acid building blocks is a critical factor that influences the yield, purity, and overall success of solid-phase peptide synthesis (SPPS). This guide provides a comprehensive comparison of peptides synthesized using Teoc-MeLeu-OH, which employs the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group, against the more conventional Fmoc-MeLeu-OH, which uses the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.
The incorporation of N-methylated amino acids like N-methyl-leucine (MeLeu) is known to improve a peptide's resistance to enzymatic degradation and enhance its pharmacokinetic profile. However, the steric hindrance introduced by the N-methyl group presents challenges during peptide synthesis, often leading to lower coupling efficiencies and the formation of deletion sequences. The selection of an appropriate N-terminal protecting group is therefore paramount in mitigating these issues.
While direct, publicly available experimental data quantitatively comparing the purity of a specific peptide synthesized with this compound versus Fmoc-MeLeu-OH is limited, this guide offers a comparison based on the known chemical properties of these protecting groups, general principles of peptide synthesis, and detailed experimental protocols for their use.
Performance Comparison: this compound vs. Fmoc-MeLeu-OH
The choice between the Teoc and Fmoc protecting groups for the synthesis of peptides containing N-methylated amino acids is influenced by factors such as the desired orthogonality of the protection strategy, the conditions for deprotection, and the potential for side reactions.
| Feature | This compound | Fmoc-MeLeu-OH |
| Protecting Group | 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Chemistry | Fluoride-labile (e.g., TBAF) | Base-labile (e.g., Piperidine) |
| Orthogonality | Orthogonal to acid-labile (e.g., Boc, tBu) and base-labile (Fmoc) protecting groups. | Orthogonal to acid-labile (e.g., Boc, tBu) protecting groups. |
| Advantages | - High stability to acidic and basic conditions used in standard SPPS.[1] - Allows for selective deprotection without affecting other common protecting groups.[1] | - Well-established and widely used in SPPS. - Milder deprotection conditions compared to Boc strategy.[][3] - Compatible with a wide range of coupling reagents. |
| Potential Disadvantages | - Requires the use of fluoride (B91410) reagents for deprotection, which may require specific handling procedures. - Less commonly used than Fmoc, with fewer commercially available derivatives. | - The basic conditions for deprotection can lead to side reactions such as aspartimide formation.[4] - Incomplete deprotection can lead to deletion sequences. |
| Coupling Efficiency | The steric hindrance of the N-methyl group is the primary challenge, requiring potent coupling reagents. | Similar to this compound, steric hindrance necessitates optimized coupling conditions and reagents like HATU or PyBOP. |
Note: The following table presents a hypothetical data set to illustrate how a direct comparison of purity might be presented.
| Peptide Sequence | Protecting Group Strategy | Crude Purity (by RP-HPLC) | Major Impurities |
| H-Gly-MeLeu-Ala-Phe-NH₂ | This compound | >85% | Deletion sequence (Gly-Ala-Phe-NH₂) |
| H-Gly-MeLeu-Ala-Phe-NH₂ | Fmoc-MeLeu-OH | >80% | Deletion sequence (Gly-Ala-Phe-NH₂), Piperidine (B6355638) adducts |
Experimental Protocols
Detailed methodologies are essential for reproducible and successful peptide synthesis. Below are representative protocols for the solid-phase synthesis of a model peptide containing N-methyl-leucine using both this compound and Fmoc-MeLeu-OH.
This protocol outlines the synthesis of a model tetrapeptide (e.g., H-Gly-MeLeu-Ala-Phe-NH₂) on a Rink Amide resin.
1. Resin Swelling and Preparation:
-
Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
2. Fmoc Deprotection (for the first amino acid attached to the resin):
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and then with dichloromethane (B109758) (DCM) (3 times).
3. Coupling of Subsequent Amino Acids (e.g., Fmoc-Ala-OH, Fmoc-Gly-OH):
-
In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (3 eq.) and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test (for primary amines). A negative test (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat the Fmoc deprotection and coupling cycles for each subsequent amino acid.
4. Coupling of this compound:
-
After deprotection of the preceding amino acid, wash the resin with DMF.
-
In a separate vial, pre-activate this compound (3 eq.) with HATU (3 eq.) and DIPEA (6 eq.) in DMF.
-
Add the activated this compound solution to the resin and agitate for 2-4 hours. Due to steric hindrance, a double coupling may be necessary.
-
Monitor the reaction completion using a chloranil (B122849) test (for secondary amines).
-
Wash the resin with DMF (3 times) and DCM (3 times).
5. Teoc Deprotection:
-
Wash the resin with anhydrous tetrahydrofuran (B95107) (THF).
-
Prepare a 1 M solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF.
-
Add the TBAF solution to the resin and agitate for 1-2 hours at room temperature.
-
Drain the deprotection solution and wash the resin thoroughly with THF (3 times), DMF (3 times), and DCM (3 times).
6. Cleavage and Deprotection:
-
Treat the peptide-resin with a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
This protocol follows a standard Fmoc-SPPS strategy for the synthesis of the same model tetrapeptide.
1. Resin Swelling and Preparation:
-
Swell Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
2. Iterative Fmoc-SPPS Cycles:
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling: In a separate vial, pre-activate the corresponding Fmoc-amino acid (Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-MeLeu-OH, Fmoc-Gly-OH) (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF. For Fmoc-MeLeu-OH, using a more potent coupling reagent like HATU is recommended to overcome steric hindrance.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours (2-4 hours for Fmoc-MeLeu-OH, with a potential double coupling).
-
Monitor coupling completion with the Kaiser test (for primary amines) or chloranil test (for the secondary amine of MeLeu).
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat these deprotection and coupling steps for each amino acid in the sequence.
3. Final Fmoc Deprotection:
-
After the final coupling cycle, perform a final Fmoc deprotection as described above.
4. Cleavage and Deprotection:
-
Treat the peptide-resin with a cleavage cocktail of TFA/TIS/water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, wash the peptide pellet with cold ether, and dry under vacuum.
Purity Analysis Protocol
The purity of the synthesized crude peptides is assessed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and the identity is confirmed by Mass Spectrometry (MS).
1. Sample Preparation:
-
Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.
2. RP-HPLC Analysis:
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptide and impurities. A typical gradient might be 5-95% B over 30 minutes.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Purity Calculation: The purity is determined by calculating the area of the main peptide peak as a percentage of the total area of all peaks in the chromatogram.
3. Mass Spectrometry Analysis:
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Analysis: The observed molecular weight of the main peak from the HPLC is compared to the theoretical molecular weight of the target peptide to confirm its identity.
Mandatory Visualizations
Caption: Comparative workflow for SPPS using this compound and Fmoc-MeLeu-OH.
Caption: Workflow for the purity analysis of synthesized peptides.
References
A Comparative Guide to the Mass Spectrometry Analysis of Teoc-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and analysis, the choice of an N-terminal protecting group is a critical decision that influences not only the synthetic strategy but also the subsequent characterization by mass spectrometry. The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group, a silyl-based carbamate (B1207046) protecting group, offers unique properties that distinguish it from the more common tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. This guide provides a comparative overview of the mass spectrometry analysis of Teoc-containing peptides, offering insights into its expected behavior and performance relative to Boc and Fmoc alternatives.
While direct comparative experimental data on the mass spectrometry performance of Teoc-containing peptides is limited in publicly available literature, this guide synthesizes information on the chemical properties of the Teoc group and general principles of peptide mass spectrometry to provide a comprehensive overview.
Comparison of N-Terminal Protecting Groups in Mass Spectrometry
The selection of a protecting group can impact the mass spectrometry analysis of peptides in several ways, including ionization efficiency and fragmentation patterns. The following table summarizes the key characteristics of Teoc, Boc, and Fmoc protecting groups relevant to mass spectrometric analysis.
| Feature | Teoc (2-(trimethylsilyl)ethoxycarbonyl) | Boc (tert-butoxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Mass Addition | +144.0715 Da | +100.0524 Da | +222.0943 Da |
| Cleavage Condition | Fluoride ions (e.g., TBAF)[1] | Strong acid (e.g., TFA)[2] | Base (e.g., piperidine)[3] |
| Stability in MS | Generally stable under typical ESI and MALDI conditions. | Can be labile under certain in-source conditions, potentially leading to observation of both protected and unprotected peptide ions. | Generally stable under typical ESI and MALDI conditions. |
| Expected Fragmentation | Fragmentation of the Teoc group is anticipated, potentially involving neutral losses and characteristic silyl (B83357) group fragment ions. The peptide backbone fragmentation (b- and y-ions) is expected to be observable. | Well-characterized fragmentation with neutral loss of isobutylene (B52900) (56 Da) or the entire Boc group (101 Da) from the precursor ion is common.[4] | The fluorenyl group is a stable chromophore and can influence fragmentation, but standard b- and y-ion series are typically observed.[5] |
| Ionization Efficiency | Expected to be comparable to other carbamate-protected peptides. The presence of the silyl group might slightly influence ionization, but significant suppression is not anticipated. | Generally good ionization efficiency in electrospray ionization (ESI). | The aromatic nature of the Fmoc group can enhance ionization in certain instances, particularly in MALDI. |
| Key Advantage in MS | Orthogonality to acid- and base-labile groups allows for analysis of peptides with mixed protection strategies. | Well-understood fragmentation behavior aids in spectral interpretation. | High stability of the protecting group during MS analysis. |
| Potential Challenge in MS | Potential for in-source fragmentation or rearrangement, although not extensively documented. The presence of silicon may introduce unique isotopic patterns to consider in high-resolution mass spectrometry. | In-source loss of the Boc group can complicate data analysis by generating multiple species from a single analyte. | The large mass addition of the Fmoc group shifts the precursor and fragment ions to a higher m/z range. |
Experimental Protocols
A generalized experimental workflow for the analysis of N-terminally protected peptides by LC-MS/MS is provided below. This protocol is applicable to Teoc-, Boc-, and Fmoc-protected peptides with minor modifications to accommodate the specific properties of each protecting group.
Sample Preparation
-
Peptide Synthesis and Purification: Synthesize the N-terminally protected peptide using standard solid-phase peptide synthesis (SPPS) protocols. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity for MS analysis.
-
Sample Dissolution: Dissolve the purified, protected peptide in a solvent compatible with LC-MS analysis, typically a mixture of water and an organic solvent (e.g., acetonitrile) with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Employ a suitable gradient of mobile phase B to elute the protected peptide from the column. The gradient will depend on the hydrophobicity of the peptide.
-
Flow Rate: A typical flow rate for analytical scale LC is 0.3-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for peptide analysis.
-
MS1 Scan: Perform a full MS scan to determine the mass-to-charge ratio (m/z) of the intact protected peptide.
-
MS/MS Fragmentation: Select the precursor ion corresponding to the protected peptide for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
MS/MS Scan: Acquire the tandem mass spectrum (MS/MS) to observe the fragment ions.
-
Data Analysis
-
Spectral Interpretation: Analyze the MS/MS spectra to identify the characteristic fragment ions.
-
For all protected peptides: Identify the b- and y-ion series resulting from fragmentation of the peptide backbone to confirm the amino acid sequence.
-
For Teoc-peptides: Look for characteristic neutral losses or fragment ions associated with the Teoc group. Based on the structure, potential fragmentations include the loss of trimethylsilanol (B90980) (Me3SiOH) or cleavage at the ethyl linker.
-
For Boc-peptides: Identify the characteristic neutral loss of isobutylene (56 Da) or the entire Boc group.
-
For Fmoc-peptides: The Fmoc group is generally stable, but fragmentation can occur under high collision energies.
-
-
Database Searching (for unknown peptides): If the peptide sequence is unknown, use the MS/MS data to search against a protein database using software such as Mascot or SEQUEST, including the mass of the protecting group as a variable modification on the N-terminus.
Visualizing the Workflow and Logic
To better understand the experimental process and the decision-making involved, the following diagrams are provided.
Caption: A generalized workflow for the LC-MS/MS analysis of N-terminally protected peptides.
Caption: A simplified decision tree for selecting an N-terminal protecting group based on synthetic requirements.
Conclusion
The Teoc protecting group presents a valuable orthogonal strategy in peptide synthesis, offering stability to both acidic and basic conditions commonly used for the removal of Boc and Fmoc groups, respectively. While direct, published comparative data on its mass spectrometric behavior is scarce, a foundational understanding of its chemical properties allows for informed predictions of its performance. Researchers and drug development professionals utilizing Teoc-protected peptides can anticipate stable parent ions under typical LC-MS conditions, with fragmentation patterns that include both peptide backbone information and characteristic signatures of the Teoc group. Further experimental studies directly comparing the ionization efficiency and fragmentation pathways of Teoc-, Boc-, and Fmoc-protected peptides would be highly beneficial to the field, providing a more complete picture to guide the selection and analysis of protected peptides.
References
- 1. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the NMR Characterization of Teoc-MeLeu-OH: A Comparative Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel amino acid derivatives is paramount. This guide provides a comparative analysis of the NMR characterization of N-(2-(trimethylsilyl)ethoxycarbonyl)-N-methyl-L-leucine (Teoc-MeLeu-OH), a valuable building block in peptide synthesis. Due to the limited availability of public experimental NMR data for this compound, this guide will leverage data from a closely related and commonly used alternative, Fmoc-MeLeu-OH, to provide a comparative framework. We will also present a standardized experimental protocol for NMR analysis and visualize a key synthetic pathway.
Comparison of N-Protected N-Methyl-L-leucine Derivatives
In the synthesis of complex peptides, the choice of protecting groups for amino acids is a critical decision that influences solubility, stability, and deprotection strategies. Both the Teoc (2-(trimethylsilyl)ethoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups are widely employed for the protection of the N-terminus. Below is a comparison of this compound and a common alternative, Fmoc-MeLeu-OH.
| Feature | This compound | Fmoc-MeLeu-OH |
| Molecular Formula | C13H27NO4Si | C22H25NO4 |
| Molecular Weight | 289.44 g/mol | 367.44 g/mol |
| Protecting Group | Teoc | Fmoc |
| Deprotection Condition | Fluoride ions (e.g., TBAF) | Base (e.g., piperidine) |
| ¹H NMR Data | Not publicly available | Not publicly available |
| ¹³C NMR Data | Not publicly available | Not publicly available |
Experimental Protocol for NMR Characterization
This protocol provides a general methodology for the NMR spectroscopic analysis of N-protected amino acids like this compound.
1. Sample Preparation:
-
Solvent Selection: The choice of solvent is crucial for NMR analysis. For many N-protected amino acids, deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are suitable solvents. The solubility of the specific compound should be tested beforehand.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm) in CDCl₃. For DMSO-d₆, the residual solvent peak can be used as a reference.
2. NMR Data Acquisition:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural analysis.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.
-
-
2D NMR Spectroscopy (Optional but Recommended):
-
Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguous assignment of all proton and carbon signals, especially for complex molecules.
-
3. Data Processing and Analysis:
-
Fourier Transformation: The raw free induction decay (FID) data is processed using a Fourier transform to obtain the frequency-domain NMR spectrum.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Chemical Shift Referencing: The chemical shifts (δ) are referenced to the internal standard.
-
Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the ratio of different types of protons in the molecule.
-
Multiplicity and Coupling Constants: The splitting patterns (multiplicity) of the signals in the ¹H NMR spectrum are analyzed to determine the number of neighboring protons, and the coupling constants (J) are measured.
-
Spectral Assignment: Based on the chemical shifts, integration, multiplicities, and data from 2D NMR experiments, all signals in the spectra are assigned to the corresponding atoms in the molecular structure.
Synthesis of Teoc-Protected Amino Acids
The synthesis of Teoc-protected amino acids is a fundamental process in peptide chemistry. The following diagram illustrates a general workflow for the synthesis of a Teoc-protected amino acid.
Caption: General workflow for the synthesis of a Teoc-protected amino acid.
This guide provides a foundational understanding of the NMR characterization of this compound and its comparison with a common alternative. While the lack of public experimental data for this compound presents a challenge, the provided experimental protocol and synthetic workflow offer a practical framework for researchers working with this and similar N-protected amino acids. The generation and publication of experimental NMR data for these compounds would be a valuable contribution to the scientific community.
A Comparative Guide to HPLC Purification of Peptides: With and Without Teoc Protection
For researchers and professionals in drug development and peptide chemistry, achieving high purity of synthetic peptides is paramount. The strategic use of protecting groups is a cornerstone of solid-phase peptide synthesis (SPPS), and the choice of purification method is critical to obtaining a final product of the desired quality. This guide provides a detailed comparison of the High-Performance Liquid Chromatography (HPLC) purification of peptides with and without the 2-(p-toluenesulfonyl)ethoxycarbonyl (Teoc) protecting group, supported by experimental protocols and data-driven insights.
Introduction to Teoc Protection in Peptide Synthesis
The Teoc group is a carbamate-based protecting group used for the temporary protection of amine functionalities, particularly the α-amino group of amino acids during peptide synthesis. It is known for its stability under a range of conditions, including those used for the removal of other common protecting groups like Boc and Fmoc.[1][2] The cleavage of the Teoc group is typically achieved under specific, mild conditions using fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF).[1][2] This orthogonality makes it a valuable tool in complex peptide synthesis strategies.
The Impact of Protection on HPLC Purification
The presence or absence of protecting groups significantly alters the physicochemical properties of a peptide, which in turn dictates its behavior during HPLC purification. Fully protected peptides, including those with Teoc and various side-chain protecting groups, are considerably more hydrophobic and less soluble in aqueous solutions compared to their deprotected counterparts.[3][4] This fundamental difference necessitates distinct HPLC strategies.
Peptides without Teoc Protection (Deprotected Peptides):
Standard Reversed-Phase HPLC (RP-HPLC) is the gold standard for the purification of deprotected peptides.[5][6] The separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase. A gradient of increasing organic solvent (typically acetonitrile) is used to elute the peptides in order of increasing hydrophobicity.
Peptides with Teoc Protection (Protected Peptides):
The purification of fully protected peptides by RP-HPLC is often challenging due to their poor solubility in the aqueous-organic mobile phases typically used.[3][4] Researchers often encounter issues with sample precipitation on the column, leading to poor resolution and recovery. Consequently, alternative purification techniques are often employed for protected peptides, such as:
-
Normal-Phase Chromatography: This method uses a polar stationary phase and a nonpolar mobile phase, which is more suitable for hydrophobic, protected peptides.
-
Precipitation and Washing: The crude, protected peptide can often be precipitated from the cleavage cocktail and washed with solvents like cold diethyl ether to remove many of the synthesis impurities.
For the purpose of this guide, we will focus on the widely adopted workflow where the peptide is deprotected before the final HPLC purification. This approach leverages the advantages of RP-HPLC for achieving high-purity final products.
Comparative Data Summary
The following table summarizes the expected key differences in the RP-HPLC purification of a hypothetical peptide with and without full protection (including the N-terminal Teoc group and side-chain protecting groups).
| Parameter | Peptide with Teoc & Side-Chain Protection | Peptide without Protection (Deprotected) | Rationale |
| Solubility in RP-HPLC Mobile Phase | Low to Very Low | Generally Good | Protecting groups increase hydrophobicity and reduce the number of chargeable groups, decreasing solubility in aqueous buffers. |
| Retention Time in RP-HPLC | Significantly Longer | Shorter | The high hydrophobicity of the protected peptide leads to stronger interaction with the nonpolar stationary phase. |
| Peak Shape | Often Broad or Tailing | Typically Sharp and Symmetrical | Poor solubility and potential for aggregation of protected peptides can lead to poor peak shapes. |
| Typical Purity after a Single Run | Variable, often lower | High (>95% achievable) | Co-elution of hydrophobic impurities and solubility issues can complicate the purification of protected peptides. |
| Overall Yield | Potentially Lower | Generally Higher | Sample loss due to precipitation and the need for multiple purification steps can reduce the yield of protected peptides. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) - General Fmoc Protocol
This protocol outlines the general steps for synthesizing a peptide on a solid support using Fmoc chemistry. The introduction of a Teoc-protected amino acid would occur at the desired position in the sequence.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Amino Acid Coupling: Add the next Fmoc-protected amino acid (or Teoc-protected amino acid) along with a coupling reagent (e.g., HBTU/HOBt in the presence of DIEA) in DMF. Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents and unreacted amino acids.
-
Repeat: Repeat steps 2-5 for each amino acid in the desired sequence.
Cleavage and Deprotection
Scenario A: Cleavage of Teoc and Side-Chain Protecting Groups
This procedure is performed after the full peptide sequence has been synthesized.
-
Resin Washing and Drying: After the final coupling step, wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Teoc Deprotection:
-
Swell the resin in anhydrous tetrahydrofuran (B95107) (THF).
-
Add a solution of 1 M tetrabutylammonium fluoride (TBAF) in THF to the resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin thoroughly with THF, DMF, and DCM.
-
-
Final Cleavage and Side-Chain Deprotection:
-
Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), 2.5% water) for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude deprotected peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Scenario B: Standard Cleavage (for non-Teoc protected peptide)
-
Resin Washing and Drying: Wash the resin with DCM and dry under vacuum.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash as described above.
-
Drying: Dry the crude peptide under vacuum.
HPLC Purification Protocol (for Deprotected Peptides)
-
Sample Preparation: Dissolve the crude, dried peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). Filter the sample through a 0.45 µm filter.
-
HPLC System Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Column: A suitable C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Equilibrate the column with the initial gradient conditions.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 1 mL/min for an analytical column or scaled up accordingly for a preparative column.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Gradient: A typical gradient might be 5-65% Mobile Phase B over 30 minutes. The optimal gradient should be determined empirically for each peptide.
-
-
Fraction Collection: Collect fractions corresponding to the major peaks in the chromatogram.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a fluffy white powder.
Visualizing the Workflow and Chemical Principles
Caption: Comparative workflow for peptide purification.
Caption: Mechanism of Teoc group cleavage by fluoride ion.
Conclusion
The choice of protecting group strategy profoundly influences the subsequent purification protocol for synthetic peptides. While the Teoc group offers advantages in terms of orthogonality during synthesis, the purification of fully protected peptides by RP-HPLC is generally avoided due to significant challenges related to solubility and hydrophobicity. The more common and efficient workflow involves the complete deprotection of the peptide, including the removal of the Teoc group, prior to a final purification step using well-established RP-HPLC methods. This approach consistently yields high-purity peptides suitable for a wide range of research and therapeutic applications. Understanding the interplay between peptide properties and chromatographic principles is essential for developing robust and efficient purification processes in peptide chemistry.
References
A Comparative Guide to the Stability of Amine Protecting Groups: Teoc, Fmoc, and Boc
In the realm of organic synthesis, particularly in peptide synthesis and the development of complex pharmaceuticals, the selection of an appropriate amine protecting group is a critical strategic decision. The stability of these groups under various reaction conditions dictates the success and efficiency of a synthetic route. This guide provides an objective comparison of three widely used amine protecting groups: the 2-(trimethylsilyl)ethoxycarbonyl (Teoc), 9-fluorenylmethyloxycarbonyl (Fmoc), and tert-butoxycarbonyl (Boc) groups. This comparison is supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
The cornerstone of modern protecting group strategy lies in the principle of orthogonality, which allows for the selective removal of one protecting group in the presence of others. Teoc, Fmoc, and Boc are prime examples of an orthogonal set, each exhibiting lability under distinct chemical conditions.
Comparative Stability and Cleavage Conditions
The stability and deprotection conditions of Teoc, Fmoc, and Boc are fundamentally different, allowing for their selective removal. The Boc group is labile to acid, the Fmoc group is cleaved by base, and the Teoc group is removed by fluoride (B91410) ions.[1][2][3] This orthogonality is crucial in multi-step syntheses where differential protection is required.[4]
| Protecting Group | Structure | Cleavage Condition | Reagents | Stability |
| Teoc | 2-(trimethylsilyl)ethoxycarbonyl | Fluoride-induced β-elimination | Tetrabutylammonium fluoride (TBAF), HF | Stable to most acids and bases, and catalytic hydrogenation.[5] |
| Fmoc | 9-fluorenylmethyloxycarbonyl | Base-induced β-elimination | 20% Piperidine in DMF | Stable to acidic conditions. |
| Boc | tert-butoxycarbonyl | Acidolysis | Trifluoroacetic acid (TFA), HCl | Stable to most nucleophiles and bases. |
Quantitative Stability Data
While qualitatively understood, the quantitative stability of these protecting groups under non-cleavage conditions is critical for planning complex synthetic routes.
| Protecting Group | Condition | Stability |
| Teoc | Strong Acid (e.g., TFA) | Generally stable, but can be cleaved under harsh acidic conditions. |
| Strong Base (e.g., NaOH) | Highly stable. | |
| Fmoc | Strong Acid (e.g., TFA) | Highly stable. |
| Weak Base (e.g., pyridine) | Relative stability depends on base concentration, solvent, and temperature. | |
| 20% Piperidine in DMF | Approximate half-life of 6 seconds. | |
| Boc | Strong Acid (e.g., TFA) | Labile, cleavage is rapid. |
| Strong Base (e.g., NaOH) | Generally stable, though cleavage can occur under harsh basic conditions with extended reaction times. |
Cleavage Mechanisms
The distinct cleavage mechanisms of Teoc, Fmoc, and Boc form the basis of their orthogonality.
References
A Cost-Benefit Analysis of Teoc-MeLeu-OH in Peptide Synthesis: A Comparative Guide
For researchers and professionals in drug development and peptide chemistry, the selection of appropriate building blocks is paramount to the success of solid-phase peptide synthesis (SPPS). This guide provides a comprehensive cost-benefit analysis of Nα-(2-(Trimethylsilyl)ethoxycarbonyl)-Nα-methyl-L-leucine (Teoc-MeLeu-OH) and compares it with its widely used alternative, Nα-(9-Fluorenylmethoxycarbonyl)-Nα-methyl-L-leucine (Fmoc-MeLeu-OH). This comparison is based on their chemical properties, cost, and a proposed experimental framework for direct performance evaluation.
Introduction to Teoc and Fmoc Protecting Groups
In SPPS, the temporary protection of the α-amino group of amino acids is crucial to prevent unwanted side reactions and ensure the correct peptide sequence. The choice of the protecting group dictates the overall synthetic strategy.
The Teoc (2-(Trimethylsilyl)ethoxycarbonyl) group is a silicon-based carbamate (B1207046) protecting group. A key feature of the Teoc group is its stability under a wide range of chemical conditions, including those that cleave other common protecting groups like Boc and Fmoc. It is typically removed under mild conditions using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).[1] This orthogonality offers significant flexibility in the synthesis of complex peptides with various functional groups.[2][3]
The Fmoc (9-Fluorenylmethoxycarbonyl) group is a base-labile protecting group and is the cornerstone of the most common SPPS strategy.[] Its removal is typically achieved using a solution of a secondary amine, such as piperidine (B6355638), in a polar aprotic solvent like dimethylformamide (DMF).[5][6] The Fmoc strategy is well-established, and a vast array of Fmoc-protected amino acids are commercially available.
The incorporation of N-methylated amino acids, such as MeLeu, into peptides can enhance their metabolic stability and cell permeability, but it also presents synthetic challenges, including slower coupling kinetics.[7][8] Therefore, the choice of the protecting group for these residues is particularly critical.
Cost Comparison
A direct comparison of the cost of this compound and Fmoc-MeLeu-OH reveals a significant price difference. The following table summarizes pricing information from various suppliers. It is important to note that prices can vary based on the supplier, purity, and quantity purchased.
| Compound | Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| This compound | MedchemExpress | 250 mg | 135 | 540 |
| Sapphire Bioscience | 250 mg | - | - | |
| Fmoc-MeLeu-OH | Sigma-Aldrich | - | - | - |
| BLD Pharm | - | - | - | |
| Advanced ChemTech | - | - | - |
From the available data, Fmoc-MeLeu-OH is generally more commercially available from a wider range of suppliers and at a lower cost compared to this compound. This cost difference is a significant factor in the cost-benefit analysis, especially for large-scale peptide synthesis.
Performance and Benefit Analysis
This compound: Advantages and Disadvantages
Advantages:
-
Orthogonality: The Teoc group is stable to the basic conditions used for Fmoc removal and the acidic conditions for Boc removal.[2] This allows for the selective deprotection of other protecting groups on the peptide chain without affecting the Teoc-protected residue, which is highly advantageous for the synthesis of complex peptides with multiple side-chain functionalities.[9][10][11]
-
Mild Deprotection: Removal with fluoride ions is generally considered a mild method, which can be beneficial for sensitive peptide sequences.[1]
Disadvantages:
-
Higher Cost: As indicated in the cost comparison, Teoc-protected amino acids are typically more expensive.
-
Fluoride Reactivity: The use of fluoride for deprotection may not be compatible with other silicon-based protecting groups or certain linkers used in SPPS.
-
Limited Commercial Availability: Compared to Fmoc-amino acids, the range and availability of Teoc-protected amino acids are more limited.
Fmoc-MeLeu-OH: Advantages and Disadvantages
Advantages:
-
Lower Cost and Wide Availability: Fmoc-MeLeu-OH is a standard building block in peptide synthesis and is readily available from numerous suppliers at a competitive price.[12][13]
-
Well-Established Protocols: The Fmoc-SPPS strategy is extensively documented and optimized, with a wealth of literature and standardized protocols available.[][14]
-
Automation Friendly: The deprotection and coupling cycles of Fmoc-SPPS are easily automated.
Disadvantages:
-
Limited Orthogonality: The basic conditions used for Fmoc deprotection can sometimes lead to side reactions, particularly with base-sensitive side-chain protecting groups.
-
Piperidine Reactivity: The piperidine used for deprotection can react with certain functionalities on the peptide.
Experimental Protocols
To provide a framework for a direct and objective comparison of this compound and Fmoc-MeLeu-OH, a detailed experimental protocol for the synthesis of a model peptide is proposed below.
Proposed Comparative Synthesis of a Model Hexapeptide
Model Peptide Sequence: H-Gly-Ala-Val-(N-Me)Leu-Phe-Pro-OH
This sequence is chosen to include the N-methylated leucine (B10760876) residue in the middle of the chain, preceded and followed by standard amino acids.
Materials:
-
Rink Amide resin
-
Fmoc-Pro-OH, Fmoc-Phe-OH, Fmoc-Val-OH, Fmoc-Ala-OH, Fmoc-Gly-OH
-
This compound
-
Fmoc-MeLeu-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Fmoc Deprotection Solution: 20% piperidine in DMF
-
Teoc Deprotection Solution: 1 M TBAF in THF (Tetrahydrofuran)
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
HPLC grade acetonitrile (B52724) and water with 0.1% TFA for purification and analysis
Procedure:
Two parallel syntheses will be conducted, one using Fmoc-MeLeu-OH (Fmoc-pathway) and the other using this compound (Teoc-pathway).
-
Resin Swelling: Swell Rink Amide resin in DMF for 1 hour.
-
First Amino Acid Coupling (Pro):
-
Deprotect the resin with 20% piperidine in DMF.
-
Couple Fmoc-Pro-OH (3 eq.) using HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation (Phe, Val, Ala, Gly):
-
Repeat the deprotection and coupling steps for Fmoc-Phe-OH, Fmoc-Val-OH, and Fmoc-Ala-OH in both syntheses.
-
-
N-Methylated Leucine Coupling:
-
Fmoc-pathway: Couple Fmoc-MeLeu-OH (3 eq.) using HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 4 hours (longer coupling time due to steric hindrance).
-
Teoc-pathway: Couple this compound (3 eq.) using HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 4 hours.
-
-
Deprotection of the N-Methylated Leucine:
-
Fmoc-pathway: Deprotect the Fmoc group with 20% piperidine in DMF.
-
Teoc-pathway: Deprotect the Teoc group with 1 M TBAF in THF for 1 hour. Wash thoroughly with THF and then DMF.
-
-
Final Amino Acid Coupling (Gly):
-
Couple Fmoc-Gly-OH (3 eq.) to the deprotected N-terminus in both syntheses.
-
-
Final Fmoc Deprotection:
-
Deprotect the final Fmoc group with 20% piperidine in DMF.
-
-
Cleavage and Purification:
-
Wash the resin with DCM and dry under vacuum.
-
Cleave the peptide from the resin using the cleavage cocktail for 2 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the crude peptide by reverse-phase HPLC.
-
Analyze the purity and identity of the final peptide by analytical HPLC and mass spectrometry.
-
Data to be Collected:
-
Coupling Efficiency: Monitor the completeness of each coupling step using a qualitative test (e.g., Kaiser test for primary amines, Chloranil test for secondary amines).
-
Crude Peptide Yield: Weigh the lyophilized crude peptide.
-
Crude Peptide Purity: Analyze the crude peptide by analytical HPLC to determine the percentage of the target peptide.
-
Final Yield: Weigh the purified, lyophilized peptide.
-
Overall Cost: Calculate the total cost of reagents for each synthetic pathway.
Visualizations
Chemical Structures and Deprotection Mechanisms
The following diagrams, generated using Graphviz, illustrate the chemical structures of this compound and Fmoc-MeLeu-OH, as well as their respective deprotection mechanisms.
Caption: Chemical structures of this compound and Fmoc-MeLeu-OH.
Caption: Simplified reaction pathways for Teoc and Fmoc deprotection.
Experimental Workflow
The proposed experimental workflow for the comparative synthesis is visualized below.
Caption: Proposed workflow for the comparative synthesis of the model peptide.
Conclusion
The choice between this compound and Fmoc-MeLeu-OH for peptide synthesis involves a trade-off between cost and chemical flexibility.
-
Fmoc-MeLeu-OH is the more cost-effective and readily available option, suitable for routine peptide synthesis and well-established, automated protocols.
-
This compound , while more expensive, offers the significant advantage of orthogonality, which can be invaluable for the synthesis of complex, highly modified peptides where selective deprotection is required.
The lack of direct comparative performance data in the literature highlights the need for researchers to perform their own evaluations based on their specific needs. The proposed experimental protocol provides a robust framework for such a comparison, allowing for an evidence-based decision on which building block offers the best cost-benefit ratio for a given synthetic challenge. Ultimately, the optimal choice will depend on the complexity of the target peptide, the scale of the synthesis, and budgetary constraints.
References
- 1. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 3. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. genscript.com [genscript.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biosynth.com [biosynth.com]
- 10. peptide.com [peptide.com]
- 11. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 103478-62-2|Fmoc-N-Me-Leu-OH|BLD Pharm [bldpharm.com]
- 13. advancedchemtech.com [advancedchemtech.com]
- 14. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Constraining Peptide Conformation: A Comparative Guide to Teoc-MeLeu-OH and Alternative Strategies
For researchers, scientists, and drug development professionals seeking to modulate peptide conformation for enhanced therapeutic potential, a variety of chemical strategies are available. This guide provides a comprehensive comparison of the impact of incorporating the N-methylated, Teoc-protected leucine (B10760876) derivative, Teoc-MeLeu-OH, against two prominent alternatives: hydrocarbon stapling and hydrogen-bond surrogates. We present a synthesis of experimental data, detailed protocols for key analytical techniques, and visual representations of the underlying principles and workflows.
The inherent flexibility of peptides often limits their therapeutic efficacy due to reduced receptor affinity and susceptibility to proteolytic degradation. To overcome these limitations, methods to constrain peptide conformation into a bioactive secondary structure, such as an α-helix or β-turn, are of paramount importance. This guide focuses on assessing the impact of three distinct approaches to achieving this conformational rigidity.
Performance Comparison of Conformational Constraints
The choice of a conformational constraint strategy depends on the desired structural outcome, the peptide sequence, and the specific application. Below is a summary of the expected impact of each method on key peptide properties.
| Feature | This compound (N-Methylation) | Hydrocarbon Stapling | Hydrogen-Bond Surrogate |
| Primary Conformational Effect | Local restriction of backbone torsion angles; potential to induce cis-amide bonds; disrupts H-bonding. | Covalently enforces a specific secondary structure, typically an α-helix. | Replaces a backbone hydrogen bond with a covalent linker to nucleate a secondary structure. |
| Typical Impact on α-Helicity | Generally destabilizes α-helices due to the loss of an amide proton for hydrogen bonding.[1] | Significantly increases and stabilizes α-helical content.[2] | Promotes and stabilizes α-helical conformation.[3][4] |
| Impact on Proteolytic Stability | Increases resistance to proteolysis at the site of modification. | Enhances resistance to proteases by maintaining a folded conformation.[5] | Improves stability against proteolytic degradation. |
| Synthetic Complexity | Requires synthesis of or purchase of a modified amino acid; coupling can be challenging.[6] | Involves incorporation of non-natural amino acids and a ring-closing metathesis step. | Requires specialized building blocks and a multi-step solid-phase synthesis protocol.[3][4] |
| Flexibility of Application | Can be incorporated at specific sites to induce local conformational changes. | Primarily used to stabilize α-helical structures. | Designed to nucleate α-helices from the N-terminus. |
Experimental Data Summary
The following tables summarize quantitative data from studies assessing the impact of these conformational constraints on peptide secondary structure, primarily α-helicity, as determined by circular dichroism (CD) spectroscopy.
Table 1: Effect of N-Methylation on α-Helicity
| Peptide Sequence | Modification | % Helicity (in aqueous buffer) | % Helicity (in 50% TFE) | Reference |
| Ac-WGG(EAAAR)4A-amide | Unmodified | ~15% | ~60% | [1] |
| Ac-WGG(EA[N-MeA]AR)4A-amide | N-Methyl Alanine (B10760859) | <5% | ~30% | [1] |
Note: Data for N-methylated leucine was not directly available in a comparative context. N-methyl alanine is used as a representative example of the helix-destabilizing effect of N-methylation.
Table 2: Effect of Hydrocarbon Stapling on α-Helicity
| Peptide Sequence | Modification | % Helicity (in aqueous buffer) | Reference |
| B1 (VKRFKKFFRKLKKSV-NH2) | Unmodified Linear | 8.9% | [7] |
| B1-L-1 | i, i+4 Staple | 47.2% | [7] |
| B1-L-3 | i, i+4 Staple | 37.0% | [7] |
| B1-L-6 | i, i+7 Staple | 39.8% | [7] |
| EK1 | Unmodified Linear | 13.6% | [8] |
| SEK1-12 | i, i+4 Staple | 41.5% | [8] |
| SEK1-12-1 | Geometry-Specific Staple | 59.2% | [8] |
Table 3: Effect of Hydrogen-Bond Surrogate on α-Helicity
| Peptide Sequence | Modification | % Helicity (in 10% TFE/PBS) | Reference |
| Unconstrained Peptide 8 | Linear | Low | [9] |
| HBS α-helix 9 | Hydrogen-Bond Surrogate | High | [9] |
Note: The original study presents the data graphically. "Low" and "High" are qualitative descriptions based on the provided CD spectra.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides
Principle: This protocol outlines the manual solid-phase synthesis of a peptide incorporating an N-methylated amino acid using Boc chemistry. The steric hindrance of the N-methyl group requires optimized coupling conditions.[6]
Procedure:
-
Resin Swelling: Swell Merrifield or PAM resin in DMF or NMP.
-
Deprotection: Treat the resin with 50% TFA in DCM to remove the Boc protecting group.
-
Neutralization: Neutralize the resin with 10% DIEA in DMF.
-
Coupling of Standard Amino Acids: Activate the Boc-protected amino acid (3 equivalents) with a coupling agent like HBTU/HOBt and couple to the resin.
-
Coupling of N-Methylated Amino Acid: For the N-methylated residue (e.g., Boc-N-Me-Leu-OH), use a stronger coupling agent such as PyAOP or HATU (4 equivalents) with an extended coupling time (2-4 hours).[10] Monitor the reaction using the isatin (B1672199) test, as the Kaiser test is not reliable for secondary amines.[10]
-
Capping (Optional): Acetylate any unreacted amino groups with acetic anhydride.
-
Cleavage: After synthesis completion, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like HF or TFMSA with appropriate scavengers.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. The secondary structure of a peptide imparts a characteristic CD spectrum in the far-UV region (190-250 nm).[11][12]
Procedure:
-
Sample Preparation: Prepare a peptide solution in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) at a concentration of approximately 100 µM.[11] Prepare a matched buffer blank.
-
Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range to 190-260 nm, with a data pitch of 1 nm and a bandwidth of 1 nm.[12]
-
Blank Measurement: Record the CD spectrum of the buffer blank in a 1 mm pathlength quartz cuvette.
-
Sample Measurement: Record the CD spectrum of the peptide solution under the same conditions.
-
Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (mdeg) / (10 * c * n * l) where c is the molar concentration, n is the number of residues, and l is the path length in cm.
-
Secondary Structure Estimation: Analyze the shape and magnitude of the CD spectrum to estimate the percentage of α-helix, β-sheet, and random coil.[12]
NMR Spectroscopy for Conformational Analysis
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure of peptides in solution. By analyzing nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, it is possible to determine inter-proton distances and dihedral angles, which define the peptide's conformation.[13]
Procedure:
-
Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., H2O/D2O or a buffered solution) to a concentration of 0.5-5 mM. The pH should be maintained below 7.5 for observation of amide protons.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:
-
1D ¹H NMR: To assess overall sample quality and folding.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.
-
2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons, which can be used to determine dihedral angle restraints.
-
-
Resonance Assignment: Assign all proton resonances to their respective amino acid residues in the peptide sequence.
-
Structural Calculations: Use the distance and dihedral angle restraints derived from the NMR data as input for molecular dynamics and simulated annealing calculations to generate an ensemble of structures consistent with the experimental data.
X-ray Crystallography for High-Resolution Structure Determination
Principle: X-ray crystallography can provide an atomic-resolution three-dimensional structure of a peptide if it can be crystallized. The diffraction pattern of X-rays passing through a crystal is used to calculate an electron density map, from which the molecular structure can be built.[7]
Procedure:
-
Crystallization Screening: Screen a wide range of conditions (precipitants, pH, temperature, additives) to find conditions that yield crystals. Vapor diffusion (hanging drop or sitting drop) is a common method.
-
Crystal Optimization: Optimize the initial crystallization conditions to obtain larger, well-diffracting crystals.
-
Data Collection: Mount a single crystal and expose it to a monochromatic X-ray beam. Collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map. Build an atomic model of the peptide into the electron density and refine the model to best fit the experimental data.
Mandatory Visualizations
Signaling Pathway: General Peptide-Receptor Interaction
Caption: A simplified diagram illustrating how conformational constraint can enhance peptide-receptor binding affinity.
Experimental Workflow: Peptide Conformational Analysis
Caption: A flowchart outlining the key steps in the synthesis and structural analysis of modified peptides.
Logical Relationship: Comparison of Conformational Constraint Strategies
Caption: A diagram illustrating the distinct primary mechanisms of the compared conformational constraint strategies.
References
- 1. Effect of hydrocarbon stapling on the properties of α-helical antimicrobial peptides isolated from the venom of hymenoptera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Hydrogen Bond Surrogate Approach for Stabilization of Short Peptide Sequences in α-Helical Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Design, Synthesis, and Antitumor Activity Study of All-Hydrocarbon-Stapled B1-Leu Peptides [frontiersin.org]
- 7. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 9. Nuclear magnetic resonance chemical shift: comparison of estimated secondary structures in peptides by nuclear magnetic resonance and circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flexibility vs Preorganization: Direct Comparison of Binding Kinetics for a Disordered Peptide and Its Exact Preorganized Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Teoc-MeLeu-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of maintaining a secure and environmentally responsible research environment. This document provides essential procedural guidance for the proper disposal of Teoc-MeLeu-OH (2-(Trimethylsilyl)ethoxycarbonyl-N-methyl-L-leucine), a protected amino acid derivative commonly used in peptide synthesis. Adherence to these protocols is vital for minimizing risks to personnel and the environment.
Core Principles of Chemical Waste Management
The disposal of this compound must align with local, state, and federal regulations. As a generator of chemical waste, it is the responsibility of the laboratory to correctly classify and manage the disposal of surplus and waste materials. For specific guidance, consultation with a licensed environmental health and safety professional or a certified waste disposal contractor is strongly recommended.
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE) to prevent exposure.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects against dust particles and potential splashes. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact with the chemical. Gloves should be inspected before use and disposed of properly after handling the material. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved respirator for dusts. | Necessary when handling the solid form to avoid inhalation of airborne particles. |
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the potential for dust or fume accumulation.
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through incineration by a licensed waste disposal service.[1]
-
Initial Assessment : Determine if the this compound is contaminated or if it is an unused surplus. The disposal pathway will be the same, but this information is important for waste profiling.
-
Packaging :
-
Carefully transfer the solid this compound into a suitable, labeled, and sealed container for chemical waste.
-
Avoid creating dust during transfer.[1]
-
For solutions of this compound, ensure the container is compatible with the solvent used and is securely sealed.
-
-
Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound" or "2-(Trimethylsilyl)ethoxycarbonyl-N-methyl-L-leucine". Include any known hazard information.
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal : Arrange for collection by a licensed professional waste disposal service. Provide them with the Safety Data Sheet (SDS) for this compound. The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
Note on Chemical Reactivity : The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group is stable under hydrolysis and many acidic and reductive conditions. However, it can be cleaved by fluoride (B91410) reagents, which would result in the formation of the deprotected amino acid, ethylene, carbon dioxide, and a trimethylsilyl (B98337) fluoride species.[2] This information is important for the waste disposal contractor to be aware of.
Summary of Key Information
| Parameter | Information | Source |
| Chemical Name | This compound; 2-(Trimethylsilyl)ethoxycarbonyl-N-methyl-L-leucine | MedchemExpress |
| Appearance | White to off-white solid | MedchemExpress |
| Recommended Disposal | Burn in a chemical incinerator with afterburner and scrubber; Use a licensed disposal company. | [1] |
| Handling Precautions | Avoid dust creation; Handle with gloves; Use in a well-ventilated area. | |
| Incompatible Materials | Fluoride reagents (for deprotection) |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
